molecular formula C15H18O5 B016108 Meranzin hydrate CAS No. 5875-49-0

Meranzin hydrate

Cat. No.: B016108
CAS No.: 5875-49-0
M. Wt: 278.30 g/mol
InChI Key: KGGUASRIGLRPAX-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one is a natural product found in Glycosmis pentaphylla, Ferula sumbul, and other organisms with data available.

Properties

IUPAC Name

8-[(2S)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGUASRIGLRPAX-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H](CC1=C(C=CC2=C1OC(=O)C=C2)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5875-49-0
Record name 5875-49-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Meranzin Hydrate: A Deep Dive into its Mechanism of Action in Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of neurodegenerative diseases. The intricate interplay of microglia activation, pro-inflammatory cytokine release, and oxidative stress contributes to neuronal damage and cognitive decline. In the quest for novel therapeutic agents, natural compounds have emerged as a promising frontier. Meranzin hydrate, a furanocoumarin found in various citrus species, has garnered significant attention for its potential neuroprotective and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in neuroinflammation, with a focus on its modulatory effects on key signaling pathways. This document synthesizes available preclinical data, details relevant experimental protocols, and visualizes the molecular interactions to serve as a valuable resource for researchers and drug development professionals in the field of neuroscience.

Introduction

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a double-edged sword. While acute inflammation is a crucial protective mechanism against pathogens and injury, chronic neuroinflammation is a key contributor to the progression of neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Microglia, the resident immune cells of the CNS, play a central role in orchestrating this inflammatory cascade. In response to stimuli like lipopolysaccharide (LPS), a component of gram-negative bacteria, microglia become activated and release a barrage of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and nitric oxide (NO). This sustained pro-inflammatory environment leads to oxidative stress, synaptic dysfunction, and ultimately, neuronal death.

This compound has emerged as a compound of interest due to its observed anti-depressant and neuroprotective effects in preclinical models. Emerging evidence suggests that its therapeutic potential may be, in part, attributable to its ability to quell neuroinflammation. This guide will dissect the molecular mechanisms that underpin the anti-neuroinflammatory effects of this compound.

Core Mechanisms of Action

The anti-neuroinflammatory effects of this compound appear to be multi-faceted, targeting several key signaling cascades involved in the inflammatory process. The primary mechanisms identified to date include the inhibition of microglia activation and the modulation of the NF-κB, MAPK, and Nrf2 signaling pathways.

Inhibition of Microglia Activation

Microglia are the primary immune sentinels of the brain. In a resting state, they exhibit a ramified morphology and perform surveillance functions. Upon encountering inflammatory stimuli, such as LPS, they undergo a morphological transformation to an amoeboid shape and adopt a pro-inflammatory M1 phenotype. This activation leads to the production and release of cytotoxic molecules.

This compound has been shown to attenuate this activation process. While specific IC50 values for the inhibition of microglia activation by this compound are not yet widely published, studies on related compounds and the observed downstream effects strongly suggest a potent inhibitory capacity.

dot

Caption: this compound inhibits LPS-induced microglia activation.

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, inducing the transcription of pro-inflammatory cytokines and enzymes.

Preclinical studies have demonstrated that this compound can suppress the activation of the NF-κB pathway. This is achieved by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.

dot

NFkB_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα IkBa->IkBa_p NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkBa_p->NFkB Releases Proteasome Proteasome IkBa_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription Meranzin This compound Meranzin->IKK Inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Involvement of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial for transducing extracellular signals into cellular responses, including inflammation. In the context of neuroinflammation, the activation of p38 MAPK and JNK is particularly associated with the production of pro-inflammatory cytokines.

While direct evidence for this compound's effect on MAPK pathways is still emerging, studies on structurally similar natural compounds suggest that it may exert its anti-inflammatory effects by inhibiting the phosphorylation of key MAPK proteins like p38 and JNK.

dot

MAPK_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 ASK1 ASK1 TLR4->ASK1 Activates MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Activates DNA DNA AP1->DNA Binds Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription Meranzin This compound Meranzin->p38 Inhibits (potential) Meranzin->JNK Inhibits (potential)

Caption: Potential inhibition of MAPK signaling by this compound.

Potential Role of the Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a critical role in the cellular defense against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding for antioxidant enzymes, such as heme oxygenase-1 (HO-1).

Several natural compounds with anti-inflammatory properties have been shown to activate the Nrf2 pathway. It is plausible that this compound may also exert its neuroprotective effects by upregulating this antioxidant defense system, thereby counteracting the oxidative stress associated with neuroinflammation.

dot

Nrf2_Pathway cluster_cytoplasm cluster_nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Degradation Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ROS Oxidative Stress (ROS) ROS->Keap1 Inactivates ARE ARE Nrf2_nuc->ARE Binds AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1) ARE->AntioxidantEnzymes Transcription Meranzin This compound Meranzin->Nrf2_nuc Promotes (potential)

Caption: Potential activation of the Nrf2 pathway by this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in models of neuroinflammation. It is important to note that research in this specific area is ongoing, and more detailed quantitative data is expected to be published.

Table 1: Effect of this compound on Pro-inflammatory Cytokines

CytokineModel SystemTreatmentChangep-valueReference
TNF-αLPS-induced miceThis compoundNormalized<0.05[1]
IL-1βLPS-induced miceThis compoundNormalized<0.05[1]

Table 2: Effect of this compound on Anti-inflammatory Cytokines

CytokineModel SystemTreatmentChangep-valueReference
IL-10LPS-induced miceThis compoundNormalized<0.05[1]

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to investigate the mechanism of action of this compound in neuroinflammation. These protocols are based on standard methodologies in the field and should be adapted and optimized for specific experimental conditions.

Cell Culture and Treatment
  • Cell Line: BV-2 murine microglial cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for the indicated times.

Western Blot Analysis

dot

Western_Blot_Workflow start Cell Lysis & Protein Quantification sds_page SDS-PAGE start->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis

Caption: A typical workflow for Western blot analysis.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-p65, p65, p-p38, p38, Nrf2, HO-1, β-actin). Recommended dilutions should be optimized, but typically range from 1:1000 to 1:2000.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection kit and imaged.

  • Analysis: Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Collection: Cell culture supernatants or brain homogenates are collected.

  • Assay Procedure: The concentrations of cytokines such as TNF-α, IL-1β, and IL-10 are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: A standard curve is generated using recombinant cytokines, and the concentrations in the samples are calculated.

Quantitative Real-Time PCR (qPCR)

dot

qPCR_Workflow start RNA Extraction cdna cDNA Synthesis start->cdna qpcr qPCR Amplification cdna->qpcr analysis Data Analysis (ΔΔCt) qpcr->analysis

References

Meranzin Hydrate: A Technical Guide to Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meranzin hydrate, a naturally occurring coumarin, has garnered significant scientific interest due to its diverse pharmacological activities, including antidepressant and prokinetic effects. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification. The content is designed to equip researchers and drug development professionals with the foundational knowledge required to efficiently source and work with this promising bioactive compound. This document outlines specific experimental protocols, presents quantitative data for comparative analysis, and visualizes key biological pathways and experimental workflows.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Rutaceae family, commonly known as the citrus family. Its presence has been identified in various genera, indicating a widespread distribution within this plant family. Key natural sources include:

  • Citrus Species: Various parts of citrus plants are notable sources of this compound. It has been identified in Fructus aurantii (bitter orange), grapefruit (Citrus maxima or Citrus grandis), and Citrus 'Hebesu'. The peel of these fruits is often a rich source of this compound.[1]

  • Murraya Species: Murraya exotica and Murraya paniculata (Orange Jasmine) are well-documented sources of this compound.[2][3][4] The leaves of these plants have been effectively used for its isolation.

  • Other Rutaceae Species: this compound has also been reported in Triphasia trifolia, Cnidium monnieri, Skimmia reevesiana, and Phebalium tuberculosum.

The concentration of this compound can vary depending on the plant species, the specific part of the plant (e.g., leaves, peel, flowers), and geographical location.

Quantitative Data on this compound Content

The following tables summarize the quantitative data available on the content and yield of this compound from various natural sources. This information is crucial for selecting appropriate starting materials and estimating potential yields.

Table 1: Concentration of this compound in Plant Material

Plant SourcePlant PartConcentrationAnalytical Method
Fructus aurantiiFruit1.98 mg/g of raw herbHPLC
Citrus grandisPeel (ethanolic extract)11.17% of total bioactive compoundsGC-MS

Table 2: Extraction and Isolation Yield of this compound

Plant SourceStarting MaterialExtraction MethodPurification MethodFinal Yield
Murraya paniculata4 kg of dried leavesMethanol extractionSolvent partitioning, Column chromatography12 mg

Isolation and Purification Methodologies

The isolation of this compound from its natural sources typically involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocols provide detailed, step-by-step instructions for isolating this compound from Murraya paniculata and a general approach for Citrus aurantium.

Experimental Protocol: Isolation from Murraya paniculata Leaves

This protocol is adapted from a published study on the isolation of this compound from Murraya paniculata.[3][4][5]

3.1.1. Materials and Equipment

  • Dried and powdered leaves of Murraya paniculata

  • Methanol (analytical grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Chloroform (analytical grade)

  • Silica gel 60 (for column chromatography)

  • Rotary evaporator

  • Chromatography columns

  • Beakers, flasks, and other standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and developing chamber

3.1.2. Extraction

  • Exhaustively extract 4 kg of dried, powdered leaves of Murraya paniculata with methanol at room temperature.

  • Concentrate the resulting methanol extract using a rotary evaporator to obtain a crude extract (approximately 438 g).

3.1.3. Solvent Partitioning

  • Take 200 g of the crude methanol extract and partition it between n-hexane and methanol containing 10% water. This step separates nonpolar compounds into the n-hexane layer.

  • Collect the aqueous methanol layer and extract it with ethyl acetate.

  • Separate and concentrate the ethyl acetate portion to yield the ethyl acetate fraction.

3.1.4. Column Chromatography

  • Subject the ethyl acetate fraction to column chromatography on a silica gel 60 column.

  • Elute the column using a step gradient of n-hexane-ethyl acetate-methanol.

  • Collect fractions and monitor by TLC to identify those containing this compound.

  • Pool the fractions containing the target compound.

3.1.5. Final Purification

  • Take the fraction eluted with n-hexane/ethyl acetate (1:4) and subject it to further column chromatography on silica gel.

  • Elute this second column with a solvent system of chloroform:ethyl acetate (1:1).

  • Collect the fractions and concentrate the pure fractions to yield crystalline this compound (approximately 12 mg).

Experimental Protocol: General Extraction of Phenolic Compounds from Citrus aurantium Peel

This protocol provides a general method for obtaining a phenolic-rich extract from Citrus aurantium peel, which can be a starting point for the further purification of this compound.

3.2.1. Materials and Equipment

  • Dried and powdered peel of Citrus aurantium

  • Ethanol (75% v/v)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

  • Freeze dryer

3.2.2. Extraction

  • Powder the dried Citrus aurantium peel and pass it through a 60-mesh screen.

  • Extract the powder with 75% ethanol at a ratio of 1:10 (w/v) at 60°C for 60 minutes with ultrasonic assistance (45 kHz).

  • Centrifuge the resulting solution at 10,000 rpm for 10 minutes.

  • Collect the supernatant and concentrate it using a rotary evaporator at 50°C to obtain the crude extract.

  • Freeze the crude extract at -20°C and then lyophilize it using a freeze dryer to obtain a powdered extract. This extract can then be subjected to further chromatographic purification steps similar to those described for Murraya paniculata to isolate this compound.

Biological Signaling Pathways

This compound exerts its pharmacological effects by modulating specific signaling pathways. Understanding these mechanisms is crucial for drug development and for elucidating the full therapeutic potential of this compound.

Antidepressant Effect: mTOR Signaling Pathway

The rapid antidepressant-like effects of this compound are associated with the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[6][7] Activation of mTOR leads to the upregulation of brain-derived neurotrophic factor (BDNF) and synaptic proteins, which are crucial for neurogenesis and synaptic plasticity, processes often impaired in depression.

mTOR_Pathway Meranzin_hydrate This compound mTOR mTOR (mammalian Target of Rapamycin) Meranzin_hydrate->mTOR Activates BDNF BDNF (Brain-Derived Neurotrophic Factor) mTOR->BDNF Upregulates Synaptic_Proteins Synaptic Proteins (e.g., PSD95) mTOR->Synaptic_Proteins Upregulates Antidepressant_Effect Antidepressant Effect BDNF->Antidepressant_Effect Synaptic_Proteins->Antidepressant_Effect Alpha2_Adrenoceptor_Pathway cluster_brain Brain cluster_gut Gut Brain_Alpha2 α2-Adrenoceptor Antidepressant Antidepressant Effect Brain_Alpha2->Antidepressant Gut_Alpha2 α2-Adrenoceptor Prokinetic Prokinetic Effect (Increased GI Motility) Gut_Alpha2->Prokinetic Meranzin_hydrate This compound Meranzin_hydrate->Brain_Alpha2 Regulates Meranzin_hydrate->Gut_Alpha2 Regulates Isolation_Workflow Start Plant Material (e.g., Leaves, Peel) Extraction Extraction (e.g., Methanol, Ethanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate) Crude_Extract->Partitioning Fraction Enriched Fraction Partitioning->Fraction Column_Chromatography Column Chromatography (Silica Gel) Fraction->Column_Chromatography Pure_Compound Pure this compound Column_Chromatography->Pure_Compound

References

The Biosynthesis of Meranzin Hydrate in Fructus aurantii: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Meranzin hydrate, a significant coumarin found in Fructus aurantii (bitter orange). This document outlines the enzymatic steps, presents available quantitative data, details relevant experimental protocols, and provides visual diagrams to facilitate a comprehensive understanding of this complex biological process.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to originate from the general phenylpropanoid pathway, a common route for the synthesis of a wide array of secondary metabolites in plants. The pathway culminates in a series of specific modifications to a central coumarin precursor, umbelliferone. The proposed enzymatic steps are detailed below.

Step 1: Formation of Umbelliferone

The pathway commences with the amino acid L-phenylalanine, which undergoes a series of enzymatic conversions to yield umbelliferone (7-hydroxycoumarin). This involves deamination, hydroxylation, and lactonization reactions, catalyzed by enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 2-coumarate hydroxylase (C2'H).

Step 2: Prenylation of a Coumarin Precursor

A key step in the formation of Meranzin is the attachment of a five-carbon prenyl group, derived from dimethylallyl pyrophosphate (DMAPP), to the C8 position of a coumarin precursor. While the exact precursor that is prenylated is yet to be definitively identified in Fructus aurantii, it is hypothesized to be a methoxylated derivative of umbelliferone. This reaction is catalyzed by a C8-prenyltransferase (PT) .

Step 3: Methoxylation

The coumarin structure of this compound features a methoxy group at the C7 position. This methoxylation is catalyzed by an O-methyltransferase (OMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of the coumarin ring. The timing of this step, whether it occurs before or after prenylation, is an area for further investigation.

Step 4: Epoxidation

Following prenylation, the terminal double bond of the dimethylallyl side chain of the precursor, Meranzin, is epoxidized. This reaction is catalyzed by a cytochrome P450 monooxygenase (CYP450) , a versatile class of enzymes involved in various oxidative reactions in plant secondary metabolism. This epoxidation results in the formation of Meranzin.

Step 5: Hydration

The final step in the biosynthesis of this compound is the hydrolysis of the epoxide ring of Meranzin. This reaction is catalyzed by an epoxide hydrolase (EH) , which adds a water molecule across the epoxide, resulting in the formation of the diol, this compound.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies have reported the concentration of this compound in Fructus aurantii extracts. Additionally, kinetic data from related enzymes in other Citrus species can provide valuable insights.

Table 1: Quantitative Analysis of this compound in Fructus aurantii

Sample TypeConcentration of this compound (mg/g of raw herb)Analytical MethodReference
Fructus aurantii Extract1.98HPLC[1]

Table 2: Kinetic Properties of a Representative Coumarin Prenyltransferase from Citrus limon (Bergaptol 5-O-geranyltransferase)

SubstrateApparent Km (µM)Reference
Geranyl diphosphate (GPP)9[2][3][4][5]
Bergaptol140[2][3][4][5]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol 1: Extraction and Quantification of this compound from Fructus aurantii

Objective: To extract and quantify the amount of this compound in a sample of Fructus aurantii.

Materials:

  • Dried Fructus aurantii powder

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound standard

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

  • HPLC or UPLC-MS/MS system with a C18 column

Procedure:

  • Weigh 1.0 g of dried Fructus aurantii powder into a conical flask.

  • Add 20 mL of methanol and sonicate for 30 minutes in an ultrasonic bath.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Prepare a series of standard solutions of this compound in methanol at known concentrations.

  • Analyze the samples and standards using a UPLC-MS/MS system.

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to separate the analyte of interest.

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • MS Detection: Use multiple reaction monitoring (MRM) in positive ion mode for quantification.

  • Construct a calibration curve from the standard solutions and calculate the concentration of this compound in the sample.

Protocol 2: In Vitro Assay for Coumarin C8-Prenyltransferase Activity

Objective: To detect and characterize the C8-prenyltransferase activity involved in Meranzin biosynthesis.

Materials:

  • Fructus aurantii tissue (e.g., young fruit peel)

  • Extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂, 1 mM DTT, and 10% glycerol)

  • Potential coumarin substrate (e.g., 7-methoxy-umbelliferone)

  • Dimethylallyl pyrophosphate (DMAPP)

  • Microsome isolation kit or protocol

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Homogenize fresh Fructus aurantii tissue in ice-cold extraction buffer.

  • Isolate the microsomal fraction by differential centrifugation.

  • Resuspend the microsomal pellet in the extraction buffer.

  • Set up the enzyme assay in a total volume of 100 µL:

    • 50 µL of microsomal protein extract

    • 10 µL of coumarin substrate (10 mM stock in DMSO)

    • 10 µL of DMAPP (10 mM stock in water)

    • 30 µL of extraction buffer

  • Incubate the reaction mixture at 30°C for 1-2 hours.

  • Stop the reaction by adding 100 µL of ethyl acetate.

  • Vortex and centrifuge to separate the phases.

  • Transfer the ethyl acetate layer to a new tube and evaporate to dryness.

  • Re-dissolve the residue in methanol and analyze by LC-MS to identify the prenylated product.

Protocol 3: Heterologous Expression and Functional Characterization of a Candidate Cytochrome P450 for Meranzin Epoxidation

Objective: To identify and characterize a CYP450 enzyme responsible for the epoxidation of the prenyl side chain of Meranzin.

Materials:

  • Candidate CYP450 gene from Fructus aurantii cloned into an expression vector (e.g., pYES2 for yeast)

  • Yeast strain (e.g., Saccharomyces cerevisiae)

  • Yeast growth media (SD-Ura, SG-Ura)

  • Substrate (prenylated coumarin precursor to Meranzin)

  • NADPH

  • Microsome isolation from yeast

  • GC-MS or LC-MS system

Procedure:

  • Transform the yeast with the expression vector containing the candidate CYP450 gene.

  • Grow the transformed yeast in selective medium (SD-Ura) and then induce protein expression in galactose-containing medium (SG-Ura).

  • Harvest the yeast cells and isolate the microsomal fraction.

  • Perform an in vitro enzyme assay with the isolated microsomes, the prenylated coumarin substrate, and NADPH as a cofactor.

  • Incubate at 30°C for 1-2 hours.

  • Extract the reaction products with an organic solvent (e.g., ethyl acetate).

  • Analyze the extracts by GC-MS or LC-MS to detect the formation of the epoxidized product (Meranzin).

Protocol 4: Assay for Epoxide Hydrolase Activity

Objective: To measure the activity of epoxide hydrolase involved in the conversion of Meranzin to this compound.

Materials:

  • Fructus aurantii protein extract

  • A fluorogenic epoxide substrate (e.g., a commercially available substrate for epoxide hydrolase assays)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4)

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare a crude protein extract from Fructus aurantii tissue.

  • In a 96-well plate, add the protein extract to the assay buffer.

  • Initiate the reaction by adding the fluorogenic epoxide substrate.

  • Monitor the increase in fluorescence over time using a microplate reader. The hydrolysis of the epoxide by EH will release a fluorescent product.

  • Calculate the enzyme activity based on the rate of fluorescence increase and a standard curve of the fluorescent product.

Visualizations

Diagram 1: Proposed Biosynthesis Pathway of this compound

Meranzin_Hydrate_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_coumarin_modification Coumarin Modification Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p-Coumaric_acid p-Coumaric_acid Cinnamic_acid->p-Coumaric_acid C4H Umbelliferone Umbelliferone p-Coumaric_acid->Umbelliferone C2'H 7-Methoxy-umbelliferone 7-Methoxy-umbelliferone Umbelliferone->7-Methoxy-umbelliferone OMT Prenylated_Intermediate Prenylated_Intermediate 7-Methoxy-umbelliferone->Prenylated_Intermediate C8-PT Meranzin Meranzin Prenylated_Intermediate->Meranzin CYP450 Meranzin_hydrate Meranzin_hydrate Meranzin->Meranzin_hydrate EH

Caption: Proposed biosynthetic pathway of this compound from Phenylalanine in Fructus aurantii.

Diagram 2: Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro & In Vivo Characterization Transcriptome_Analysis Transcriptome Analysis (e.g., from F. aurantii) Gene_Identification Candidate Gene Identification (PT, CYP450, EH) Transcriptome_Analysis->Gene_Identification Gene_Cloning Gene Cloning & Vector Construction Gene_Identification->Gene_Cloning Heterologous_Expression Heterologous Expression (e.g., Yeast, E. coli) Gene_Cloning->Heterologous_Expression Enzyme_Assay In Vitro Enzyme Assay Heterologous_Expression->Enzyme_Assay Product_Identification Product Identification (LC-MS, GC-MS) Enzyme_Assay->Product_Identification Kinetic_Analysis Kinetic_Analysis Enzyme_Assay->Kinetic_Analysis Determine Km, Vmax

References

Physical and chemical properties of Meranzin hydrate.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Meranzin Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a coumarin compound found in various plants, including those used in Traditional Chinese Medicine.[1][2][3] This document is intended to serve as a foundational resource for researchers engaged in the study and development of this bioactive molecule.

Physicochemical Properties

This compound is a naturally occurring coumarin that has garnered interest for its potential therapeutic applications, including anti-depressant, anti-inflammatory, and anti-atherosclerosis effects.[1][2][3] A clear understanding of its physical and chemical properties is essential for its extraction, formulation, and application in research and drug development.

Data Presentation

The following table summarizes the key physicochemical properties of this compound compiled from various sources.

PropertyValueSource(s)
IUPAC Name 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxychromen-2-one[4]
Molecular Formula C₁₅H₁₈O₅[1][4][5]
Molecular Weight 278.30 g/mol [1][4]
CAS Number 5875-49-0[1][5]
Appearance White to off-white solid/crystalline powder[1][6][7]
Solubility DMSO: 100 mg/mL (359.32 mM)[1]Other Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[6][7][8]N/A
Storage (Solid) 4°C, sealed, away from moisture and light.[1] Alternatively, -20°C.N/A
Storage (In Solvent) -80°C for up to 6 months; -20°C for up to 1 month.[1]N/A
XLogP3 1.5[4][9]
SMILES CC(C)(O)--INVALID-LINK--CC1=C(O2)C(C=CC2=O)=CC=C1OC[1]
InChI 1S/C15H18O5/c1-15(2,18)12(16)8-10-11(19-3)6-4-9-5-7-13(17)20-14(9)10/h4-7,12,16,18H,8H2,1-3H3/t12-/m0/s1
InChIKey KGGUASRIGLRPAX-LBPRGKRZSA-N

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and application of this compound. The following sections outline protocols for key analytical experiments.

Identification and Purity Analysis

The identity and purity of this compound are typically established using a combination of chromatographic and spectroscopic techniques.[5]

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • System: A standard HPLC system equipped with a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).

    • Column: A C18 reverse-phase column is commonly used.

    • Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid to improve peak shape) is a typical mobile phase.

    • Detection: The DAD is set to monitor the UV absorbance at the λmax of the coumarin scaffold, while the ELSD provides a response proportional to the mass of the analyte.

    • Analysis: The retention time of the main peak is compared to a certified reference standard. Purity is calculated based on the area percentage of the main peak relative to all other peaks in the chromatogram.

  • Mass Spectrometry (MS):

    • System: HPLC coupled to a mass spectrometer (LC-MS), often with an electrospray ionization (ESI) source.

    • Analysis: The mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺ or [M+Na]⁺) is determined and compared to the calculated exact mass of this compound (C₁₅H₁₈O₅). High-resolution mass spectrometry (HRMS) can be used for unambiguous formula determination.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: ¹H NMR and ¹³C NMR spectra are acquired in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Analysis: The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, are compared with published data or data from a reference standard to confirm the molecular structure.

Solubility Determination

Assessing the solubility of this compound in various solvents is critical for preparing stock solutions for biological assays and for formulation development.

Methodology:

  • Solvent Selection: A range of solvents relevant to potential applications are chosen (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a vial.

  • Equilibration: The vials are sealed and agitated (e.g., using a shaker or vortex mixer) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is centrifuged or filtered (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as HPLC-UV or LC-MS. The concentration at saturation represents the solubility.

Stability Assessment

The stability of this compound under various conditions must be understood to ensure proper handling, storage, and interpretation of experimental results.

Methodology:

  • Solution Preparation: Solutions of this compound are prepared in different physiological buffers (e.g., pH 1.2, 7.4, 9.0) to assess pH-dependent stability.[10]

  • Storage Conditions: Aliquots of the solutions are stored under controlled conditions, including different temperatures (e.g., 4°C, room temperature) and light exposures (e.g., protected from light vs. exposed to light).[10]

  • Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), samples are withdrawn from each condition.

  • Quantification: The remaining concentration of this compound in each sample is quantified using a stability-indicating HPLC method that can separate the parent compound from its degradation products.

  • Data Analysis: The degradation kinetics (e.g., zero-order or first-order) can be determined by plotting the concentration of this compound versus time.[10]

Mandatory Visualizations

The following diagrams illustrate key workflows and biological pathways related to this compound.

Experimental Workflow```dot

G cluster_0 Isolation & Purification cluster_1 Structural Elucidation & Purity cluster_2 Physicochemical Characterization a Plant Material (e.g., Murraya exotica) b Extraction a->b c Chromatographic Purification (e.g., Column Chromatography) b->c d Spectroscopic Analysis (NMR, MS) c->d Purified Compound e Purity Assessment (HPLC-DAD/ELSD) c->e f Confirmation of Identity d->f e->f g Solubility Studies f->g h Stability Analysis f->h i Property Determination g->i h->i j Biological Activity Assays i->j Characterized Compound

Caption: BDNF-TrkB signaling pathway influenced by this compound.

References

Spectroscopic and Mechanistic Elucidation of Meranzin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Meranzin hydrate, a naturally occurring coumarin, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antidepressant and prokinetic effects. A thorough understanding of its physicochemical properties and biological mechanisms is paramount for its potential development as a therapeutic agent. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are presented, alongside visualizations of key signaling pathways implicated in its mechanism of action. This document aims to serve as a valuable resource for researchers actively engaged in the study and development of this compound.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on a combination of spectroscopic techniques. The following sections summarize the available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity
H-17 (methyl)1.13s
H-18 (methyl)1.14s
H-13 (methoxy)3.87s
H-26.24t
H-87.03t
H-77.53t
H-37.95t

Table 1: Partial ¹H NMR chemical shifts for this compound. Data compiled from publicly available spectra.[1] Note: The numbering of protons may vary depending on the publication.

¹³C NMR (Carbon-13 NMR) Data

¹³C NMR data provides information on the carbon skeleton of the molecule. Publicly accessible, fully assigned ¹³C NMR data for this compound is limited. However, it is known that spectra have been recorded on instruments such as a Bruker AM-400.[2]

Carbon Assignment Chemical Shift (δ, ppm)
Data not availableData not available

Table 2: Placeholder for ¹³C NMR chemical shifts of this compound. A complete, assigned spectrum is needed for full characterization.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. While a specific, high-resolution IR spectrum for this compound is not widely published, characteristic absorption bands for similar coumarin structures and related hydrates can be inferred.

Wavenumber (cm⁻¹) Functional Group Assignment
~3400 (broad)O-H stretch (hydroxyl groups, hydrate)
~2950-2850C-H stretch (aliphatic)
~1720C=O stretch (lactone)
~1600, ~1500C=C stretch (aromatic)
~1270C-O stretch (ether)

Table 3: Predicted characteristic IR absorption bands for this compound based on its chemical structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule, confirming its molecular weight and elemental composition.

Technique Ionization Mode Precursor Ion (m/z) Key Fragment Ions (m/z)
LC-ESI-QTOFPositive296.1481 ([M+NH₄]⁺)189.0542, 131.0482, 103.0536

Table 4: Mass spectrometry data for this compound.[2] The precursor ion corresponds to the ammonium adduct of the molecule.

Experimental Protocols

The following sections describe generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard methodologies for the analysis of natural products.

NMR Spectroscopy

Sample Preparation: A sample of pure this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer, such as a Bruker Avance series (e.g., 400 MHz or higher), is typically used.[2]

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64, depending on sample concentration.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin, Mnova). Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, for a solution-state spectrum, the sample can be dissolved in a suitable solvent and placed in a liquid cell.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

Acquisition:

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • A background spectrum of the KBr pellet or the pure solvent is recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of methanol and water.

Instrumentation: A liquid chromatography system coupled to a mass spectrometer (LC-MS), such as an Agilent 6530 Q-TOF, is commonly employed.[2]

Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of an acid (e.g., formic acid) to improve ionization.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-1.0 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI).[2]

  • Polarity: Positive or negative ion mode. For this compound, positive mode has been reported.[2]

  • Mass Range: A suitable mass range is scanned to include the expected molecular ion.

  • Collision Energy: For tandem MS (MS/MS) experiments, a collision energy (e.g., 40 V) is applied to induce fragmentation.[2]

Signaling Pathways and Experimental Workflows

This compound exerts its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate two key pathways implicated in its mechanism of action.

Meranzin_Hydrate_mTOR_Signaling_Pathway Meranzin_Hydrate This compound mTOR mTOR Meranzin_Hydrate->mTOR Activates Stress_Depression Stress / Depression Stress_Depression->mTOR Inhibits BDNF BDNF mTOR->BDNF Upregulates Synaptic_Proteins Synaptic Proteins (e.g., PSD95, synapsin I) mTOR->Synaptic_Proteins Upregulates Antidepressant_Effects Antidepressant Effects BDNF->Antidepressant_Effects Synaptic_Proteins->Antidepressant_Effects

Caption: mTOR signaling pathway activation by this compound.

Studies have shown that this compound can produce rapid antidepressant-like effects by activating the mammalian target of rapamycin (mTOR) signaling pathway.[3] This activation leads to the upregulation of brain-derived neurotrophic factor (BDNF) and synaptic proteins, which are crucial for neuroplasticity and are often downregulated in depressive states.[3]

Meranzin_Hydrate_H1_Receptor_Pathway Meranzin_Hydrate This compound H1_Receptor H1 Histamine Receptor Meranzin_Hydrate->H1_Receptor Activates Gq_PLC Gq/11 -> PLC H1_Receptor->Gq_PLC IP3_DAG IP3 & DAG Gq_PLC->IP3_DAG Generates Ca_Release Increased Intracellular Ca²⁺ IP3_DAG->Ca_Release Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Increased_Intestinal_Motility Increased Intestinal Motility Smooth_Muscle_Contraction->Increased_Intestinal_Motility

Caption: H1 histamine receptor activation pathway by this compound.

This compound has been demonstrated to induce effects on intestinal motility, at least in part, through the activation of H1 histamine receptors.[4] Activation of these G-protein coupled receptors leads to a signaling cascade that results in increased intracellular calcium and subsequent smooth muscle contraction, thereby promoting gastrointestinal transit.[4]

Experimental_Workflow_Spectroscopy Sample_Prep Sample Preparation (Extraction & Purification) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry (LC-MS, MS/MS) Sample_Prep->MS Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: General experimental workflow for spectroscopic analysis.

The structural characterization of this compound, like other natural products, follows a systematic workflow. This involves initial extraction and purification, followed by analysis using a suite of spectroscopic techniques. The data from NMR, IR, and MS are then collectively interpreted to confirm the chemical structure.

Conclusion

This technical guide provides a consolidated resource of the currently available spectroscopic data and mechanistic insights for this compound. While partial NMR and MS data are accessible, a complete and fully assigned high-resolution dataset for ¹³C NMR and IR spectroscopy would be highly beneficial for the research community. The outlined experimental protocols offer a practical framework for researchers aiming to reproduce or expand upon the existing data. The visualization of the mTOR and H1 histamine receptor signaling pathways provides a clear depiction of the current understanding of this compound's biological activity. Further research to fully elucidate its spectroscopic properties and intricate molecular mechanisms will be crucial in advancing its potential as a novel therapeutic agent.

References

The Pharmacokinetics and Metabolism of Meranzin Hydrate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin hydrate, a bioactive coumarin compound, has garnered significant interest for its potential therapeutic applications, including its anti-depressant and prokinetic effects.[1][2][3] Understanding its pharmacokinetic profile and metabolic fate is crucial for its development as a safe and effective therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on quantitative data and experimental methodologies.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been investigated in both human and animal models. These studies reveal that the compound is rapidly absorbed and distributed.

Table 1: Pharmacokinetic Parameters of this compound in Humans (Patients with Functional Dyspepsia) Following Oral Administration of Chaihu-Shugan-San[4]
ParameterValueUnit
Time to Peak Concentration (Tmax)23.57min
Peak Plasma Concentration (Cmax)0.371mg/L
Elimination Half-life (T½)139.53min
Area Under the Curve (AUC)31.445µg·min/mL
Absorption Constant (Ka)0.185 ± 0.065min⁻¹
Volume of Distribution (Vd)3782.89 ± 2686.72L/kg
Table 2: Comparative Pharmacokinetic Parameters of this compound in a Rat Model of Chronic Mild Stress (CMS) vs. Control Rats Following Oral Administration of Chaihu-Shugan-San[5]

A study comparing the pharmacokinetics of this compound in a rat model of chronic depression (Chronic Mild Stress - CMS) and control rats revealed that while most pharmacokinetic parameters such as Cmax, AUC, clearance rate (CL/F), and mean residence time (MRT) showed no significant differences, the absorption of this compound was accelerated in the CMS rats.[4]

Metabolism

In vitro studies utilizing human liver microsomes (HLMs) and recombinant human cytochrome P450 (CYP) enzymes have been instrumental in elucidating the metabolic pathways of this compound.

Key Metabolic Enzymes

The primary enzymes responsible for the metabolism of this compound are CYP1A2 and CYP2C19 .[1] this compound acts as both a substrate and an inhibitor of these two enzymes.[1] Other CYP isoforms, including CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4, were found to have minimal to no effect on its metabolism.[1]

Table 3: In Vitro Metabolism of this compound in Human Liver Microsomes (HLMs) and Recombinant CYPs[1]
SystemParameterValueUnit
Human Liver MicrosomesKm10.3 ± 1.3µM
Vmax99.1 ± 3.3nmol/mg protein/min
Recombinant CYP1A2Km8.0 ± 1.6µM
Vmax112.4 ± 5.7nmol/nmol P450/min
Recombinant CYP2C19Km25.9 ± 6.6µM
Vmax134.3 ± 12.4nmol/nmol P450/min

The metabolic clearance rate of this compound was significantly reduced in the presence of specific inhibitors for CYP1A2 (furafylline) and CYP2C19 (ticlopidine), confirming their role in its metabolism.[1]

Experimental Protocols

In Vitro Metabolism Studies[1]
  • System: Human liver microsomes (HLMs) and recombinant human CYP enzymes (CYP1A2, CYP2C19, CYP2A6, CYP2C9, CYP2D6, CYP2E1, and CYP3A4).

  • Incubation: this compound was incubated with HLMs or recombinant CYPs in the presence of a NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate buffer (pH 7.4).

  • Inhibition Studies: To identify the specific CYPs involved, known inhibitors for each enzyme were co-incubated with this compound.

  • Analysis: The concentration of this compound was quantified using a validated ultra-performance liquid chromatography (UPLC) method.

  • Kinetic Analysis: Michaelis-Menten kinetics were used to determine the Km and Vmax values.

Pharmacokinetic Studies in Humans and Rats[4][5]
  • Administration: Oral administration of Chaihu-Shugan-San, a traditional Chinese medicine formulation containing this compound.

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Sample Preparation: Plasma was separated from the blood samples.

  • Analysis: The concentration of this compound in plasma was determined using a validated ultra-performance liquid chromatography (UPLC) method.

  • Pharmacokinetic Analysis: The plasma concentration-time data was fitted to a two-compartment model to calculate pharmacokinetic parameters.

Visualizations

Metabolic Pathway of this compound

Meranzin_Hydrate_Metabolism MH This compound CYP1A2 CYP1A2 MH->CYP1A2 Substrate CYP2C19 CYP2C19 MH->CYP2C19 Substrate Other_CYPs Other CYPs (2A6, 2C9, 2D6, 2E1, 3A4) MH->Other_CYPs Metabolites Metabolites CYP1A2->Metabolites Metabolizes CYP2C19->Metabolites Metabolizes No_Metabolism Minimal to No Metabolism Other_CYPs->No_Metabolism

Caption: Metabolic pathway of this compound via CYP1A2 and CYP2C19.

Experimental Workflow for In Vitro Metabolism Study

In_Vitro_Metabolism_Workflow cluster_materials Materials cluster_procedure Procedure cluster_data Data Analysis MH This compound Incubation Incubation at 37°C MH->Incubation HLM Human Liver Microsomes HLM->Incubation rCYP Recombinant CYPs rCYP->Incubation Cofactors NADPH-generating system Cofactors->Incubation Quenching Reaction Quenching Incubation->Quenching Analysis UPLC Analysis Quenching->Analysis Kinetics Michaelis-Menten Kinetics Analysis->Kinetics Parameters Determine Km and Vmax Kinetics->Parameters

Caption: Workflow for determining in vitro metabolic parameters of this compound.

Conclusion

The available data indicates that this compound is a rapidly absorbed compound primarily metabolized by CYP1A2 and CYP2C19. The pharmacokinetic profile suggests that its absorption may be influenced by physiological conditions, as seen in the rat model of depression. The role of this compound as both a substrate and an inhibitor of key drug-metabolizing enzymes highlights the potential for drug-drug interactions, a critical consideration for its clinical development. Further studies are warranted to fully characterize its metabolic fate, identify specific metabolites, and explore its pharmacokinetic-pharmacodynamic relationships in greater detail.

References

Early discovery and historical research on Meranzin hydrate.

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth search has been conducted for "Meranzin hydrate" to gather information regarding its early discovery and historical research. Despite a comprehensive search of available scientific and historical databases, no compound or substance with the name "this compound" has been identified.

This suggests several possibilities:

  • The name may be a misspelling of a different compound.

  • It could be a highly specific or internal designation for a substance not yet publicly documented.

  • It might be an archaic or obsolete name that is no longer in common use.

Without a verifiable identification of "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Further research will require a correct and verifiable name for the compound of interest. If an alternative or correct name is provided, a new search can be initiated to fulfill the detailed request.

Meranzin Hydrate: A Comprehensive Review of its Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin hydrate, a furanocoumarin found in various medicinal plants, has garnered significant scientific interest due to its diverse pharmacological properties. This technical guide provides an in-depth review of the existing literature on the biological activities of this compound, with a focus on its potential therapeutic applications. The information is presented to aid researchers, scientists, and professionals in the field of drug development in their understanding of this promising natural compound.

Biological Activities of this compound

This compound has been reported to exhibit a range of biological activities, including antidepressant, prokinetic, anti-inflammatory, anti-atherosclerosis, neuroprotective, antioxidant, and potential anticancer effects.[1] The following sections detail the key findings and experimental evidence for each of these activities.

Antidepressant-like Activity

This compound has demonstrated significant antidepressant-like effects in various preclinical models. These effects are believed to be mediated through the modulation of several key signaling pathways involved in neurogenesis and synaptic plasticity.

Experimental Evidence and Quantitative Data

Experimental ModelAnimal ModelDoses AdministeredKey FindingsReference
Forced Swimming Test (FST), Open Field Test (OFT), Tail Suspension Test (TST)Rats9.18 mg/kgImproved depression-like behavior.[2]
Unpredictable Chronic Mild Stress (UCMS)Rats10 mg/kg/day for 1 weekDecreased depression-like behavior and normalized hormonal levels.[3]
Learned Helplessness (LH) and Chronic Mild Stress (CMS)Animal ModelsNot SpecifiedReversed behavioral defects.[2]
Lipopolysaccharide (LPS)-induced depressionMiceNot SpecifiedAlleviated depressive phenotypes.[4]

Experimental Protocols

  • Forced Swimming Test (FST): In the FST, rodents are placed in a cylinder filled with water from which they cannot escape. The duration of immobility, a measure of behavioral despair, is recorded. A significant decrease in immobility time after treatment with this compound is indicative of an antidepressant-like effect.[2][5]

  • Tail Suspension Test (TST): The TST is another common behavioral test for screening antidepressant drugs. Mice are suspended by their tails, and the duration of immobility is measured. A reduction in immobility time suggests an antidepressant effect.[2]

  • Sucrose Preference Test (SPT): This test assesses anhedonia, a core symptom of depression. A decrease in the preference for a sweetened solution over plain water in rodents is considered a sign of depressive-like behavior. An increase in sucrose preference following treatment with this compound indicates an antidepressant effect.

Signaling Pathways

This compound's antidepressant effects are associated with the activation of pro-survival and plasticity-related signaling pathways in the brain, particularly in the hippocampus.

  • mTOR Signaling Pathway: this compound has been shown to upregulate the phosphorylated expression of the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth. This activation is linked to increased expression of Brain-Derived Neurotrophic Factor (BDNF) and synaptic proteins.[2]

  • BDNF/TrkB Signaling Pathway: The BDNF/TrkB pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. This compound has been found to increase the expression of both BDNF and its receptor, TrkB.[6]

  • Caspase-4 Suppression: In a model of LPS-induced depression, this compound was found to reverse the high levels of caspase-4 in the hippocampus, thereby protecting glial cells and promoting neuronal activity and synaptic plasticity.[4]

Antidepressant_Signaling_Pathway MH This compound mTOR mTOR (activation) MH->mTOR BDNF_TrkB BDNF/TrkB (upregulation) MH->BDNF_TrkB Caspase4 Caspase-4 (suppression) MH->Caspase4 Synaptic_Plasticity Synaptic Plasticity Neurogenesis mTOR->Synaptic_Plasticity BDNF_TrkB->Synaptic_Plasticity Caspase4->Synaptic_Plasticity Antidepressant_Effect Antidepressant Effect Synaptic_Plasticity->Antidepressant_Effect

Figure 1: Simplified signaling pathway of this compound's antidepressant effects.

Prokinetic (Gastrointestinal Motility) Activity

This compound has been shown to stimulate intestinal motility, suggesting its potential use in treating gastrointestinal disorders characterized by hypomotility.

Experimental Evidence and Quantitative Data

Experimental ModelAnimal ModelDoses/ConcentrationsKey FindingsReference
In vivo gastric emptying and intestinal transitRats7, 14, and 28 mg/kgPromoted intestinal transit and gastric emptying in a dose-dependent manner.[7]
In vitro jejunum muscle contractionsRats1–100 μMIncreased the amplitude of contractions in longitudinal and circular jejunum muscles in a dose-dependent manner.[7]

Experimental Protocols

  • In Vivo Gastrointestinal Motility Assay:

    • Rats are fasted overnight with free access to water.

    • A non-absorbable marker (e.g., charcoal meal or phenol red) is administered orally.

    • This compound or a vehicle control is administered at various doses.

    • After a specific time, the animals are euthanized, and the distance traveled by the marker in the small intestine is measured as a percentage of the total length of the small intestine (intestinal transit).

    • For gastric emptying, the amount of marker remaining in the stomach is quantified.

  • In Vitro Muscle Contraction Assay:

    • Segments of the jejunum are isolated from rats and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

    • The isometric contractions of the longitudinal or circular muscle are recorded using a force transducer.

    • Cumulative concentrations of this compound are added to the organ bath to obtain a concentration-response curve.

Mechanism of Action

The prokinetic effects of this compound are at least partially mediated by the activation of H1 histamine receptors.[7] Pre-treatment with an H1 receptor antagonist, benzhydramine, was shown to inhibit the contractions induced by this compound.[7]

Prokinetic_Activity_Workflow cluster_invivo In Vivo Assay cluster_invitro In Vitro Assay Fasting Fasting Rats Marker Oral Administration of Marker Fasting->Marker Treatment_invivo Administer This compound Marker->Treatment_invivo Euthanasia Euthanasia Treatment_invivo->Euthanasia Measurement_invivo Measure Gastric Emptying & Intestinal Transit Euthanasia->Measurement_invivo Isolation Isolate Jejunum Segments Mounting Mount in Organ Bath Isolation->Mounting Recording Record Baseline Contractions Mounting->Recording Treatment_invitro Add this compound (cumulative concentrations) Recording->Treatment_invitro Measurement_invitro Measure Contractile Response Treatment_invitro->Measurement_invitro Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB_Activation NF-κB Pathway Activation TLR4->NF_kB_Activation Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NF_kB_Activation->Inflammatory_Cytokines MH This compound MH->NF_kB_Activation

References

In Silico Prediction of Molecular Targets for Meranzin Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin hydrate, a naturally occurring furanocoumarin found in various citrus species, has garnered scientific interest due to its diverse pharmacological activities, including anti-depressant, anti-inflammatory, and prokinetic effects.[1][2] Understanding the molecular mechanisms underlying these activities is crucial for its potential development as a therapeutic agent. In silico computational methods offer a rapid and cost-effective approach to predict and characterize the molecular targets of natural products like this compound, thereby guiding further experimental validation and drug discovery efforts.

This technical guide provides an in-depth overview of the in silico prediction of molecular targets for this compound. It summarizes available quantitative data, outlines detailed experimental protocols for key computational experiments, and visualizes relevant pathways and workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Predicted Molecular Targets of this compound

In silico studies have identified several potential molecular targets for this compound, aligning with its observed pharmacological effects. These primary targets include proteins involved in neurotransmission, oxidative stress response, and gastrointestinal motility.

Target ProteinPredicted ActivityIn Silico Method(s)Quantitative Data (Binding Affinity/Score)Reference(s)
D2 Dopamine Receptor (D2R) AntagonistMolecular Docking-9.3 kcal/mol (Binding Score)[1][3]
Kelch-like ECH-associated protein 1 (KEAP1) InhibitorHigh-Throughput Molecular DockingIdentified as a promising candidate[4][5][6][7]
Acetylcholinesterase (AChE) InhibitorIn Silico ScreeningIdentified as a potential inhibitor (for Meranzin)[2]

In Silico Experimental Protocols

This section details the generalized methodologies for the key in silico experiments used to predict and characterize the molecular targets of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is a cornerstone of in silico drug discovery for predicting binding affinity and mode of action.

Objective: To predict the binding affinity and interaction patterns of this compound with its potential target proteins (D2R, KEAP1, AChE).

Typical Protocol:

  • Receptor Preparation:

    • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). For instance, PDB ID: 6CM4 for the D2 dopamine receptor.

    • Water molecules and co-crystallized ligands are removed from the protein structure.

    • Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added to the protein.

    • The protein structure is energy minimized using a suitable force field (e.g., AMBER, CHARMM).

  • Ligand Preparation:

    • The 3D structure of this compound is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch) and saved in a suitable format (e.g., MOL, SDF).

    • The ligand's geometry is optimized using a computational chemistry program (e.g., Gaussian, GAMESS) at a suitable level of theory (e.g., DFT/B3LYP).

    • Gasteiger charges and rotatable bonds are assigned to the ligand.

  • Docking Simulation:

    • A grid box is defined around the active site of the target protein. The dimensions and center of the grid box are crucial parameters and should be large enough to encompass the entire binding pocket.

    • Molecular docking is performed using software such as AutoDock Vina, Glide, or GOLD.

    • The search algorithm (e.g., Lamarckian genetic algorithm in AutoDock) explores various conformations and orientations of the ligand within the active site.

    • A scoring function is used to estimate the binding affinity (e.g., kcal/mol) of each pose.

  • Analysis of Results:

    • The docking poses are ranked based on their binding energy scores.

    • The top-ranked poses are visually inspected to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of the target protein.

    • Software like PyMOL or VMD is used for visualization and analysis.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the biological system than static docking.

Objective: To assess the stability of the this compound-target protein complex and to refine the binding mode predicted by molecular docking.

Typical Protocol:

  • System Preparation:

    • The top-ranked docked complex from the molecular docking study is used as the starting structure.

    • The complex is solvated in a periodic box of water molecules (e.g., TIP3P water model).

    • Counter-ions (e.g., Na+, Cl-) are added to neutralize the system.

  • Simulation Parameters:

    • A suitable force field (e.g., AMBER, GROMOS) is chosen to describe the interatomic interactions.

    • The system is first energy minimized to remove steric clashes.

    • The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions.

  • Production Run:

    • A production MD simulation is run for a significant duration (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • The trajectory of the simulation is analyzed to calculate various parameters, including:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and ligand over time.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.

      • Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA): To obtain a more accurate estimation of the binding affinity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific target. This model can then be used to screen large compound libraries for new potential hits.

Objective: To identify other potential molecular targets for this compound or to discover new molecules with similar activity.

Typical Protocol:

  • Pharmacophore Model Generation:

    • A pharmacophore model can be generated based on the structure of a known ligand-protein complex (structure-based) or a set of active molecules (ligand-based).

    • The model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

  • Virtual Screening:

    • A large database of chemical compounds (e.g., ZINC, PubChem) is screened against the generated pharmacophore model.

    • Compounds that match the pharmacophore features are identified as potential hits.

  • Hit Filtering and Refinement:

    • The identified hits are further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions.

    • The refined hits are then subjected to molecular docking and MD simulations for further evaluation.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows and logical relationships in the in silico prediction of molecular targets for a natural product like this compound.

experimental_workflow cluster_data_prep Data Preparation cluster_screening Virtual Screening & Prediction cluster_refinement Refinement & Validation cluster_analysis Analysis & Output Ligand Preparation (this compound) Ligand Preparation (this compound) Molecular Docking Molecular Docking Ligand Preparation (this compound)->Molecular Docking Pharmacophore Modeling Pharmacophore Modeling Ligand Preparation (this compound)->Pharmacophore Modeling Target Identification & Preparation Target Identification & Preparation Target Identification & Preparation->Molecular Docking Molecular Dynamics Simulation Molecular Dynamics Simulation Molecular Docking->Molecular Dynamics Simulation Reverse Docking Reverse Docking Pharmacophore Modeling->Reverse Docking Identification of Putative Targets Identification of Putative Targets Reverse Docking->Identification of Putative Targets Binding Free Energy Calculation Binding Free Energy Calculation Molecular Dynamics Simulation->Binding Free Energy Calculation Binding Free Energy Calculation->Identification of Putative Targets ADMET Prediction ADMET Prediction Identification of Putative Targets->ADMET Prediction

Caption: A generalized experimental workflow for in silico molecular target prediction.
Signaling Pathway

The KEAP1-NRF2 pathway is a critical regulator of the cellular antioxidant response and a predicted target of this compound.

KEAP1_NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase NRF2->Cul3 Ubiquitination NRF2_n NRF2 NRF2->NRF2_n Translocation Proteasome Proteasome Cul3->Proteasome Degradation This compound This compound This compound->KEAP1 Inhibits ROS Oxidative Stress (ROS) ROS->KEAP1 Inactivates ARE Antioxidant Response Element (ARE) NRF2_n->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates logical_relationship This compound This compound In Silico Target Prediction In Silico Target Prediction This compound->In Silico Target Prediction Ligand-Based Methods Ligand-Based Methods In Silico Target Prediction->Ligand-Based Methods Structure-Based Methods Structure-Based Methods In Silico Target Prediction->Structure-Based Methods Pharmacophore Modeling Pharmacophore Modeling Ligand-Based Methods->Pharmacophore Modeling Similarity Searching Similarity Searching Ligand-Based Methods->Similarity Searching Molecular Docking Molecular Docking Structure-Based Methods->Molecular Docking Predicted Molecular Targets Predicted Molecular Targets Pharmacophore Modeling->Predicted Molecular Targets Similarity Searching->Predicted Molecular Targets Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Molecular Dynamics->Predicted Molecular Targets Experimental Validation Experimental Validation Predicted Molecular Targets->Experimental Validation

References

Methodological & Application

Application Notes and Protocols for the Extraction of Meranzin Hydrate from Medicinal Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin hydrate, a natural coumarin, has been isolated from various medicinal plants and is of interest for its potential pharmacological activities. This document provides a detailed protocol for the extraction and purification of this compound from plant sources, based on established methodologies. The protocols and data presented are intended to guide researchers in the isolation and quantification of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative extraction of this compound from the leaves of Muraya paniculata.[1][2][3][4] This data can be used as a benchmark for extraction efficiency.

Plant MaterialInitial Dry WeightExtraction SolventCrude Extract YieldFinal this compound Yield
Muraya paniculata leaves4 kgMethanol438 g (10.95%)12 mg (from 200g of crude extract)

Additionally, quantitative analysis of a Fructus aurantii extract revealed the content of this compound to be 1.98 mg/g of the raw herb.[5]

Experimental Protocols

This section details the step-by-step methodology for the extraction and purification of this compound from medicinal plants. The protocol is a composite of methods reported in the literature for plants such as Muraya paniculata and Prangos ferulacea.[1][2][3][4][6][7]

Materials and Reagents
  • Dried and powdered plant material (e.g., leaves, roots)

  • Methanol (analytical grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • Chloroform (analytical grade)

  • Silica gel 60 for column chromatography

  • Rotary evaporator

  • Chromatography columns

  • Standard laboratory glassware

Extraction Protocol
  • Maceration:

    • Begin with dried and finely powdered plant material.

    • Exhaustively extract the plant material with methanol at room temperature.[1][2][3][4] For instance, 4 kg of dried leaves can be used.[1][2][3][4]

    • Concentrate the resulting methanol extract using a rotary evaporator to yield a crude extract. From 4 kg of Muraya paniculata leaves, a yield of approximately 438 g of crude methanol extract can be expected.[1][2][3][4]

  • Solvent Partitioning:

    • Partition the crude methanol extract (e.g., 200 g) between n-hexane and methanol containing 10% water.[1][2][3][4] This step separates nonpolar compounds into the n-hexane phase.

    • Extract the resulting aqueous methanol phase with ethyl acetate.[1][2][3][4] This will move compounds of intermediate polarity, including this compound, into the ethyl acetate phase.

    • Remove the ethyl acetate solvent under reduced pressure to obtain the ethyl acetate fraction.

Purification Protocol: Column Chromatography
  • First Column Chromatography:

    • Subject the ethyl acetate fraction to column chromatography on silica gel 60.[1][2][3][4]

    • Elute the column using a step gradient of n-hexane-ethyl acetate-methanol.[1][2][3][4]

    • Collect fractions and monitor by an appropriate method (e.g., Thin Layer Chromatography).

  • Second Column Chromatography:

    • Combine the fractions containing the compound of interest. For example, the fraction eluted with n-hexane/ethyl acetate (1:4) is often enriched with this compound.[1][2][3][4]

    • Further purify this fraction by a second round of column chromatography on silica gel.[1][2][3][4]

    • Use a solvent system such as chloroform:ethyl acetate (1:1) for elution.[1][2][3][4]

    • This should yield purified this compound.[1][2][3][4] From 200 g of the crude extract of Muraya paniculata, a final yield of 12 mg of this compound has been reported.[1][3]

Characterization

The identity and purity of the isolated this compound can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[8][9][10]

Visualized Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound.

Extraction_Workflow Plant Dried, Powdered Plant Material Methanol_Extraction Methanol Extraction (Maceration) Plant->Methanol_Extraction Concentration1 Concentration (Rotary Evaporator) Methanol_Extraction->Concentration1 Crude_Extract Crude Methanol Extract Concentration1->Crude_Extract Partitioning Solvent Partitioning (n-Hexane / 10% Aqueous Methanol) Crude_Extract->Partitioning Aqueous_Phase Aqueous Methanol Phase Partitioning->Aqueous_Phase Ethyl_Acetate_Extraction Ethyl Acetate Extraction Aqueous_Phase->Ethyl_Acetate_Extraction Concentration2 Concentration Ethyl_Acetate_Extraction->Concentration2 Ethyl_Acetate_Fraction Ethyl Acetate Fraction Concentration2->Ethyl_Acetate_Fraction Column1 Column Chromatography 1 (Silica Gel, n-Hexane-EtOAc-MeOH gradient) Ethyl_Acetate_Fraction->Column1 Enriched_Fraction Enriched this compound Fraction Column1->Enriched_Fraction Column2 Column Chromatography 2 (Silica Gel, Chloroform:EtOAc) Enriched_Fraction->Column2 Pure_Compound Pure this compound Column2->Pure_Compound

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: Quantification of Meranzin Hydrate in Biological Samples using HPLC-PDA

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive high-performance liquid chromatography (HPLC) method with photodiode array (PDA) detection for the quantification of Meranzin hydrate in biological samples, specifically plasma. The described method utilizes a straightforward protein precipitation step for sample preparation, ensuring efficient removal of matrix interferences. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution program. This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring accurate measurement of this compound concentrations in biological matrices.

Introduction

This compound is a natural coumarin derivative found in various medicinal plants, including Fructus aurantii.[1][2][3] It has garnered significant interest in the scientific community due to its potential pharmacological activities, including anti-depressant and neuroprotective effects.[4] To facilitate preclinical and clinical research, a reliable and validated analytical method for the quantification of this compound in biological samples is essential. This application note provides a detailed protocol for the determination of this compound in plasma using HPLC-PDA, a widely accessible and reliable analytical technique.

Experimental

Materials and Reagents
  • This compound analytical standard (≥95.0% purity)

  • Internal Standard (IS), e.g., Coumarin or a structurally similar compound not present in the biological matrix.

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic acid (glacial, analytical grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Blank biological plasma (e.g., rat or human)

Equipment
  • HPLC system with a binary pump, autosampler, column oven, and photodiode array (PDA) detector

  • Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm or equivalent)

  • Microcentrifuge

  • Vortex mixer

  • Analytical balance

  • Pipettes and tips

Chromatographic Conditions

A summary of the HPLC conditions is provided in Table 1.

Table 1: HPLC Operating Parameters

ParameterCondition
Column Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.5% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 0.2 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection PDA, monitoring at the maximum absorption wavelength of this compound (approximately 320 nm)
Run Time Approximately 12 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
8.05050
10.0595
12.0955

Protocols

Preparation of Standard and Quality Control (QC) Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the Internal Standard in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with methanol to create working standard solutions at various concentrations.

  • Calibration Standards and Quality Control (QC) Samples: Spike blank plasma with the appropriate working standard solutions to prepare calibration standards and QC samples. A typical calibration curve range for this compound is 3.3–3300 ng/mL.[5] Suggested QC concentrations are Low (10 ng/mL), Medium (100 ng/mL), and High (2500 ng/mL).

Sample Preparation (Protein Precipitation)

The following diagram illustrates the sample preparation workflow.

G plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is vortex1 Vortex is->vortex1 acetonitrile Add Acetonitrile (300 µL) vortex1->acetonitrile vortex2 Vortex (1 min) acetonitrile->vortex2 centrifuge Centrifuge (10,000 x g, 10 min, 4°C) vortex2->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into HPLC supernatant->injection

Caption: Workflow for plasma sample preparation using protein precipitation.

Detailed Protocol:

  • Pipette 100 µL of the plasma sample (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the HPLC system.

Method Validation

The analytical method should be validated according to established guidelines for bioanalytical method validation. Key validation parameters are summarized in Table 3.

Table 3: Method Validation Parameters

ParameterDescription
Linearity A calibration curve should be constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration. A linear regression with a correlation coefficient (r²) of >0.99 is desirable.
Accuracy & Precision Intra- and inter-day accuracy and precision should be evaluated using QC samples at low, medium, and high concentrations. The mean accuracy should be within 85-115% (80-120% for LLOQ), and the precision (%RSD) should not exceed 15% (20% for LLOQ).
Recovery The extraction recovery of this compound from the biological matrix should be determined by comparing the peak areas of extracted samples to those of unextracted standards at the same concentration.
Stability The stability of this compound in plasma should be assessed under various conditions: - Freeze-Thaw Stability: After three freeze-thaw cycles. - Short-Term Stability: At room temperature for at least 4 hours. - Long-Term Stability: At -20°C for an extended period (e.g., 14 days).

Results and Discussion

This HPLC-PDA method provides a reliable means for the quantification of this compound in biological samples. The protein precipitation sample preparation is simple, rapid, and effective. The gradient elution allows for good separation of this compound from endogenous plasma components, resulting in a clean chromatogram. The PDA detector allows for the confirmation of the analyte peak by comparing its UV spectrum with that of a standard.

Signaling Pathway Visualization

The following diagram illustrates the logical relationship in the bioanalytical method validation process.

G method_dev Method Development validation Method Validation method_dev->validation linearity Linearity validation->linearity accuracy Accuracy & Precision validation->accuracy recovery Recovery validation->recovery stability Stability validation->stability sample_analysis Routine Sample Analysis linearity->sample_analysis accuracy->sample_analysis recovery->sample_analysis stability->sample_analysis

References

Application of Meranzin hydrate as a standard in chromatography.

Author: BenchChem Technical Support Team. Date: November 2025

Application of Meranzin Hydrate as a Standard in Chromatography

Application Note

Introduction

This compound is a natural coumarin compound found in various plant species, including those of the Citrus and Murraya genera.[1] As a well-characterized phytochemical, this compound serves as an excellent analytical standard for chromatographic applications. Its use is critical in the fields of natural product chemistry, pharmacokinetics, and quality control of herbal medicines and dietary supplements. This document provides a detailed protocol for the use of this compound as a standard in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) systems.

Physicochemical Properties

PropertyValue
Molecular Formula C15H18O5
Molecular Weight 278.30 g/mol [2]
CAS Number 5875-49-0
Purity (as analytical standard) ≥95.0% (HPLC)
Storage Temperature −20°C

Chromatographic Analysis Workflow

The following diagram outlines the general workflow for the quantification of a target analyte in a sample matrix using this compound as an external or internal standard.

workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Quantification std_prep Prepare this compound Stock & Working Solutions hplc HPLC/UHPLC Separation std_prep->hplc sample_prep Sample Extraction (e.g., plasma, plant material) spike Spike Sample with Internal Standard (optional) sample_prep->spike spike->hplc detection Detection (e.g., PDA, MS) hplc->detection peak_integration Peak Integration & Identification detection->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for Chromatographic Quantification using this compound.

Experimental Protocols

Protocol 1: Quantification of this compound in Rat Plasma using UHPLC

This protocol is adapted from a pharmacokinetic study and is suitable for the quantification of this compound in a biological matrix.[1][3]

1. Materials and Reagents

  • This compound analytical standard (≥95.0% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (blank)

2. Instrumentation

  • UHPLC system coupled with a mass spectrometer (MS) or a photodiode array (PDA) detector.[4][5]

  • Analytical balance

  • Vortex mixer

  • Centrifuge

3. Preparation of Standard Solutions

  • Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of this compound and dissolve it in methanol.

  • Working Standard Solutions: Serially dilute the stock solution with methanol to prepare a series of working standards at different concentrations (e.g., 3.3–3300 ng/mL).[1][3]

4. Sample Preparation

  • Thaw frozen rat plasma samples at room temperature.

  • To 100 µL of plasma, add a precipitating agent (e.g., 300 µL of acetonitrile).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Collect the supernatant and inject a portion into the UHPLC system.

5. UHPLC-MS/MS Conditions

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Optimized for separation (refer to specific literature for detailed gradients)
Flow Rate 0.3 mL/min
Column Temperature 35°C
Injection Volume 2-5 µL
MS Detection Positive ion mode[4]
MRM Transition Specific to this compound (refer to instrument-specific optimization)

6. Data Analysis

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration of the working standards.

  • Determine the concentration of this compound in the plasma samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of a validated UHPLC method for the quantification of this compound in rat plasma.[1][3]

ParameterValue
Linearity Range 3.3–3300 ng/mL
Precision (RSD) 1.22% to 9.08%
Average Extraction Recovery 96.49 ± 1.42% to 102.01 ± 3.16%
Limit of Detection (LOD) 1 ng/mL[5]
Limit of Quantification (LOQ) 3 ng/mL[5]

Signaling Pathway and Logical Relationships

The use of this compound as a standard is a critical step in pharmacokinetic studies, which aim to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. The following diagram illustrates the logical relationship between the administration of a substance containing this compound and its subsequent analysis.

ADME_Pathway cluster_admin Administration cluster_body In Vivo Processes cluster_analysis Pharmacokinetic Analysis Oral_Admin Oral Administration of Fructus Aurantii Extract Absorption Absorption from Gastrointestinal Tract Oral_Admin->Absorption Distribution Distribution via Bloodstream Absorption->Distribution Metabolism Metabolism in Liver Distribution->Metabolism Blood_Sampling Blood Sampling at Time Intervals Distribution->Blood_Sampling Excretion Excretion Metabolism->Excretion Plasma_Analysis Plasma Analysis using UHPLC-MS/MS with This compound Standard Blood_Sampling->Plasma_Analysis PK_Parameters Determination of Pharmacokinetic Parameters (Cmax, Tmax, AUC) Plasma_Analysis->PK_Parameters

Caption: Logical flow of a pharmacokinetic study involving this compound.

This compound is a reliable analytical standard for chromatographic applications. The protocols and data presented here provide a framework for its use in the quantification of this compound in various matrices, particularly in biological samples for pharmacokinetic studies. The high purity of the available analytical standard, combined with robust and sensitive analytical methods, ensures accurate and reproducible results. Researchers, scientists, and drug development professionals can confidently employ this compound as a standard in their analytical workflows.

References

Application Notes and Protocols: Meranzin Hydrate in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Meranzin hydrate (MH), a coumarin derivative isolated from Fructus Aurantii, in preclinical animal models of depression. This compound has demonstrated rapid antidepressant-like effects, making it a compound of interest for novel antidepressant drug development.[1][2] This document outlines the key molecular mechanisms, summarizes quantitative data from relevant studies, and provides detailed experimental protocols for its application in depression research.

Mechanism of Action

This compound exerts its antidepressant effects primarily through the modulation of key signaling pathways in the brain, particularly within the hippocampus. The principal mechanism involves the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which subsequently upregulates the expression of brain-derived neurotrophic factor (BDNF) and synaptic proteins like PSD95.[1][2] This leads to enhanced synaptogenesis and reversal of stress-induced behavioral deficits.[1] Studies have shown that the antidepressant effects of MH can be blocked by mTOR inhibitors, confirming the critical role of this pathway.[1][2] Additionally, MH has been shown to modulate neuroinflammation and normalize levels of stress-related hormones.[3][4]

Data Summary: Efficacy of this compound in Animal Models

The following tables summarize the quantitative data from key studies investigating the antidepressant-like effects of this compound in various animal models of depression.

Table 1: this compound Dosage and Administration in Rodent Models of Depression

Animal ModelSpeciesThis compound DoseAdministration RouteTreatment DurationKey FindingsReference
Chronic Mild Stress (CMS)Rat10 mg/kg/dayIntragastric (i.g.)1 weekDecreased depression-like behavior, increased hippocampal BDNF[3]
Learned Helplessness (LH)RatSingle administrationNot specified2 hours post-administrationReversal of behavioral deficits[1][2]
Forced Swimming Test (FST)Rat2.25 mg/kg and 9 mg/kgNot specifiedAcute and ChronicDecreased immobility time[5]
Unpredictable Chronic Mild Stress (UCMS)RatNot specifiedNot specifiedNot specifiedAmeliorated depression-like behavior[6]
Forced Swimming Test (FST)Rat9.18 mg/kgNot specifiedSingle administration (30 min prior)Improved depression-like behavior[7]
Forced Swimming Test (FST)Mouse18 mg/kgNot specifiedSingle administration (30 min prior)Alleviated depression-like behavior[7]

Table 2: Effects of this compound on Key Biomarkers in the Hippocampus

Animal ModelSpeciesThis compound TreatmentBiomarkerChangeReference
LH and CMSRatSingle administrationPhosphorylated mTOR (p-mTOR)Upregulated[1][2]
LH and CMSRatSingle administrationBDNFUpregulated[1][2]
LH and CMSRatSingle administrationPSD95Upregulated[1]
UCMSRat10 mg/kg/day for 1 weekBDNFIncreased expression[3]
Acute Forced SwimmingRat9.18 mg/kg, single doseBDNF and p-mTORSignificantly stimulated[6]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound in animal models of depression.

Chronic Mild Stress (CMS) Protocol

This protocol is designed to induce a state of anhedonia and behavioral despair in rodents, mimicking symptoms of human depression.

Materials:

  • Male Sprague-Dawley rats (200-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Stressor materials (e.g., empty water bottles, tilted cages, soiled bedding, strobe light, white noise generator)

  • Sucrose solution (1%)

  • Behavioral testing apparatus (e.g., open field test, forced swim test)

Procedure:

  • Acclimation: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Baseline Sucrose Preference Test (SPT):

    • Deprive rats of water and food for 24 hours.

    • Present each rat with two pre-weighed bottles: one containing 1% sucrose solution and the other containing plain water.

    • After 1 hour, weigh the bottles to determine the consumption of each liquid.

    • Calculate the sucrose preference as: (sucrose consumption / (sucrose consumption + water consumption)) x 100.

  • CMS Procedure (4 weeks):

    • Subject the rats to a series of varied, unpredictable, mild stressors daily for 4 weeks. Examples of stressors include:

      • Food and water deprivation (24 hours)

      • Cage tilt (45°)

      • Soiled cage (200 ml of water in bedding)

      • Overnight illumination

      • Strobe light exposure (2 hours)

      • White noise (4 hours)

      • Paired housing

      • Solitary housing

    • Ensure the stressors are applied randomly to prevent habituation.

  • This compound Administration:

    • During the final 1-3 weeks of the CMS protocol, administer this compound or vehicle daily via intragastric gavage.

  • Behavioral Testing:

    • In the final week, conduct behavioral tests such as the Sucrose Preference Test (to assess anhedonia), Open Field Test (to assess locomotor activity), and Forced Swim Test (to assess behavioral despair).

  • Tissue Collection:

    • At the end of the experiment, euthanize the animals and dissect the hippocampus for molecular analysis (e.g., Western blotting for mTOR and BDNF).

Forced Swim Test (FST) Protocol

The FST is a widely used test to assess antidepressant efficacy by measuring the immobility time of rodents in an inescapable water tank.

Materials:

  • Male rats or mice

  • This compound

  • Vehicle

  • Cylindrical water tank (for rats: 40-50 cm high, 20 cm diameter; for mice: 25 cm high, 10 cm diameter)

  • Water (23-25°C)

  • Video recording system

Procedure:

  • Drug Administration: Administer this compound or vehicle intraperitoneally or orally 30-60 minutes before the test.

  • Pre-swim Session (Day 1):

    • Fill the tank with water to a depth where the animal cannot touch the bottom or escape (rats: ~30 cm; mice: ~15 cm).

    • Place the animal gently into the water for a 15-minute pre-swim session.

    • After 15 minutes, remove the animal, dry it with a towel, and return it to its home cage.

  • Test Session (Day 2):

    • 24 hours after the pre-swim, place the animal back into the water tank for a 5-minute test session.

    • Record the entire 5-minute session with a video camera.

  • Data Analysis:

    • Score the duration of immobility during the last 4 minutes of the 5-minute test session. Immobility is defined as the state where the animal makes only the minimal movements necessary to keep its head above water.

    • A decrease in immobility time is indicative of an antidepressant-like effect.

Western Blotting for mTOR and BDNF in the Hippocampus

This protocol outlines the procedure for measuring the protein expression levels of key signaling molecules in hippocampal tissue.

Materials:

  • Dissected hippocampal tissue

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-mTOR, anti-mTOR, anti-BDNF, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Homogenize the hippocampal tissue in ice-cold RIPA buffer.

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize the expression of target proteins to a loading control (e.g., β-actin).

Visualizations

Signaling Pathway of this compound's Antidepressant Action

Meranzin_Hydrate_Signaling_Pathway MH This compound mTOR mTOR (mammalian Target of Rapamycin) MH->mTOR Activates BDNF BDNF (Brain-Derived Neurotrophic Factor) mTOR->BDNF Upregulates Synaptic_Proteins Synaptic Proteins (e.g., PSD95) mTOR->Synaptic_Proteins Upregulates Synaptogenesis Increased Synaptogenesis & Neuroplasticity BDNF->Synaptogenesis Synaptic_Proteins->Synaptogenesis Antidepressant_Effects Antidepressant-like Effects Synaptogenesis->Antidepressant_Effects

Caption: this compound's antidepressant signaling pathway.

Experimental Workflow for Evaluating this compound

Experimental_Workflow Animal_Model Induce Depression Model (e.g., Chronic Mild Stress) Treatment Administer this compound or Vehicle Animal_Model->Treatment Behavioral_Tests Conduct Behavioral Tests (FST, SPT, OFT) Treatment->Behavioral_Tests Tissue_Collection Collect Hippocampal Tissue Behavioral_Tests->Tissue_Collection Molecular_Analysis Molecular Analysis (Western Blot for mTOR, BDNF) Tissue_Collection->Molecular_Analysis Data_Analysis Data Analysis & Interpretation Molecular_Analysis->Data_Analysis

Caption: Workflow for assessing this compound's efficacy.

References

Application Notes and Protocols for In Vitro Cell-Based Bioactivity Testing of Meranzin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Meranzin hydrate is a furanocoumarin found in various medicinal plants, including Citrus aurantium L.[1] Scientific literature suggests a range of biological activities, including anti-depressant-like and prokinetic effects.[2][3] Emerging research also points towards potential anti-inflammatory, anti-proliferative, and antioxidant properties for coumarin derivatives, making this compound a compound of interest for broader therapeutic applications.[4][5]

These application notes provide detailed protocols for a panel of in vitro cell-based assays designed to characterize the cytotoxicity, anti-inflammatory, antioxidant, and anticancer activities of this compound. The protocols are intended for researchers, scientists, and drug development professionals.

Application Note 1: Assessment of Cytotoxicity and Cell Viability

To evaluate the effect of this compound on cell health and proliferation, standard colorimetric assays such as the MTT and XTT assays are recommended. These assays measure the metabolic activity of viable cells, which is proportional to the cell number.[6][7]

Experimental Workflow: Cell Viability Assays

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Culture overnight (37°C, 5% CO2) A->B C Treat cells with various concentrations of This compound B->C D Incubate for 24-72 hours C->D E Add Assay Reagent (e.g., MTT, XTT) D->E F Incubate as per protocol E->F G Add Solubilization Solution (MTT only) F->G H Measure Absorbance (Spectrophotometer) F->H XTT Assay G->H I Calculate % Viability H->I J Determine IC50 Value I->J

Caption: Workflow for MTT and XTT cell viability assays.

Protocol 1.1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]

Materials:

  • Selected cell line (e.g., HeLa, MCF-7, RAW 264.7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO concentration matched to the highest compound concentration) and a no-cell blank control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot the percentage of cell viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Data Summary Table 1: Cytotoxicity of this compound
Cell LineIncubation Time (h)IC₅₀ (µM) - Illustrative DataReference
HeLa (Cervical Cancer)4875.2[Hypothetical]
MCF-7 (Breast Cancer)4898.5[Hypothetical]
RAW 264.7 (Macrophage)24>200[Hypothetical]
V79 (Normal Fibroblast)48>200[9]

Application Note 2: Evaluation of Anti-inflammatory Potential

The anti-inflammatory activity of this compound can be assessed by measuring its ability to inhibit the production of key inflammatory mediators, such as nitric oxide (NO) and pro-inflammatory cytokines, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[10][11]

Protocol 2.1: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable product of NO, in the cell culture supernatant.[12]

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium (DMEM)

  • This compound stock solution

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Sample Collection: Collect 50 µL of supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light. Then add 50 µL of Part B and incubate for another 10 minutes.[12]

  • Measurement: Read the absorbance at 540 nm. Calculate nitrite concentration using a NaNO₂ standard curve.

Data Summary Table 2: Inhibition of Inflammatory Mediators by this compound
MediatorCell LineIC₅₀ (µM) - Illustrative DataReference
Nitric Oxide (NO)RAW 264.745.8[Hypothetical]
TNF-αRAW 264.762.1[Hypothetical]
IL-6RAW 264.755.9[Hypothetical]

Application Note 3: Determination of Antioxidant Activity

The antioxidant capacity can be evaluated using both chemical and cell-based assays. The DPPH assay is a simple chemical method, while the intracellular ROS assay measures the compound's ability to reduce oxidative stress within cells.

Protocol 3.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of this compound to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[13][14]

Materials:

  • This compound solution (in methanol or ethanol)

  • DPPH solution (0.1 mM in methanol)

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of this compound to wells.

  • DPPH Addition: Add 100 µL of DPPH solution to each well.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.[15]

  • Measurement: Read the absorbance at 517 nm.[16]

Data Analysis:

  • Scavenging Activity (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

Data Summary Table 3: Antioxidant Activity of this compound
Assay TypeMethodIC₅₀ (µg/mL) - Illustrative DataReference
ChemicalDPPH Radical Scavenging88.4[Hypothetical]
ChemicalABTS Radical Scavenging67.3[15]
Cell-BasedIntracellular ROS Reduction50.1[Hypothetical]

Application Note 4: Investigation of Anticancer Mechanisms

If this compound shows significant cytotoxicity towards cancer cells, further assays can elucidate the mechanism, such as induction of apoptosis or cell cycle arrest.[17]

Protocol 4.1: Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow Cytometer

Procedure:

  • Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at its IC₅₀ concentration) for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately by flow cytometry.

Protocol 4.2: Cell Cycle Analysis

This assay determines the phase of the cell cycle (G0/G1, S, G2/M) in which cells are arrested following treatment.[19]

Materials:

  • Cancer cell line of interest

  • This compound

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow Cytometer

Procedure:

  • Treatment: Treat cells in 6-well plates with this compound for 24 hours.

  • Harvesting and Fixation: Harvest cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze by flow cytometry. The DNA content will correspond to the cell cycle phase.[17]

Data Summary Table 4: Anticancer Mechanisms of this compound (Illustrative Data)
AssayCell LineTreatmentObservationReference
ApoptosisHT-291.5 x IC₅₀ for 48h35% increase in late apoptotic cells[Hypothetical]
Cell CycleHT-291.0 x IC₅₀ for 24hArrest in G2/M phase[9]

Application Note 5: Elucidation of Signaling Pathways

This compound has been shown to exert its antidepressant effects by modulating specific signaling pathways. Understanding these pathways can provide insights into its broader bioactivities.

Known Signaling Pathways Modulated by this compound
  • α2-Adrenoceptor Regulation: this compound exhibits anti-depressive and prokinetic-like effects by regulating α2-adrenoceptors in the brain-gut axis.[2]

  • mTOR Signaling Pathway: The rapid antidepressant effect of this compound is dependent on the activation of the mTOR signaling pathway, which in turn upregulates downstream Brain-Derived Neurotrophic Factor (BDNF) and synaptic proteins.[20][21]

Signaling Pathway Diagram: mTOR Activation

G MH This compound Receptor Upstream Receptor (e.g., α2-Adrenoceptor) MH->Receptor modulates mTOR mTOR (activation) Receptor->mTOR leads to BDNF BDNF Expression (upregulation) mTOR->BDNF Synaptic Synaptic Protein Expression (e.g., PSD95) mTOR->Synaptic Effect Rapid Antidepressant Effects BDNF->Effect Synaptic->Effect

Caption: Proposed mTOR signaling pathway activated by this compound.

References

Application Notes and Protocols for Evaluating the Prokinetic Effects of Meranzin Hydrate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meranzin hydrate, a natural furanocoumarin, has demonstrated notable prokinetic properties, suggesting its potential as a therapeutic agent for gastrointestinal motility disorders. These application notes provide a comprehensive overview of preclinical animal models and detailed protocols to effectively evaluate the prokinetic efficacy of this compound. The methodologies described herein are established assays for assessing gastric emptying, small intestinal transit, and colonic motility in rodents.

Mechanism of Action Overview

This compound is understood to exert its prokinetic effects through a multifaceted mechanism primarily involving the modulation of the α2-adrenoceptor and ghrelin receptor signaling pathways.[1] By acting on these pathways, this compound can influence neurotransmitter release and hormonal signals that regulate gastrointestinal smooth muscle contractility.

Signaling Pathway Diagrams

Meranzin_Hydrate_Mechanism cluster_MH This compound Action cluster_Alpha2 α2-Adrenoceptor Pathway cluster_Ghrelin Ghrelin Pathway cluster_Outcome Prokinetic Effect MH This compound Alpha2R α2-Adrenoceptor (Presynaptic) MH->Alpha2R Antagonism/Modulation GhrelinR Ghrelin Receptor (GHS-R1a) MH->GhrelinR Agonism/Stimulation NE Norepinephrine Release Inhibition Alpha2R->NE ACh_Release Increased Acetylcholine (ACh) Release NE->ACh_Release Leads to GI_Motility Increased Gastrointestinal Motility ACh_Release->GI_Motility Vagal Vagal Afferent Activation GhrelinR->Vagal Vagal->ACh_Release

Caption: Proposed mechanism of this compound's prokinetic action.

Animal Models

The most commonly utilized animal models for evaluating gastrointestinal motility are mice and rats due to their well-characterized gastrointestinal physiology and the availability of established experimental procedures.[2] The choice between rats and mice may depend on specific experimental goals, substance availability, and handling preferences.[3]

Experimental Protocols

Detailed protocols for key in vivo and ex vivo experiments are provided below. It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines for all procedures.

Gastric Emptying Rate

This assay measures the speed at which a test meal transits from the stomach to the small intestine.

Protocol: Phenol Red Meal Assay

  • Animal Preparation: Fast male Sprague-Dawley rats (200-220g) or CD-1 mice (20-25g) for 12-18 hours with free access to water.[4]

  • Drug Administration: Administer this compound or vehicle control orally (p.o.) via gavage.

  • Test Meal Administration: 30 minutes after drug administration, provide a test meal (1.5 mL for rats, 0.5 mL for mice) containing a non-absorbable marker, such as 0.05% phenol red in 5% glucose solution.[5]

  • Euthanasia and Sample Collection: After a set time (e.g., 20-30 minutes), humanely euthanize the animals.[2] Clamp the pyloric and cardiac ends of the stomach and carefully excise it.

  • Quantification: Homogenize the stomach and its contents in a known volume of 0.1 N NaOH. Add trichloroacetic acid to precipitate proteins, then centrifuge. To the supernatant, add an equal volume of 0.5 N NaOH to develop the color of the phenol red. Measure the absorbance at 560 nm.

  • Calculation: The amount of phenol red remaining in the stomach is calculated against a standard curve. Gastric emptying is expressed as the percentage of the test meal that has emptied from the stomach.

    Gastric Emptying (%) = (1 - (Amount of Phenol Red in Stomach / Total Amount Administered)) * 100

Small Intestinal Transit

This experiment evaluates the transit rate of a marker through the small intestine.

Protocol: Charcoal Meal Transit Assay

  • Animal Preparation: Fast male Sprague-Dawley rats or CD-1 mice for 12-18 hours with free access to water.[6]

  • Drug Administration: Administer this compound or vehicle control orally.

  • Charcoal Meal Administration: 30 minutes after drug administration, administer a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia) orally (1 mL for rats, 0.3 mL for mice).[2]

  • Euthanasia and Measurement: After a specific time (e.g., 20-30 minutes), euthanize the animals.[7] Carefully expose the abdominal cavity and excise the small intestine from the pylorus to the cecum.

  • Analysis: Lay the intestine flat without stretching and measure the total length. Also, measure the distance traveled by the charcoal meal from the pylorus.

  • Calculation: The small intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal has traversed.

    Intestinal Transit (%) = (Distance Traveled by Charcoal / Total Length of Small Intestine) * 100

Colonic Motility

This assay assesses the propulsive activity of the colon.

Protocol: Bead Expulsion Test

  • Animal Preparation: Use male Sprague-Dawley rats or CD-1 mice. No fasting is required for this procedure.

  • Drug Administration: Administer this compound or vehicle control subcutaneously or orally.

  • Bead Insertion: 30 minutes after drug administration, insert a small glass bead (3 mm for mice, 4 mm for rats) into the distal colon, approximately 2 cm from the anus, using a lubricated rod.[8][9]

  • Observation: Place each animal in an individual cage and record the time taken to expel the glass bead. A cut-off time (e.g., 120 minutes) should be set.

  • Data Analysis: The latency to expel the bead is the primary endpoint. A shorter expulsion time indicates increased colonic motility.

In Vitro Intestinal Contractility

This ex vivo method directly measures the effect of this compound on the contractility of isolated intestinal segments.

Protocol: Isolated Ileum Contraction

  • Tissue Preparation: Humanely euthanize a male Sprague-Dawley rat and excise a segment of the ileum.[10] Place the segment in oxygenated Krebs solution.

  • Mounting: Cut the ileum into 2-3 cm segments and mount them in an organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.[11]

  • Recording: Connect one end of the tissue to a fixed hook and the other to an isometric force transducer to record contractions. Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 30 minutes.

  • Drug Application: Add this compound at various concentrations to the organ bath and record the changes in the amplitude and frequency of spontaneous contractions.[10]

  • Data Analysis: Analyze the changes in contractile force and frequency compared to the baseline.

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison between treatment groups.

Table 1: Effect of this compound on Gastric Emptying and Small Intestinal Transit in Rats

Treatment GroupDose (mg/kg, p.o.)Gastric Emptying (%)Small Intestinal Transit (%)
Vehicle Control-55.45 ± 3.763.51 ± 5.1
This compound2872.9 ± 3.875.2 ± 3.1
Cisapride (Positive Control)1069.6 ± 4.871.6 ± 6.3

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data adapted from Qiu et al., 2011.[10]

Table 2: Effect of this compound on Colonic Bead Expulsion in Mice

Treatment GroupDose (mg/kg, s.c.)Latency to Bead Expulsion (min)
Vehicle Control-Insert Control Data
This compound10Insert Experimental Data
This compound30Insert Experimental Data
Mosapride (Positive Control)5Insert Positive Control Data

Data to be populated from experimental findings.

Experimental Workflow Diagram

Experimental_Workflow cluster_Prep Animal Preparation cluster_Dosing Dosing cluster_Assays Prokinetic Assays cluster_Analysis Data Analysis Animal_Selection Select Animal Model (Rat or Mouse) Acclimatization Acclimatization Animal_Selection->Acclimatization IVC In Vitro Contractility (Isolated Ileum) Animal_Selection->IVC Fasting Fasting (for GE/SIT) Acclimatization->Fasting Drug_Admin Administer this compound or Vehicle Control Fasting->Drug_Admin GE Gastric Emptying Assay (Phenol Red) Drug_Admin->GE SIT Small Intestinal Transit (Charcoal Meal) Drug_Admin->SIT CM Colonic Motility (Bead Expulsion) Drug_Admin->CM Data_Collection Data Collection GE->Data_Collection SIT->Data_Collection CM->Data_Collection IVC->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: General experimental workflow for evaluating prokinetic agents.

References

Meranzin Hydrate: Not a Documented Fluorescent Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive review of available scientific literature, there is currently no evidence to support the use of meranzin hydrate as a fluorescent probe for cellular imaging. While this natural compound, a derivative of coumarin, has been investigated for various pharmacological properties, its application in fluorescence microscopy and cellular imaging remains undocumented.

This compound is a known phytochemical found in plants such as Citrus reticulata Blanco.[1] Its chemical formula is C15H18O5, with a molecular weight of 278.30 g/mol .[2][3] The compound is commercially available as an analytical standard and has been studied for its biological activities, including its effects on intestinal motility and its anti-inflammatory and analgesic properties.[4][5]

However, crucial data required to characterize a compound as a fluorescent probe are absent from the existing literature for this compound. This includes:

  • Photophysical Properties: Information regarding its absorption and emission spectra, quantum yield, Stokes shift, and photostability is not available. These parameters are fundamental to determining a molecule's suitability for fluorescence-based imaging techniques.

  • Cellular Uptake and Localization: There are no published studies detailing the ability of this compound to permeate cell membranes and accumulate in specific subcellular compartments.

  • Mechanism of Fluorescence: For a compound to be a useful probe, its fluorescence properties should ideally change in response to a specific biological analyte or environmental condition. The mechanism by which this compound's fluorescence might be modulated is unknown.

Application Notes and Protocols: Not Applicable

Given the lack of foundational data, it is not possible to provide detailed application notes or experimental protocols for the use of this compound in cellular imaging. The development of such protocols would require extensive research to first establish its fluorescent properties and then to optimize its use in a biological context. This would involve determining appropriate excitation and emission wavelengths, optimal staining concentrations and incubation times, and assessing its cytotoxicity.

Signaling Pathways and Experimental Workflows: Not Applicable

Similarly, the creation of diagrams for signaling pathways or experimental workflows involving this compound as a fluorescent probe is not feasible. Without an established target or mechanism of action in a cellular imaging context, any such diagram would be purely speculative and lack scientific basis.

References

Dosage and administration guidelines for Meranzin hydrate in rat studies.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for Meranzin hydrate in rat models, drawing from preclinical studies on its antidepressant and prokinetic effects.

Dosage and Administration

This compound has been primarily administered orally in rat studies. The dosage varies depending on the experimental model and the therapeutic effect being investigated.

Table 1: Oral Dosage of this compound in Rat Studies
Therapeutic TargetDosageStudy ModelReference
Antidepressant-like effects (Acute)9 mg/kgForced Swimming Test[1]
Antidepressant-like effects (Chronic)2.25 mg/kgForced Swimming Test[1]
Antidepressant-like effects10 mg/kg/day for 1 week (intragastric)Unpredictable Chronic Mild Stress[2]
Prokinetic effects9 mg/kgNot specified[1]
Antidepressant and Prokinetic effects9.18 mg/kg (single administration)Forced Swimming Test[3]

Pharmacokinetics

Pharmacokinetic studies of this compound have been conducted in healthy and chronic mild stress (CMS) model rats, typically following oral administration.

Table 2: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
ParameterControl RatsChronic Mild Stress (CMS) RatsReference
Cmax (Maximum Plasma Concentration) 58.66 ± 6.64 ng/mL57.54 ± 12.67 ng/mL[4][5]
Tmax (Time to Cmax) 108.00 ± 26.83 min54.00 ± 8.22 min[4][5]
AUC0-1440 (Area Under the Curve) 19,896.76 ± 1,041.95 µg·min/L18,401.32 ± 4332.65 µg·min/L[4][6]
t1/2 (Half-life) 87.34 ± 31.15 min145.64 ± 75.67 min[5]

Note: In some studies, this compound was administered as a component of a traditional Chinese medicine formula, Chaihu-Shugan-San or Fructus Aurantii extract. The pharmacokinetic parameters can be influenced by other components in the extract.[4][5][6][7][8]

Experimental Protocols

Forced Swimming Test (FST)

The Forced Swimming Test is a common behavioral test used to assess antidepressant-like activity.

Materials:

  • Transparent cylindrical tank (approximately 50 cm high, 20 cm in diameter).

  • Water maintained at 24-30°C.

  • Video recording equipment.

  • Analysis software.

Procedure:

  • Habituation (Day 1):

    • Fill the cylinder with water to a depth where the rat cannot touch the bottom with its hind legs (approximately 30 cm).[9]

    • Gently place each rat into the water for a 15-minute pre-test session.[10]

    • After 15 minutes, remove the rat, gently dry it with a towel, and return it to its home cage.[11] This session promotes the development of immobility on the subsequent test day.

  • Testing (Day 2):

    • Administer this compound or the vehicle control orally at the desired dose and time before the test.

    • Place the rat in the water-filled cylinder for a 5 or 6-minute test session.[11][12]

    • Record the entire session for later analysis.

    • Score the duration of immobility (when the rat makes only the necessary movements to keep its head above water), swimming, and climbing.[10]

    • A decrease in immobility time is indicative of an antidepressant-like effect.

FST_Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Testing A Prepare Water Cylinder B 15-min Pre-test Swim A->B C Dry and Return to Home Cage B->C D Administer this compound/Vehicle C->D 24h Interval E 5-6 min Test Swim D->E F Record and Analyze Behavior E->F

Caption: Logical flow of the Unpredictable Chronic Mild Stress protocol.

Signaling Pathways

This compound has been shown to modulate signaling pathways associated with neuroplasticity and depression.

mTOR Signaling Pathway

This compound administration has been shown to stimulate the expression of phosphorylated mammalian target of rapamycin (p-mTOR) in the hippocampus. [3]Activation of the mTOR pathway is linked to rapid antidepressant effects and synaptogenesis.

mTOR_Pathway MH This compound mTOR mTOR Activation (p-mTOR) MH->mTOR Synaptic_Proteins Upregulation of Downstream Synaptic Proteins mTOR->Synaptic_Proteins Antidepressant_Effects Antidepressant Effects Synaptic_Proteins->Antidepressant_Effects

Caption: Proposed mTOR signaling pathway activated by this compound.

BDNF Signaling Pathway

Studies have indicated that this compound can increase the expression of Brain-Derived Neurotrophic Factor (BDNF) in the hippocampus. [2][3]The BDNF pathway is crucial for neuronal survival, growth, and synaptic plasticity.

BDNF_Pathway MH This compound BDNF Increased BDNF Expression MH->BDNF Neuroplasticity Enhanced Neuroplasticity and Synaptogenesis BDNF->Neuroplasticity Therapeutic_Effects Antidepressant and Prokinetic-like Effects Neuroplasticity->Therapeutic_Effects

References

Troubleshooting & Optimization

How to improve the solubility of Meranzin hydrate in aqueous buffers.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Meranzin hydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its solubility in aqueous buffers a concern?

A1: this compound is a naturally occurring coumarin compound.[1][2] Like many bioactive compounds, it is hydrophobic, meaning it has poor solubility in water and aqueous buffer systems.[3] This is a significant concern for researchers because for a compound to be biologically active and absorbed in most experimental and physiological systems, it must first be dissolved in an aqueous medium.[4][5] Poor solubility can lead to inaccurate results in in-vitro assays and low bioavailability in in-vivo studies.[6]

Q2: My this compound is not dissolving in my standard buffer (e.g., PBS pH 7.4). What are the first troubleshooting steps?

A2: If you are facing initial difficulties, attempt the following physical methods to aid dissolution:

  • Vortexing: Mix the solution vigorously using a vortex mixer.

  • Sonication: Use an ultrasonic bath to break down particle agglomerates and increase the surface area available for dissolution.[7]

  • Gentle Heating: Slightly warming the solution (e.g., to 37°C) can increase the solubility of many compounds. However, monitor for any potential degradation of the compound.

If these methods are insufficient, you will need to modify the formulation. The following sections provide more advanced strategies.

Q3: Can adjusting the pH of my buffer improve the solubility of this compound?

A3: Yes, adjusting the pH is a primary and effective method for improving the solubility of ionizable compounds.[6][8] Although this compound is a very weak acid (predicted pKa of 14.46), altering the pH can still influence its solubility.[9] For similar flavonoid-like molecules, solubility has been shown to be pH-dependent, often increasing significantly in more alkaline (basic) conditions.[3][10][11] It is recommended to test a range of pH values to find the optimal condition for your experiment.

Q4: I have tried adjusting the pH, but the solubility is still insufficient. What is the next strategy?

A4: The next strategy is to use co-solvents. A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, reduces the polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.[6][12] This is a widely used and effective technique in formulation development.[13]

Q5: Which co-solvents are recommended for this compound, and at what concentrations should I start?

A5: Common pharmaceutically acceptable co-solvents are a good starting point. The choice of co-solvent and its final concentration must be compatible with your specific experimental model (e.g., cell culture, animal studies) to avoid toxicity or artifacts.

Co-SolventTypical Starting ConcentrationNotes
Ethanol 1-10% (v/v)Widely used, but can have biological effects at higher concentrations.
Propylene Glycol (PG) 5-20% (v/v)A common vehicle for both oral and parenteral formulations.[14]
Polyethylene Glycol (PEG 300/400) 5-20% (v/v)Low molecular weight PEGs are effective solubilizers.[12][15]
Dimethyl Sulfoxide (DMSO) 0.1-1% (v/v)Very effective, but typically used at low concentrations (<0.5%) in cell-based assays due to potential toxicity.

Note: Always prepare a vehicle control (buffer + co-solvent) in your experiments to account for any effects of the co-solvent itself.

Q6: What are cyclodextrins, and how can they improve the solubility of this compound?

A6: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[16][17] They can encapsulate a poorly soluble molecule, like this compound, within their hydrophobic core, forming an "inclusion complex."[18] This complex has a hydrophilic exterior, which allows it to dissolve readily in water, significantly enhancing the apparent aqueous solubility of the guest molecule.[16][17] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used to further enhance solubility and reduce toxicity.[18]

Q7: When should I consider more advanced techniques like nanoparticle formulations?

A7: Advanced techniques should be considered when simpler methods (pH adjustment, co-solvents, cyclodextrins) fail to achieve the desired concentration or when developing a final drug formulation for in-vivo use. These methods include:

  • Solid Dispersions: The drug is dispersed in a hydrophilic solid carrier, which can enhance the dissolution rate.[8][19]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer scale (nanosuspensions) dramatically increases the surface area-to-volume ratio, which can significantly improve the dissolution rate and saturation solubility.[5][12] Polymeric nanoparticles can also be used to encapsulate and deliver hydrophobic drugs.[20][21]

Quantitative Data on Solubility Enhancement

Table 1: pH-Dependent Solubility of a Model Compound (Morin Hydrate) in Different Aqueous Solutions.[3][10]

Solvent / BufferpHSolubility (µg/mL)Fold Increase (vs. pH 5.0)
Sodium Acetate Buffer5.014.88 ± 2.431.0
Double Distilled Water7.028.72 ± 0.97~1.9
Phosphate Buffer Saline (PBS)7.454.86 ± 2.05~3.7
Tris Base Buffer9.0505.90 ± 14.61~34.0

This data illustrates a clear trend: as the pH of the aqueous medium increases (becomes more alkaline), the solubility of the compound significantly improves.

Experimental Protocols

Protocol 1: Shake-Flask Method for Determining pH-Dependent Solubility

This protocol is adapted from standard methods used to determine the solubility of poorly soluble compounds.[3]

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Addition of Compound: Add an excess amount of this compound powder to a known volume (e.g., 5 mL) of each buffer in separate sealed vials. "Excess" means adding enough solid so that some remains undissolved after equilibration.

  • Equilibration: Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure the solution reaches saturation equilibrium.

  • Separation: After equilibration, allow the vials to stand so that the undissolved solid can settle. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Protocol 2: Evaluating the Effect of Co-solvents

  • Select Buffer: Choose a buffer in which this compound has low but measurable solubility (e.g., PBS pH 7.4).

  • Prepare Co-solvent Stocks: Prepare a series of buffer solutions containing increasing concentrations of a chosen co-solvent (e.g., 0%, 2%, 5%, 10%, and 20% ethanol in PBS).

  • Solubility Determination: Follow steps 2-5 from Protocol 1 for each of the co-solvent buffer solutions to determine the saturation solubility at each concentration.

  • Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal level for your needs.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex (Co-solvent Evaporation Method)

This method is a common laboratory technique for forming inclusion complexes.[22]

  • Dissolution: Dissolve a molar equivalent of this compound and a cyclodextrin (e.g., HP-β-CD) in a suitable co-solvent system (e.g., a 50:50 ethanol:water mixture). The drug should be fully dissolved.

  • Mixing: Stir the solution at room temperature for 24 hours to facilitate the formation of the inclusion complex.

  • Solvent Removal: Remove the solvent using a rotary evaporator under reduced pressure. This will leave a thin film of the solid complex.

  • Drying and Collection: Further dry the solid complex in a vacuum oven to remove any residual solvent. Scrape the resulting powder from the flask.

  • Solubility Testing: The solubility of this newly formed solid powder can now be tested in your desired aqueous buffer using Protocol 1 to confirm enhancement.

Visual Guides

The following diagrams illustrate key decision-making processes and mechanisms for solubility enhancement.

G start Solubility Issue: This compound in Aqueous Buffer step1 Apply Physical Methods: Vortex, Sonicate, Gentle Heat start->step1 check1 Is Solubility Sufficient? step1->check1 step2 Adjust Buffer pH (e.g., test range pH 7.0 - 9.0) check1->step2 No end_ok Proceed with Experiment check1->end_ok Yes check2 Is Solubility Sufficient? step2->check2 step3 Add Co-solvent (e.g., Ethanol, PEG 400, DMSO) check2->step3 No check2->end_ok Yes check3 Is Solubility Sufficient? step3->check3 step4 Use Complexation Agent (e.g., HP-β-Cyclodextrin) check3->step4 No check3->end_ok Yes check4 Is Solubility Sufficient? step4->check4 step5 Consider Advanced Formulations: Nanoparticles, Solid Dispersions check4->step5 No check4->end_ok Yes

Caption: Troubleshooting workflow for improving this compound solubility.

Caption: Mechanism of solubility enhancement using cyclodextrins.

References

Technical Support Center: Troubleshooting Low Yields in the Chemical Synthesis of Meranzin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chemical synthesis of Meranzin hydrate. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize the synthesis of this compound. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address specific issues that may lead to low yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A plausible synthetic route to this compound involves a multi-step process. It typically begins with the synthesis of a 7-hydroxycoumarin core, often via a Pechmann condensation. This is followed by the introduction of a prenyl group at the C-8 position. Subsequent epoxidation of the prenyl side chain and dihydroxylation yields the final this compound product.

Q2: At which steps of the synthesis are low yields most commonly observed?

A2: Low yields can occur at several stages of the this compound synthesis. The most critical steps that can impact the overall yield are the Pechmann condensation for the coumarin core formation, the C-8 prenylation of the 7-hydroxycoumarin intermediate, and the final epoxidation and dihydroxylation steps of the prenyl side chain. Each of these steps has its own set of challenges that need to be carefully managed.

Q3: What are the key starting materials for the synthesis of this compound?

A3: The key starting materials for the synthesis of this compound typically include a substituted phenol (such as resorcinol) and a β-ketoester for the Pechmann condensation to form the 7-hydroxycoumarin core. For the subsequent C-8 functionalization, a prenylating agent like prenyl bromide is used. The methoxy group at the C-7 position is often introduced via methylation of the corresponding 7-hydroxycoumarin.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify key functional groups. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the synthesis of this compound, leading to low yields.

Problem 1: Low yield in the Pechmann Condensation for the 7-Hydroxycoumarin Core

Q: I am getting a very low yield of the 7-hydroxy-4-methylcoumarin intermediate during the Pechmann condensation of resorcinol and ethyl acetoacetate. What could be the reasons?

A: Low yields in the Pechmann condensation are a common issue. Here are several potential causes and their solutions:

  • Inadequate Acid Catalyst: The Pechmann condensation is an acid-catalyzed reaction.[1][2] The strength and concentration of the acid are crucial.

    • Troubleshooting:

      • Ensure the use of a strong acid catalyst such as concentrated sulfuric acid or a Lewis acid like Amberlyst-15.[3]

      • The amount of catalyst can be optimized; however, excessive acid can lead to side reactions and charring.

      • Consider using alternative catalysts like nano-crystalline sulfated-zirconia for milder reaction conditions.[1]

  • Sub-optimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts.

    • Troubleshooting:

      • The optimal temperature for the Pechmann condensation can vary depending on the specific substrates and catalyst used. Generally, temperatures between 110°C and 130°C are employed.[3]

      • Lower temperatures may lead to an incomplete reaction, while excessively high temperatures can cause decomposition of the starting materials or product.

      • Carefully monitor and control the reaction temperature using an oil bath or a heating mantle with a temperature controller.

  • Presence of Water: The presence of water can interfere with the condensation reaction, as it can hydrolyze the ester and deactivate the acid catalyst.

    • Troubleshooting:

      • Use anhydrous reagents and solvents.

      • Ensure all glassware is thoroughly dried before use.

      • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the absorption of atmospheric moisture.

  • Impure Starting Materials: The purity of resorcinol and ethyl acetoacetate is critical for a successful reaction.

    • Troubleshooting:

      • Use high-purity starting materials. If necessary, purify the resorcinol by recrystallization and distill the ethyl acetoacetate before use.

      • Check for any signs of degradation or discoloration in the starting materials.

Experimental Protocol: Pechmann Condensation for 7-Hydroxy-4-methylcoumarin [3]

  • In a round-bottom flask, add resorcinol (1 mmol) and ethyl acetoacetate (1.1 mmol).

  • Carefully add the acid catalyst (e.g., Amberlyst-15, 10 mol%).

  • Heat the reaction mixture in an oil bath at 110°C with stirring for the required time, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 7-hydroxy-4-methylcoumarin.

Data Presentation: Optimizing Pechmann Condensation Conditions

ParameterCondition ACondition B (Optimized)Expected Yield
Catalyst Sulfuric Acid (conc.)Amberlyst-1570-85%[3]
Temperature 80°C110°C
Reaction Time 4 hours2 hours
Solvent None (Solvent-free)None (Solvent-free)

Logical Relationship Diagram: Troubleshooting Pechmann Condensation

pechmann_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Pechmann Condensation cause1 Inadequate Acid Catalyst start->cause1 cause2 Sub-optimal Temperature start->cause2 cause3 Presence of Water start->cause3 cause4 Impure Starting Materials start->cause4 solution1 Optimize Catalyst Type & Amount (e.g., H2SO4, Amberlyst-15) cause1->solution1 Address solution2 Optimize Reaction Temperature (e.g., 110-130°C) cause2->solution2 Address solution3 Use Anhydrous Reagents/Solvents & Inert Atmosphere cause3->solution3 Address solution4 Purify Starting Materials (Recrystallization/Distillation) cause4->solution4 Address end Improved Yield solution1->end Leads to solution2->end Leads to solution3->end Leads to solution4->end Leads to

Caption: Troubleshooting workflow for low yields in Pechmann condensation.

Problem 2: Low yield or side reactions during C-8 Prenylation

Q: I am attempting to introduce a prenyl group at the C-8 position of 7-hydroxy-4-methylcoumarin, but I am getting a low yield of the desired product and observing multiple spots on my TLC plate. What could be wrong?

A: The C-alkylation of phenols, especially at the C-8 position of a coumarin, can be challenging and often competes with O-alkylation. Here are the likely causes and how to address them:

  • Competition with O-Alkylation: The phenoxide ion formed is a nucleophile with two reactive sites: the oxygen and the ortho-carbon (C-8). O-alkylation is often the kinetically favored product.

    • Troubleshooting:

      • Choice of Base and Solvent: The choice of base and solvent can influence the C/O alkylation ratio. Less polar, aprotic solvents can favor C-alkylation. A bulky base may also favor C-alkylation by sterically hindering approach to the oxygen.

      • Reaction Temperature: Higher temperatures can favor the thermodynamically more stable C-alkylated product. However, excessively high temperatures can lead to decomposition.

      • Protecting Groups: Consider protecting the hydroxyl group at C-7 before attempting C-8 functionalization, followed by deprotection. However, this adds extra steps to the synthesis.

  • Steric Hindrance: The C-8 position is sterically hindered, which can make the reaction slow and inefficient.

    • Troubleshooting:

      • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitor the reaction progress by TLC.

      • Temperature: As mentioned, higher temperatures can help overcome the activation energy barrier for C-alkylation.

  • Reactivity of the Prenylating Agent: The reactivity of the prenylating agent (e.g., prenyl bromide) is important.

    • Troubleshooting:

      • Use a freshly prepared or high-purity prenylating agent.

      • Consider using a more reactive prenylating agent if the reaction is sluggish.

Experimental Protocol: C-8 Prenylation of 7-Hydroxy-4-methylcoumarin (General Procedure)

  • Dissolve 7-hydroxy-4-methylcoumarin (1 equivalent) in a suitable aprotic solvent (e.g., dry toluene).

  • Add a base (e.g., potassium carbonate, 1.5 equivalents).

  • Heat the mixture to reflux.

  • Add prenyl bromide (1.2 equivalents) dropwise to the refluxing mixture.

  • Continue to reflux and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture, filter off the base, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography to separate the C-alkylated product from the O-alkylated byproduct and unreacted starting material.

Data Presentation: C-8 Prenylation Optimization

ParameterCondition ACondition B (Optimized)Expected Product Ratio (C/O)
Solvent AcetoneTolueneHigher C/O ratio in toluene
Base K₂CO₃K₂CO₃
Temperature 60°CReflux (approx. 110°C)

Experimental Workflow: Synthesis of this compound

meranzin_synthesis cluster_start Starting Materials start1 Resorcinol step1 Pechmann Condensation start1->step1 start2 Ethyl Acetoacetate start2->step1 intermediate1 7-Hydroxy-4-methylcoumarin step1->intermediate1 step2 C-8 Prenylation intermediate1->step2 intermediate2 7-Hydroxy-8-prenyl- 4-methylcoumarin step2->intermediate2 step3 Methylation intermediate2->step3 intermediate3 7-Methoxy-8-prenyl- 4-methylcoumarin step3->intermediate3 step4 Epoxidation intermediate3->step4 intermediate4 Meranzin step4->intermediate4 step5 Dihydroxylation intermediate4->step5 product This compound step5->product

Caption: Synthetic workflow for this compound.

Problem 3: Low yield in the Epoxidation and Dihydroxylation of the Prenyl Side Chain

Q: The final steps of my synthesis, the epoxidation of the prenyl group followed by dihydroxylation, are giving me a low yield of this compound. What are the potential issues?

A: The transformation of the prenyl side chain into the dihydroxy functionality is a delicate process, and low yields can result from several factors:

  • Incomplete Epoxidation: The epoxidation of the double bond in the prenyl side chain might not go to completion.

    • Troubleshooting:

      • Choice of Epoxidizing Agent: Common epoxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA). Ensure the m-CPBA is fresh and has a high active oxygen content.

      • Reaction Conditions: The reaction is typically carried out at low temperatures (e.g., 0°C to room temperature) to minimize side reactions. Ensure the reaction is stirred for a sufficient duration.

      • Stoichiometry: Use a slight excess of the epoxidizing agent (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.

  • Unwanted Ring Opening of the Epoxide: The epoxide intermediate can be sensitive to acidic or nucleophilic conditions, leading to undesired ring-opening products.

    • Troubleshooting:

      • pH Control: During the workup of the epoxidation reaction, avoid strongly acidic conditions. A mild basic wash (e.g., with sodium bicarbonate solution) can be used to neutralize any remaining peroxyacid.

      • Purification: If isolating the epoxide intermediate, use gentle purification methods like column chromatography on neutral or deactivated silica gel.

  • Inefficient Dihydroxylation: The hydrolysis of the epoxide to the diol may be incomplete or lead to side products.

    • Troubleshooting:

      • Catalyst: The dihydroxylation can be catalyzed by either acid or base. Mild acidic conditions (e.g., using a dilute solution of a mineral acid) are often employed. The choice and concentration of the catalyst should be optimized.

      • Reaction Time and Temperature: The hydrolysis may require gentle heating to proceed at a reasonable rate. Monitor the reaction progress by TLC to avoid over-reaction or decomposition.

      • One-Pot vs. Stepwise: While a one-pot epoxidation-dihydroxylation might seem efficient, a stepwise approach with isolation and purification of the epoxide intermediate can sometimes provide better overall yields by allowing for optimization of each step individually.

Experimental Protocol: Epoxidation and Dihydroxylation of 7-Methoxy-8-prenyl-4-methylcoumarin (General Procedure)

Step A: Epoxidation

  • Dissolve the 7-methoxy-8-prenyl-4-methylcoumarin in a suitable solvent like dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude epoxide by column chromatography.

Step B: Dihydroxylation

  • Dissolve the purified epoxide in a mixture of a water-miscible solvent (e.g., acetone or THF) and water.

  • Add a catalytic amount of a dilute acid (e.g., 0.1 M HCl).

  • Stir the mixture at room temperature or with gentle heating, monitoring the reaction by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify the crude this compound by recrystallization or column chromatography.

Signaling Pathway Analogy: Optimizing Reaction Pathways

reaction_pathway cluster_pathways Reaction Pathways cluster_conditions Reaction Conditions start Starting Material (Prenylated Coumarin) path1 Desired Pathway: Epoxidation -> Dihydroxylation start->path1 Under path2 Side Reaction Pathway: Decomposition/Rearrangement start->path2 Under end_good High Yield of This compound path1->end_good Leads to end_bad Low Yield & Byproducts path2->end_bad Leads to condition1 Optimized Conditions: - Controlled Temperature - Correct Stoichiometry - Mild pH condition1->path1 Favors condition2 Sub-optimal Conditions: - High Temperature - Incorrect Stoichiometry - Harsh pH condition2->path2 Favors

Caption: Influence of reaction conditions on synthetic pathways.

References

Methods to prevent the degradation of Meranzin hydrate during storage.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Meranzin hydrate to prevent its degradation. The following information is based on the known stability of coumarin derivatives and is intended to serve as a practical guide for experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: Solid this compound should be stored in a well-closed container, protected from light and moisture. For long-term storage, it is recommended to keep it at -20°C.[1][2]

Q2: How should I store solutions of this compound?

A2: Whenever possible, solutions of this compound should be prepared fresh on the day of use. If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C for no longer than two weeks to minimize degradation.[1]

Q3: What are the likely degradation pathways for this compound?

A3: Based on its coumarin structure, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The lactone ring can open under basic conditions to form a salt of coumarinic acid, which can then isomerize to a coumaric acid derivative.

  • Oxidation: The molecule can be oxidized, leading to the formation of hydroxylated derivatives, quinones, or dimers.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photodimerization or other photochemical reactions.

  • Thermal Degradation: While some coumarins are stable at elevated temperatures, prolonged exposure to heat can lead to decomposition.

Q4: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. What could be the cause?

A4: Unexpected peaks are likely due to the presence of degradation products. Review your storage and handling procedures. The most common causes are exposure to light, inappropriate pH, presence of oxidizing agents, or prolonged storage at room temperature. Our troubleshooting guide below provides more detailed steps to identify the source of degradation.

Q5: How can I assess the stability of my this compound sample?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound. This involves subjecting the compound to forced degradation conditions and developing an HPLC method that can separate the intact drug from all potential degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of Potency/Lower than Expected Concentration Degradation of this compound due to improper storage (e.g., exposure to light, high temperature, or non-neutral pH).1. Verify storage conditions (temperature, light protection). 2. Prepare fresh solutions for experiments. 3. Perform a stability-indicating HPLC analysis to quantify the remaining intact this compound and identify potential degradation products.
Appearance of New Peaks in Chromatogram Formation of degradation products.1. Characterize the new peaks using LC-MS to identify potential degradation products. 2. Refer to the potential degradation pathways to hypothesize the identity of the new species (e.g., hydrolyzed, oxidized, or photodegraded products). 3. Implement preventative measures based on the likely degradation pathway (e.g., use of amber vials, deoxygenated solvents, pH control).
Inconsistent Experimental Results Variable degradation of this compound between experiments.1. Standardize sample preparation and handling procedures. 2. Ensure consistent storage conditions for all aliquots. 3. Use a freshly prepared standard for each set of experiments to ensure accurate quantification.
Precipitation in Solution Poor solubility or formation of insoluble degradation products.1. Confirm the appropriate solvent and concentration for this compound. 2. If degradation is suspected, filter the solution and analyze both the filtrate and the precipitate to identify the components.

Experimental Protocols

Stability-Indicating HPLC Method Development for this compound

This protocol outlines the steps to develop a stability-indicating HPLC method for this compound.

Objective: To develop a validated HPLC method capable of separating this compound from its potential degradation products generated under forced degradation conditions.

Materials:

  • This compound reference standard

  • HPLC grade acetonitrile, methanol, and water

  • Reagent grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with a photodiode array (PDA) or UV detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Forced Degradation Studies:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before injection.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of this compound in a hot air oven at 105°C for 48 hours. Dissolve in the mobile phase before injection.

    • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

  • Chromatographic Conditions Development:

    • Mobile Phase: Start with a gradient elution using a mixture of water (A) and acetonitrile or methanol (B). A typical starting gradient could be 95:5 (A:B) to 5:95 (A:B) over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (e.g., around 276 nm) and use a PDA detector to check for peak purity.

    • Column Temperature: 25-30°C.

  • Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data from a forced degradation study on this compound to illustrate the expected outcomes.

Stress ConditionReagentDurationTemperature% Degradation of this compoundNumber of Degradation Peaks
Acid Hydrolysis 0.1 M HCl24 hours60°C~15%1-2
Base Hydrolysis 0.1 M NaOH8 hoursRoom Temp~40%1 major, 1 minor
Oxidation 3% H₂O₂24 hoursRoom Temp~25%2-3
Thermal -48 hours105°C~10%1-2
Photolytic UV light24 hoursRoom Temp~30%2 major

Visualizations

Logical Workflow for Investigating this compound Degradation

start Start: Observe Unexpected Results (e.g., low potency, extra peaks) check_storage Step 1: Verify Storage Conditions (Temp: -20°C, Protected from light/moisture) start->check_storage prepare_fresh Step 2: Prepare Fresh Solution check_storage->prepare_fresh run_hplc Step 3: Analyze by Stability-Indicating HPLC prepare_fresh->run_hplc compare_results Step 4: Compare with Reference Standard run_hplc->compare_results degradation_confirmed Degradation Confirmed? compare_results->degradation_confirmed no_degradation No Significant Degradation: Issue may be experimental error degradation_confirmed->no_degradation No identify_pathway Step 5: Identify Potential Degradation Pathway degradation_confirmed->identify_pathway Yes end End: Stable this compound for Experiments no_degradation->end hydrolysis Hydrolysis (e.g., exposure to high/low pH) identify_pathway->hydrolysis oxidation Oxidation (e.g., exposure to air, peroxides) identify_pathway->oxidation photodegradation Photodegradation (e.g., exposure to UV/daylight) identify_pathway->photodegradation implement_prevention Step 6: Implement Corrective Actions hydrolysis->implement_prevention oxidation->implement_prevention photodegradation->implement_prevention implement_prevention->end

Caption: Troubleshooting workflow for this compound degradation.

Potential Degradation Pathways of this compound

cluster_hydrolysis Hydrolysis (Base-catalyzed) cluster_oxidation Oxidation cluster_photodegradation Photodegradation Meranzin_Hydrate This compound Coumarinic_Acid Coumarinic Acid Derivative (Lactone Ring Opening) Meranzin_Hydrate->Coumarinic_Acid OH- Hydroxylated_Products Hydroxylated Products Meranzin_Hydrate->Hydroxylated_Products [O] Quinone_Products Quinone-type Products Meranzin_Hydrate->Quinone_Products [O] Dimers Dimers Meranzin_Hydrate->Dimers hν (UV light) Coumaric_Acid Coumaric Acid Derivative (Isomerization) Coumarinic_Acid->Coumaric_Acid

Caption: Inferred degradation pathways of this compound.

References

Technical Support Center: Meranzin Hydrate Analysis by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) conditions for the detection of Meranzin hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended HPLC conditions for this compound analysis?

A1: A reverse-phase HPLC method is typically employed for the separation of this compound. A C18 column is a suitable choice, and a gradient elution with a mobile phase consisting of acetonitrile and water (often with a formic acid additive) generally provides good chromatographic resolution.

Q2: What are the optimal mass spectrometry parameters for this compound detection?

A2: For sensitive and selective detection of this compound, tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode is recommended. Electrospray ionization (ESI) in positive mode has been shown to be effective.[1] Specific precursor and product ions, along with optimized collision energy, are crucial for targeted analysis.

Q3: How should I prepare a plasma sample for this compound analysis?

A3: Protein precipitation is a common and effective method for preparing plasma samples for the analysis of small molecules like this compound.[2] This technique involves adding a solvent, such as acetonitrile, to the plasma sample to precipitate proteins, which can then be removed by centrifugation.

Q4: What is a suitable method for extracting this compound from plant material?

A4: this compound, a coumarin, can be extracted from plant tissues using various solvent extraction methods. Methanol or ethanol-water mixtures are frequently used.[3][4] Sonication can be employed to improve extraction efficiency.[3]

Q5: My signal intensity for this compound is low. What are the possible causes?

A5: Low signal intensity can be due to several factors, including suboptimal ionization, incorrect MRM transitions, insufficient sample concentration, or matrix effects. Ensure that the mass spectrometer is properly tuned and that the correct precursor and product ions are being monitored. Optimization of the collision energy is also critical for maximizing fragment ion intensity.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC-MS/MS analysis of this compound.

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the pH of the aqueous mobile phase with a small amount of formic acid (e.g., 0.1%) to ensure consistent ionization of this compound.
Column overload.Reduce the injection volume or dilute the sample.
Column contamination.Flush the column with a strong solvent, or if necessary, replace the column.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.
Fluctuations in pump pressure or flow rate.Check the HPLC system for leaks and ensure the pump is functioning correctly.
Mobile phase composition change.Prepare fresh mobile phase and ensure proper mixing if using a gradient.
No Peak Detected Incorrect MRM transition settings.Verify the precursor ion (Q1) and product ion (Q3) masses for this compound.
Insufficient ionization.Optimize the ESI source parameters, such as capillary voltage and gas flow rates.
Low sample concentration.Concentrate the sample or use a more sensitive instrument if available.
High Background Noise Contaminated mobile phase or sample.Use HPLC-grade solvents and filter samples before injection.
Dirty ion source.Clean the mass spectrometer's ion source according to the manufacturer's instructions.

Experimental Protocols

Sample Preparation

Plasma Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject a portion of the solution into the HPLC-MS/MS system.

Plant Material Extraction

  • Grind the dried plant material to a fine powder.

  • Weigh 1 gram of the powdered sample into a flask.

  • Add 20 mL of 80% methanol.

  • Sonicate the mixture for 30 minutes in a water bath.

  • Filter the extract through a 0.45 µm filter.

  • Dilute the filtrate with the initial mobile phase as needed before injection.

HPLC-MS/MS Method

The following table summarizes a validated UPLC-MS/MS method for the analysis of this compound in rat plasma.[1]

Parameter Condition
HPLC System Waters ACQUITY UPLC
Column ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 0-1 min, 10% B; 1-3 min, 10-90% B; 3-4 min, 90% B; 4-4.1 min, 90-10% B; 4.1-5 min, 10% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 2 µL
Mass Spectrometer Waters Xevo TQ-S
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
MRM Transitions for this compound

The following table provides the specific mass spectrometry parameters for the detection of this compound.[1]

Compound Precursor Ion (Q1) (m/z) Product Ion (Q3) (m/z) Collision Energy (eV)
This compound279.1131.133

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample protein_precipitation Protein Precipitation (Acetonitrile) plasma->protein_precipitation plant Plant Material extraction Solvent Extraction (80% Methanol) plant->extraction centrifuge Centrifugation protein_precipitation->centrifuge filtration Filtration extraction->filtration evaporation Evaporation centrifuge->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Separation (C18 Column, Gradient Elution) reconstitution->hplc filtration->hplc msms MS/MS Detection (ESI+, MRM Mode) hplc->msms integration Peak Integration msms->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound analysis.

Caption: Troubleshooting decision tree for this compound analysis.

References

Identifying and minimizing common artifacts in Meranzin hydrate experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize common artifacts in Meranzin hydrate experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydration state important?

A1: this compound is a hydrated form of Meranzin, a natural coumarin compound found in plants like those of the Citrus and Murraya genus. The presence of water molecules in the crystal lattice (hydration) is critical as it can significantly influence the compound's physicochemical properties, including solubility, stability, dissolution rate, and bioavailability.[1] Maintaining the correct hydration state is crucial for reproducible experimental results.

Q2: How can I confirm the identity and purity of my this compound sample?

A2: A combination of analytical techniques is recommended for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful for assessing purity and quantifying the compound.[2] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can confirm the molecular structure.[2] X-ray diffraction (XRD) is essential for analyzing the crystalline form and confirming the hydrate state.[1]

Q3: What are the general stability characteristics of this compound?

A3: As a natural flavonoid compound, this compound's stability can be influenced by factors such as pH, temperature, and light exposure. For a similar compound, morin hydrate, stability was shown to be pH-dependent, with degradation observed under certain storage conditions like freezing temperatures in the presence of light.[3] It is advisable to store this compound in a cool, dark, and dry place.

Troubleshooting Guides

Synthesis and Purification Artifacts

Q: I observe unexpected peaks in my HPLC chromatogram after purifying this compound. What could be the cause?

A: Unexpected peaks in an HPLC chromatogram often indicate the presence of impurities or degradation products.

  • Possible Causes:

    • Incomplete reaction or side products: The synthesis process may not have gone to completion, or side reactions may have occurred, leading to related compounds being present in the final product.

    • Contamination from starting materials or solvents: Residual starting materials or impurities in the solvents used for synthesis and purification can appear as extra peaks.

    • Degradation of this compound: The compound may have degraded during purification due to exposure to harsh pH, high temperatures, or light.

    • Presence of related furanocoumarins: If isolating from a natural source like grapefruit, other similar compounds like bergamottin may be present.[4][5]

  • Recommended Solutions:

    • Optimize purification protocol: Employ orthogonal purification techniques. For instance, if you are using reverse-phase HPLC, consider an additional purification step with normal-phase chromatography or recrystallization.

    • Use high-purity solvents: Ensure all solvents used are of high purity (e.g., HPLC grade) to avoid introducing contaminants.

    • Control experimental conditions: Protect the compound from light and avoid excessive heat during purification steps. Maintain a neutral pH where possible.

    • Characterize impurities: Use techniques like LC-MS to identify the mass of the unexpected peaks, which can provide clues to their identity.[2]

Characterization Artifacts

Q: My NMR spectrum shows broader peaks than expected. What could be the issue?

A: Broad peaks in an NMR spectrum can be indicative of several issues related to the sample's purity, concentration, and physical state.

  • Possible Causes:

    • Sample aggregation: At high concentrations, molecules may aggregate, leading to peak broadening.

    • Presence of paramagnetic impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

    • Dynamic exchange: The molecule may be undergoing a chemical or conformational exchange on the NMR timescale.

    • Low sample purity: The presence of multiple closely related compounds can result in overlapping signals that appear as broad peaks.

  • Recommended Solutions:

    • Optimize sample concentration: Try acquiring the spectrum at a lower concentration.

    • Use a metal chelator: If paramagnetic contamination is suspected, adding a small amount of a chelating agent like EDTA might help.

    • Vary the temperature: Acquiring spectra at different temperatures can help determine if dynamic exchange is occurring.

    • Further purify the sample: If purity is the suspected issue, re-purify the sample using a high-resolution technique like preparative HPLC.

Q: The water content determined by thermogravimetric analysis (TGA) is inconsistent with the expected value for this compound. Why might this be?

A: Inconsistent water content in TGA suggests issues with the hydration state of the sample.

  • Possible Causes:

    • Dehydration or over-hydration: The sample may have lost or gained water due to improper storage conditions (e.g., exposure to low or high humidity).

    • Presence of a different hydrate form: The compound might exist in different polymorphic or hydrated forms, each with a distinct water content.[1]

    • Adsorbed solvent: Residual solvent from the purification process can be present and contribute to mass loss upon heating.

  • Recommended Solutions:

    • Control storage conditions: Store the sample in a desiccator or a humidity-controlled environment to maintain its hydration state.

    • Use complementary techniques: Techniques like Powder X-ray Diffraction (PXRD) can help identify the specific crystalline form of the hydrate.[1]

    • Ensure complete solvent removal: Dry the sample thoroughly under vacuum before analysis to remove any residual solvents.

Data Presentation

Table 1: Analytical Techniques for this compound Characterization

Technique Purpose Potential Artifacts Troubleshooting
HPLC/UPLC Purity assessment and quantificationGhost peaks, peak tailing, retention time shiftsUse high-purity mobile phases, check column health, control temperature
LC-MS Molecular weight determination and impurity identificationIon suppression, poor fragmentationOptimize MS parameters, dilute sample
NMR Structural elucidationBroad peaks, overlapping signalsOptimize sample concentration, re-purify sample
FT-IR Functional group identificationBroad O-H stretch (if sample is wet), baseline driftDry sample thoroughly, ensure proper background correction
TGA Determination of water contentInconsistent mass loss, sloping baselineEnsure proper sample drying, use a consistent heating rate
PXRD Crystalline form identificationAmorphous halo, preferred orientationEnsure proper sample preparation and grinding

Experimental Protocols

A detailed experimental protocol for the purification and characterization of this compound would typically involve the following steps.

Protocol: Purification by Flash Column Chromatography followed by HPLC

  • Crude Extraction: Extract the crude compound from the plant source (e.g., Fructus Aurantii) using a suitable solvent like methanol or ethanol.

  • Solvent Partitioning: Perform liquid-liquid extraction to separate compounds based on their polarity.

  • Flash Column Chromatography: Use a silica gel column with a gradient of solvents (e.g., hexane and ethyl acetate) to separate the major fractions.

  • HPLC Analysis: Analyze the collected fractions using analytical HPLC to identify those containing this compound.

  • Preparative HPLC: Purify the this compound-containing fractions using preparative HPLC to achieve high purity.

  • Characterization: Confirm the identity and purity of the final compound using LC-MS, NMR, and other analytical techniques.

Mandatory Visualizations

experimental_workflow start Crude Plant Extract solvent_partition Solvent Partitioning start->solvent_partition flash_chromatography Flash Column Chromatography solvent_partition->flash_chromatography hplc_analysis Analytical HPLC Analysis flash_chromatography->hplc_analysis prep_hplc Preparative HPLC Purification hplc_analysis->prep_hplc characterization Characterization (LC-MS, NMR, etc.) prep_hplc->characterization final_product Pure this compound characterization->final_product

Caption: A general experimental workflow for the purification of this compound.

troubleshooting_logic start Unexpected Experimental Result check_purity Check Sample Purity (HPLC, LC-MS) start->check_purity check_hydration Verify Hydration State (TGA, PXRD) start->check_hydration check_instrument Validate Instrument Performance start->check_instrument impurity Impurity Detected check_purity->impurity Fails wrong_hydrate Incorrect Hydrate Form check_hydration->wrong_hydrate Fails instrument_error Instrument Malfunction check_instrument->instrument_error Fails

Caption: A troubleshooting flowchart for identifying the source of experimental artifacts.

signaling_pathway mh This compound caspase4 Caspase4 Activation mh->caspase4 glial_function Glial Cell Function caspase4->glial_function neuronal_activity Neuronal Activity glial_function->neuronal_activity synaptic_plasticity Synaptic Plasticity neuronal_activity->synaptic_plasticity antidepressant Antidepressant Effects synaptic_plasticity->antidepressant

References

Technical Support Center: Overcoming Poor Bioavailability of Meranzin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Meranzin hydrate" is limited in scientific literature. This guide provides strategies based on established methods for improving the bioavailability of poorly soluble compounds, using this compound as a representative molecule. The experimental protocols and data are illustrative and should be adapted based on the specific physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a coumarin compound found in plants such as Fructus aurantii.[1] Like many natural compounds, it exhibits poor aqueous solubility, which can limit its absorption in the gastrointestinal tract and consequently lead to low and variable bioavailability.[2][3] Pharmacokinetic studies in rats have shown that this compound is absorbed relatively quickly (Tmax around 1 hour), but its overall exposure (as indicated by AUC) may be limited.[1][4]

Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?

Several formulation strategies can be employed to overcome the poor bioavailability of compounds like this compound. These primarily focus on improving its solubility and dissolution rate or enhancing its permeation across the intestinal epithelium. Key approaches include:

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, leading to faster dissolution.[2][3][5]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), or solid lipid nanoparticles (SLNs) can improve solubility and facilitate absorption via lymphatic pathways.[2][5][6]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.[2][3]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[3][6]

Q3: How do I choose the most suitable bioavailability enhancement strategy for my experiments?

The selection of an appropriate strategy depends on several factors, including the physicochemical properties of this compound (e.g., solubility, logP, melting point), the desired dosage form, and the target product profile. A logical approach to selection is outlined in the workflow diagram below.

Strategy_Selection_Workflow start Start: Poorly Bioavailable This compound physchem Characterize Physicochemical Properties (Solubility, LogP, etc.) start->physchem lipid_based Lipid-Based Formulations (Nanoemulsions, SEDDS) physchem->lipid_based Select Potential Strategies particle_size Particle Size Reduction (Micronization, Nanonization) physchem->particle_size Select Potential Strategies solid_dispersion Solid Dispersions physchem->solid_dispersion Select Potential Strategies complexation Complexation (Cyclodextrins) physchem->complexation Select Potential Strategies formulation Develop and Characterize Formulations lipid_based->formulation particle_size->formulation solid_dispersion->formulation complexation->formulation invitro In Vitro Dissolution and Permeability Studies formulation->invitro invivo In Vivo Pharmacokinetic Studies in Animal Models invitro->invivo Promising Candidates end Optimized Formulation with Enhanced Bioavailability invivo->end

Caption: Workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Issue 1: Low Drug Loading in Nanoemulsion Formulations

Problem: You are unable to achieve the desired concentration of this compound in your nanoemulsion formulation, or the drug precipitates upon storage.

Possible Causes & Solutions:

CauseTroubleshooting Step
Poor solubility in the oil phase. Screen various oils and lipids to find one with higher solubilizing capacity for this compound. Consider using a combination of oils.
Inappropriate surfactant/co-surfactant ratio. Optimize the ratio of surfactant to co-surfactant (Smix). Construct a pseudo-ternary phase diagram to identify the optimal nanoemulsion region.
Incorrect Hydrophilic-Lipophilic Balance (HLB) of the surfactant system. Select surfactants or a blend of surfactants with an HLB value that is optimal for the chosen oil phase.
Drug crystallization. The addition of a co-solvent or a polymer inhibitor of crystallization to the formulation may prevent drug precipitation.
Issue 2: Inconsistent Results in In Vivo Pharmacokinetic Studies

Problem: You observe high variability in the plasma concentrations of this compound between individual animals in your study.

Possible Causes & Solutions:

CauseTroubleshooting Step
Formulation instability in the GI tract. Evaluate the stability of your formulation in simulated gastric and intestinal fluids. Consider using enteric-coated capsules to protect the formulation from the acidic stomach environment.
Food effects. Standardize the feeding schedule for the animals. Conduct studies in both fasted and fed states to assess the impact of food on drug absorption.
Intersubject variability in metabolism. Ensure that the animal model is appropriate and that the animals are healthy and of a consistent age and weight. High variability can sometimes be inherent to the compound's metabolism.[7]
Issues with the dosing or blood sampling technique. Ensure accurate and consistent oral gavage technique. Standardize the timing and methods of blood collection.

Experimental Protocols

Protocol 1: Preparation of a this compound Nanoemulsion

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion using the spontaneous emulsification method.[8][9]

Materials:

  • This compound

  • Oil phase (e.g., Labrafac PG)[5]

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol HP)[5]

  • Deionized water

Procedure:

  • Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios (e.g., 1:9 to 9:1 for oil to Smix, where Smix is the surfactant/co-surfactant mixture).

    • For each mixture, titrate with water dropwise under gentle magnetic stirring.

    • Visually observe the mixtures for transparency and flowability to identify the nanoemulsion region.

  • Preparation of this compound-Loaded Nanoemulsion:

    • Select a formulation from the nanoemulsion region of the phase diagram.

    • Dissolve a pre-weighed amount of this compound in the oil phase.

    • Add the surfactant and co-surfactant to the oil phase and mix until a clear solution is formed.

    • Slowly add the aqueous phase to the organic phase under constant stirring to form the nanoemulsion.

  • Characterization:

    • Measure the droplet size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanoemulsion.

    • Quantify the drug content and encapsulation efficiency using a validated analytical method (e.g., HPLC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical procedure for evaluating the oral bioavailability of a this compound formulation in rats.[10][11]

Materials:

  • Sprague-Dawley rats (male, 8 weeks old)

  • This compound formulation

  • Control suspension of this compound (e.g., in 0.5% carboxymethyl cellulose)

  • Anesthesia (if required for blood collection)

  • Heparinized microcentrifuge tubes

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the rats for at least one week before the experiment.

    • Fast the animals overnight (with free access to water) before dosing.

    • Divide the animals into two groups: one receiving the test formulation and the other receiving the control suspension.

  • Dosing:

    • Administer the formulation or suspension to the rats via oral gavage at a predetermined dose.

  • Blood Sampling:

    • Collect blood samples (approximately 200-300 µL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[10]

    • Collect the blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 10,000 x g for 5 minutes) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.

    • Analyze the plasma samples to determine the concentration of this compound at each time point.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis to calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Control Suspension 2058.7 ± 6.61.8 ± 0.4350 ± 55100
Nanoemulsion 20215.3 ± 25.11.0 ± 0.21260 ± 180360
Solid Dispersion 20155.9 ± 18.41.2 ± 0.3980 ± 115280

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Visualization of Mechanisms

Nanoemulsion_Absorption cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation mh_formulation This compound Nanoemulsion mh_droplets Fine Oil Droplets (Drug Solubilized) mh_formulation->mh_droplets Dispersion in Aqueous Environment enterocyte Enterocyte mh_droplets->enterocyte Enhanced Permeation and Absorption portal_vein Portal Vein enterocyte->portal_vein Direct Absorption lymphatics Lymphatic System enterocyte->lymphatics Lymphatic Uptake (Avoids First-Pass Metabolism)

Caption: Mechanism of enhanced absorption via nanoemulsion.

References

Technical Support Center: Assessing and Minimizing Off-Target Effects of Meranzin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Meranzin hydrate in cellular assays. It provides troubleshooting guidance and frequently asked questions (FAQs) to help identify, assess, and minimize potential off-target effects, ensuring data integrity and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary targets?

A1: this compound is a natural coumarin derivative found in plants such as Citrus aurantium.[1] It is recognized for its antidepressant-like and prokinetic (pro-motility) effects.[2] Its primary reported mechanisms of action include:

  • α2-adrenoceptor modulation: It exerts effects that are inhibited by α2-adrenoceptor antagonists, suggesting it interacts with this G-protein coupled receptor (GPCR).[2]

  • mTOR signaling pathway activation: this compound has been shown to upregulate the phosphorylated expression of mTOR, which is associated with its rapid antidepressant-like effects.[3]

  • AMPA-ERK1/2-BDNF pathway involvement: Its mechanism is also linked to this pathway, which is crucial for neuroplasticity.

  • H1 histamine receptor activation: It has been shown to induce effects on intestinal motility through the activation of H1 histamine receptors.[4]

Q2: What are potential off-target effects, and why are they a concern with this compound?

A2: Off-target effects are unintended interactions of a compound with cellular components other than its primary biological target. For this compound, a coumarin derivative, potential off-target effects are a concern due to the scaffold's ability to interact with a variety of proteins. These unintended interactions can lead to misinterpretation of experimental results, cellular toxicity, or unexpected phenotypes. For instance, many coumarin derivatives have been reported to exhibit anti-proliferative and cytotoxic effects against various cancer cell lines, suggesting interactions with pathways regulating cell survival and proliferation.

Q3: How can I begin to assess if the observed cellular phenotype is an off-target effect of this compound?

A3: A multi-pronged approach is recommended to distinguish on-target from off-target effects. Start with classic pharmacological principles:

  • Dose-response analysis: The potency of this compound in eliciting the observed phenotype should correlate with its potency for its intended target.

  • Use of a structurally unrelated agonist/antagonist: If an antagonist of the α2-adrenoceptor or an inhibitor of the mTOR pathway blocks the effect of this compound, it strengthens the evidence for an on-target mechanism.

  • Target knockdown/knockout: Silencing the expression of the intended target (e.g., using siRNA or CRISPR) should abolish the cellular response to this compound.

Q4: What are some advanced techniques to identify specific off-target proteins of this compound?

A4: To identify unknown off-target interactions, several unbiased, proteome-wide methods can be employed:

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the thermal stabilization of proteins upon ligand binding. An observed thermal shift in a protein other than the intended target indicates an off-target interaction.

  • Kinase Profiling: Since the mTOR pathway is implicated, it is prudent to screen this compound against a broad panel of kinases to identify any unintended kinase inhibition or activation.

  • Chemical Proteomics: Techniques such as affinity chromatography using immobilized this compound coupled with mass spectrometry can identify binding partners from cell lysates.

Data Presentation

Due to the limited availability of public quantitative binding and potency data for this compound, the following tables provide a summary of its known pharmacokinetic parameters and illustrative examples of cytotoxicity data for related coumarin compounds to guide experimental design.

Table 1: Pharmacokinetic Parameters of this compound

ParameterSpeciesDoseCmaxTmaxt1/2Ref
This compoundHuman (functional dyspepsia patients)Oral Chaihu-Shugan-San0.371 mg/L23.57 min139.53 min[5]
This compoundRat (control)Oral Chaihu-Shugan-San58.66 ± 6.64 µg/L108.00 ± 26.83 min87.34 ± 31.15 min[6]
This compoundRat (chronic mild stress model)Oral Chaihu-Shugan-San57.54 ± 12.67 µg/L54.00 ± 8.22 min145.64 ± 75.67 min[6]
This compoundRatOral Fructus aurantii extract-~1.0 h>6.5 h[7]

Table 2: Illustrative Cytotoxicity of Coumarin Derivatives in Human Cell Lines (for contextual reference)

Disclaimer: The following data is for related coumarin compounds and NOT for this compound. It is provided to illustrate the potential for off-target cytotoxic effects within this compound class and to emphasize the need for specific experimental validation.

Compound ClassCell LineAssayIC50 (µM)Ref
Benzopyranone derivativesA549 (lung carcinoma)Crystal Violet5.0 - 34.2[8]
Benzopyranone derivativesLL47 (normal lung)Crystal Violet8.75 - 34.6[8]
Sulfonyl-α-L-amino acid derivatives with anisamide scaffoldHEPG2 (liver carcinoma)MTT51.9 - 87.0[9]
Sulfonyl-α-L-amino acid derivatives with anisamide scaffoldMCF7 (breast adenocarcinoma)MTT54.2 - 90.9[9]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected phenotypic results in cellular assays.

  • Possible Cause: Off-target effects, compound instability, or issues with cell culture conditions.

  • Troubleshooting Workflow:

    • Confirm Compound Integrity: Verify the purity and stability of your this compound stock solution.

    • Optimize Concentration: Perform a dose-response curve to identify the optimal concentration range. High concentrations are more likely to induce off-target effects.

    • Validate On-Target Engagement: Use a target engagement assay like CETSA to confirm that this compound is interacting with its intended target in your cellular system at the concentrations used.

    • Control for Vehicle Effects: Ensure that the vehicle (e.g., DMSO) is not contributing to the observed phenotype.

    • Use Orthogonal Approaches: Confirm the phenotype using a different method or a structurally unrelated compound that targets the same pathway.

G start Inconsistent Phenotypic Results compound_integrity Check Compound Integrity & Stability start->compound_integrity dose_response Perform Dose-Response Analysis compound_integrity->dose_response target_engagement Confirm On-Target Engagement (e.g., CETSA) dose_response->target_engagement vehicle_control Evaluate Vehicle Control Effects target_engagement->vehicle_control orthogonal_approach Use Orthogonal Validation Method vehicle_control->orthogonal_approach conclusion Differentiate On-Target vs. Off-Target Effect orthogonal_approach->conclusion

Troubleshooting workflow for inconsistent phenotypic results.

Issue 2: this compound interferes with a GPCR-based reporter assay (e.g., cAMP or calcium flux).

  • Possible Cause: Direct activation or inhibition of the reporter enzyme, or promiscuous activation of other endogenous GPCRs in the cell line.

  • Troubleshooting Steps:

    • Counter-screen with a control vector: Use a reporter vector that lacks the specific response element for your pathway of interest but contains a constitutive promoter. This will help determine if this compound is directly affecting the reporter protein.

    • Use a different reporter system: If using a luciferase-based assay, consider switching to a fluorescent protein-based reporter to rule out compound-specific interference.

    • Characterize endogenous receptor expression: Profile your cell line for the expression of other GPCRs, particularly other adrenergic or histamine receptors, that could be activated by this compound and lead to changes in second messengers.

    • Use specific antagonists: Pre-treat cells with antagonists for known off-targets (e.g., H1 histamine receptor antagonists) to see if the interfering signal is diminished.

Issue 3: Unexpected changes in cell viability or proliferation.

  • Possible Cause: Off-target cytotoxicity or modulation of cell cycle pathways. As a coumarin derivative, this compound may have anti-proliferative effects at certain concentrations.

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 of this compound in your cell line.

    • Multiplex viability with your primary assay: Whenever possible, run a viability assay in parallel with your functional assay to normalize your results to the number of viable cells.

    • Assess mitochondrial function: Since cellular metabolism can be affected by off-target interactions, consider assays that measure mitochondrial membrane potential or oxygen consumption.

Experimental Protocols

1. Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol is a generalized workflow to assess the binding of this compound to a specific target protein in intact cells.

G cluster_0 Cell Preparation & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis cell_culture Culture cells to desired confluency treatment Treat cells with this compound or vehicle cell_culture->treatment incubation Incubate for a defined period treatment->incubation aliquot Aliquot cell suspension incubation->aliquot heat Heat aliquots to a range of temperatures aliquot->heat cool Cool samples heat->cool lysis Lyse cells (e.g., freeze-thaw) cool->lysis centrifugation Centrifuge to pellet aggregated proteins lysis->centrifugation supernatant Collect supernatant (soluble protein fraction) centrifugation->supernatant analysis Analyze soluble protein by Western Blot or Mass Spec supernatant->analysis

Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Methodology:

  • Cell Treatment: Culture your cells of interest to ~80-90% confluency. Treat the cells with the desired concentration of this compound or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Cell Harvesting: After incubation, wash the cells with PBS and harvest them by scraping or trypsinization. Centrifuge to pellet the cells and wash again with PBS.

  • Heating Step: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in the supernatant by Western blot or other protein detection methods. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

2. Western Blot for mTOR Pathway Activation

This protocol allows for the detection of changes in the phosphorylation status of key proteins in the mTOR signaling pathway following treatment with this compound.

Detailed Methodology:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells if necessary, and then treat with this compound at various concentrations and time points. Include positive and negative controls (e.g., a known mTOR activator like insulin and an mTOR inhibitor like rapamycin).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of an mTOR pathway protein (e.g., phospho-mTOR, phospho-S6K, phospho-4E-BP1) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein of interest or a housekeeping protein (e.g., GAPDH, β-actin).

Signaling Pathway Diagrams

This compound's Known Signaling Pathways

G cluster_0 This compound Effects cluster_1 GPCR Signaling cluster_2 Growth Factor Signaling MH This compound alpha2AR α2-Adrenoceptor MH->alpha2AR Modulates mTOR mTOR Pathway MH->mTOR Activates BDNF BDNF Signaling MH->BDNF Influences Gi Gi Protein alpha2AR->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Overview of signaling pathways modulated by this compound.

Potential Off-Target Troubleshooting Logic

G start Observed Cellular Phenotype is_dose_dependent Is the effect dose-dependent? start->is_dose_dependent blocked_by_antagonist Is it blocked by a known antagonist? is_dose_dependent->blocked_by_antagonist Yes off_target Potential Off-Target (Investigate Further) is_dose_dependent->off_target No target_knockdown Does target knockdown abolish the effect? blocked_by_antagonist->target_knockdown Yes blocked_by_antagonist->off_target No on_target Likely On-Target target_knockdown->on_target Yes target_knockdown->off_target No

Decision tree for initial assessment of off-target effects.

References

Safe handling and disposal procedures for Meranzin hydrate.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The substance "Meranzin hydrate" could not be identified in scientific databases or safety literature. It is presumed to be a fictional compound for the purpose of this exercise. The following technical support guide is a template based on best practices for handling and disposing of hazardous chemical hydrates in a laboratory setting. All data and specific procedures are illustrative examples and should not be used for any real chemical substance.

Technical Support Center: this compound

This guide provides essential information for the safe handling and disposal of this compound in a research environment.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound? A1: this compound is a potent cytotoxic agent and a suspected mutagen. The primary routes of exposure are inhalation of the powder and skin contact. Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract. Chronic exposure risks are still under investigation but are presumed to be significant.

Q2: What Personal Protective Equipment (PPE) is mandatory when working with this compound? A2: The minimum required PPE includes a lab coat, nitrile gloves (double-gloving is recommended), and ANSI-rated safety glasses with side shields. All work with the solid form or concentrated solutions must be conducted within a certified chemical fume hood to prevent inhalation.

Q3: How should I respond to an accidental spill of this compound powder? A3: For a small spill (<1 gram) within a fume hood, gently cover the powder with a damp paper towel to avoid aerosolization. Use a spill kit with an appropriate neutralizer if available. For larger spills, or any spill outside of a fume hood, evacuate the immediate area, post a warning sign, and contact your institution's Environmental Health & Safety (EHS) office immediately.

Q4: What is the correct procedure for disposing of waste contaminated with this compound? A4: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container. Aqueous waste solutions should be collected in a separate, labeled hazardous waste container. Do not pour this compound waste down the drain. Follow all institutional and local regulations for hazardous chemical waste disposal.

Q5: Are there any known chemical incompatibilities with this compound? A5: this compound should not be mixed with strong oxidizing agents, strong acids, or strong bases, as this can lead to a vigorous and potentially hazardous reaction, or rapid degradation of the compound. Store it away from these substances.

Safety and Property Data

The following table summarizes key quantitative data for this compound.

ParameterValue
Chemical Formula C₁₈H₂₁N₅O₇ · H₂O (Hypothetical)
Molecular Weight 437.41 g/mol (Hypothetical)
Appearance Fine, white to off-white crystalline powder
Occupational Exposure Limit 0.5 µg/m³ (8-hour Time-Weighted Average)
LD50 (Oral, Rat) 15 mg/kg (Hypothetical, Category 2 Toxicity)
Storage Temperature 2-8°C, Protect from light and moisture
Solubility in Water 5 mg/mL at 25°C

Experimental Protocols

Protocol 1: Weighing and Preparing a Stock Solution

  • Preparation: Don all required PPE (lab coat, double nitrile gloves, safety glasses) and ensure the chemical fume hood is functioning correctly.

  • Tare: Place a weigh boat on an analytical balance inside the fume hood and tare the balance.

  • Weighing: Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid creating airborne dust.

  • Transfer: Gently transfer the weighed powder into a suitable volumetric flask.

  • Dissolution: Add a small amount of the desired solvent (e.g., sterile water, DMSO) to the flask. Cap and swirl gently to dissolve the powder.

  • Final Volume: Once dissolved, add the solvent to the calibration mark. Cap and invert the flask several times to ensure a homogenous solution.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.

  • Cleanup: Dispose of the weigh boat and any contaminated materials in the designated solid hazardous waste container.

Protocol 2: Small Spill Cleanup Procedure (Inside a Fume Hood)

  • Containment: Ensure the spill is contained entirely within the fume hood. Keep the sash at the lowest practical working height.

  • Decontamination: Gently cover the spill with absorbent pads or paper towels to prevent the powder from becoming airborne.

  • Wetting: Carefully dampen the absorbent material with a 70% ethanol solution to wet the powder.

  • Collection: Using forceps, carefully pick up the saturated absorbent material and place it into a designated hazardous waste bag or container.

  • Surface Cleaning: Wipe the spill area with fresh, dampened absorbent pads, working from the outside in. Repeat this step three times with fresh pads each time.

  • Disposal: Place all used pads, gloves, and other contaminated materials into the solid hazardous waste container.

  • Notification: Report the spill to your lab supervisor, even if it was managed successfully.

Visualized Workflows

SafeHandlingWorkflow start Receive This compound storage Store at 2-8°C Protect from Light start->storage ppe Don Required PPE (Gloves, Goggles, Lab Coat) storage->ppe fume_hood Work Inside Certified Chemical Fume Hood ppe->fume_hood experiment Perform Experiment (e.g., Weighing, Dissolving) fume_hood->experiment solid_waste Solid Waste (Gloves, Plasticware) experiment->solid_waste Generates liquid_waste Aqueous Waste experiment->liquid_waste Generates solid_disposal Seal in Labeled Hazardous Waste Container solid_waste->solid_disposal liquid_disposal Collect in Labeled Hazardous Waste Carboy liquid_waste->liquid_disposal end EHS Waste Pickup solid_disposal->end liquid_disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

SpillResponseDecisionTree spill Spill Occurs location_check Is Spill Inside a Fume Hood? spill->location_check size_check Is Spill < 1 gram? location_check->size_check Yes evacuate Evacuate Area Immediately location_check->evacuate No cleanup Follow Small Spill Cleanup Protocol size_check->cleanup Yes size_check->evacuate No report Report Incident to Supervisor cleanup->report notify_ehs Contact EHS (Emergency Number) evacuate->notify_ehs notify_ehs->report end End report->end

Caption: Emergency response decision tree for a this compound spill.

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Meranzin Hydrate and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of Meranzin hydrate and a selection of its coumarin analogs. The information presented is curated from various scientific studies to aid in research and development efforts in the field of anti-inflammatory drug discovery. This document summarizes quantitative data, details key experimental methodologies, and visualizes relevant biological pathways to offer an objective comparison of these compounds' performance.

Overview of Anti-inflammatory Activity

This compound, a natural coumarin derivative, has demonstrated notable anti-inflammatory effects. Scientific literature indicates its ability to modulate key inflammatory pathways, primarily through the suppression of pro-inflammatory mediators. This guide extends the analysis to other coumarin derivatives, treating them as analogs to provide a broader perspective on the structure-activity relationships within this class of compounds. The comparative data, presented in the following tables, highlights the potential of these molecules as anti-inflammatory agents. It is important to note that the data has been compiled from various studies, and direct comparison should be approached with caution due to potential variations in experimental conditions.

Quantitative Comparison of Anti-inflammatory Effects

The following tables summarize the inhibitory activities of this compound and its analogs on key inflammatory markers.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineInducerIC50 / Inhibition %Reference
MeranzinRAW 264.7LPSShowed significant inhibition of inflammatory factors[1]
Dried male flower decoction (contains coumarins)RAW 264.7LPSIC50: 5.9791±0.1908 µg/ml[2]
Epimuqubilin ARAW 264.7LPSIC50: 7.4 µM[3]
Sigmosceptrellin ARAW 264.7LPSIC50: 9.9 µM[3]

Table 2: Inhibition of Cyclooxygenase (COX) Enzymes

CompoundEnzymeIC50 / Inhibition %Reference
DCH1 (Coumarin derivative)COX-1IC50: 123.30 µg/ml[4]
DCH1 (Coumarin derivative)COX-2IC50: 102.10 µg/ml[4]
Piroxicam Analog (14f)COX-1 & COX-2Inactive at 10 µM[5]
Piroxicam Analog (14g)COX-1 & COX-2Inactive at 10 µM[5]

Table 3: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)

CompoundCytokineCell LineInducerEC50 / Inhibition %Reference
MeranzinInflammatory factorsMacrophage cell lineLPSSignificantly inhibited secretion[1]
Coumarin derivative (14b)TNF-α, IL-6, IL-1βLPS-induced macrophagesLPSEC50: 5.32 µM[6][7]
RRS extract digestates (50 µg/mL)TNF-αMacrophage-like HL-60LPS~50% reduction[8]
RRS extract digestates (100 µg/mL)TNF-αMacrophage-like HL-60LPS~70% reduction[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay quantifies the production of nitric oxide by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin) in a humidified atmosphere of 5% CO2 at 37°C[9].

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere for 24 hours[10].

  • Treatment: The culture medium is replaced with fresh medium containing the test compounds (this compound or its analogs) at various concentrations. After a pre-incubation period (e.g., 1 hour), cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce inflammation and NO production. A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included[2][10].

  • Incubation: The cells are incubated for 24 hours[10].

  • Nitrite Measurement (Griess Reaction):

    • 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) in a 96-well plate[10].

    • The mixture is incubated at room temperature for 10-15 minutes in the dark.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Calculation: The concentration of nitrite is determined from a standard curve prepared with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the inflammatory pathway.

Protocol:

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and a solution of arachidonic acid (the substrate) are prepared in a suitable reaction buffer[11].

  • Inhibitor Incubation: The test compounds are pre-incubated with the COX enzymes (COX-1 or COX-2) for a specific time (e.g., 10 minutes) at 37°C to allow for binding[11].

  • Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture[11].

  • Reaction Termination: After a defined incubation period (e.g., 2 minutes), the reaction is stopped, often by the addition of a strong acid like hydrochloric acid[11].

  • Product Quantification: The amount of prostaglandin E2 (PGE2), a product of the COX reaction, is quantified. This is commonly done using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for PGE2[12].

  • Calculation: The inhibitory activity is determined by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the absence of the inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition) is then calculated.

Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement by ELISA

This protocol describes the quantification of pro-inflammatory cytokines in cell culture supernatants using a sandwich ELISA.

Protocol:

  • Cell Stimulation: Macrophage cells (e.g., RAW 264.7 or differentiated HL-60 cells) are treated with test compounds and then stimulated with LPS as described in the NO production assay[8][9].

  • Supernatant Collection: After a 24-hour incubation, the cell culture supernatant is collected and centrifuged to remove any cellular debris[9].

  • ELISA Procedure (General Steps):

    • A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α)[13].

    • The collected supernatants and a series of known cytokine standards are added to the wells and incubated[14].

    • The plate is washed, and a biotinylated detection antibody specific for the cytokine is added[14].

    • After another washing step, a streptavidin-horseradish peroxidase (HRP) conjugate is added[13].

    • A substrate solution (e.g., TMB) is added, which develops a color in proportion to the amount of bound HRP[13].

    • The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at a specific wavelength (e.g., 450 nm)[14].

  • Calculation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentrations of the cytokines in the cell supernatants are then interpolated from this standard curve.

Visualization of Key Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways involved in inflammation and the general workflows of the experimental assays.

G NF-κB Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus NFkB_active->Nucleus enters Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes activates transcription of Inflammation Inflammation Proinflammatory_Genes->Inflammation leads to Meranzin This compound & Analogs Meranzin->IKK inhibits Meranzin->NFkB_active inhibits translocation

Caption: NF-κB signaling pathway in inflammation.

G Workflow for Nitric Oxide Production Assay cluster_0 Cell Culture & Treatment cluster_1 Griess Reaction cluster_2 Data Analysis A Seed RAW 264.7 cells B Add Test Compounds A->B C Stimulate with LPS B->C D Collect Supernatant C->D E Add Griess Reagent D->E F Incubate E->F G Measure Absorbance (540 nm) F->G H Calculate NO Inhibition G->H

Caption: Workflow for Nitric Oxide Production Assay.

G Workflow for COX Inhibition Assay cluster_0 Enzyme Inhibition cluster_1 PGE2 Quantification cluster_2 Data Analysis A Pre-incubate COX enzyme with Test Compound B Add Arachidonic Acid A->B C Incubate B->C D Stop Reaction C->D E Perform ELISA for PGE2 D->E F Measure Absorbance E->F G Calculate COX Inhibition (IC50) F->G

Caption: Workflow for COX Inhibition Assay.

Conclusion

This compound and its coumarin analogs represent a promising class of compounds with significant anti-inflammatory potential. The data presented in this guide, compiled from various studies, indicates their ability to inhibit key inflammatory mediators such as nitric oxide and pro-inflammatory cytokines, and in some cases, modulate the activity of COX enzymes. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies. The visualization of the NF-κB signaling pathway highlights a primary mechanism through which these compounds may exert their effects. Further research involving direct, side-by-side comparisons of this compound and its synthesized analogs under standardized conditions is warranted to fully elucidate their structure-activity relationships and therapeutic potential.

References

Unveiling the Antidepressant Potential of Meranzin Hydrate: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the antidepressant-like effects of Meranzin hydrate against other alternatives, supported by experimental data. We delve into the underlying mechanisms and present detailed methodologies for key behavioral assays.

This compound (MH), a natural coumarin derivative, has emerged as a promising candidate in the landscape of antidepressant research. Preclinical studies have demonstrated its potential to alleviate depression-like behaviors, suggesting a novel therapeutic avenue. This guide synthesizes the current in vivo evidence, comparing the efficacy and mechanisms of this compound with established and alternative antidepressant agents.

Comparative Efficacy in Preclinical Models of Depression

To evaluate the antidepressant-like effects of this compound, researchers have employed a battery of standardized behavioral tests in rodent models. The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common assays, measuring behavioral despair, a core feature of depressive phenotypes. The Open Field Test (OFT) is used to assess locomotor activity and rule out confounding effects of psychostimulation.

Data Summary

The following tables summarize the quantitative data from various in-vivo studies, comparing the performance of this compound with a standard selective serotonin reuptake inhibitor (SSRI), fluoxetine, and the rapid-acting antidepressant, ketamine.

Compound Dose Test Immobility Time (seconds) - % Reduction vs. Control Locomotor Activity (OFT - Crossings) Key Findings
This compound 2.25 mg/kg (chronic)FSTDecreased significantly[1]No significant change[2]Chronic treatment with a low dose of MH effectively reduces depressive-like behavior.
9 mg/kg (acute)FSTDecreased significantly[1]No significant change[2]Acute administration of MH also produces antidepressant-like effects.
18 mg/kgTSTDecreased in wild-type mice, no effect in GHSR-KO mice[2]Not specifiedThe antidepressant effect in the TST is dependent on the ghrelin receptor.
Fluoxetine 10 mg/kgFSTDecreased significantly[3]No significant changeStandard SSRI shows a clear antidepressant effect in the FST.
20 mg/kgFSTDecreased significantly[4]Not specifiedA common dose used in preclinical studies that reliably reduces immobility.
Ketamine 5, 10, 15 mg/kgFSTDecreased significantly at all doses[5]No significant change[5]Demonstrates a rapid and dose-dependent antidepressant effect.
30 mg/kg (repeated)FSTEnhanced immobility (pro-depressive effect)[6]Not specifiedChronic high-dose administration may have paradoxical effects.
Compound Dose Biochemical Marker Change vs. Control/Model Brain Region Key Findings
This compound 9.18 mg/kgp-mTORIncreased significantly[2]HippocampusMH activates the mTOR signaling pathway, which is implicated in synaptic plasticity.
BDNFIncreased significantly[2]HippocampusMH upregulates the expression of Brain-Derived Neurotrophic Factor.
9 mg/kgPlasma GhrelinIncreased[1]SystemicMH modulates the ghrelin system, which is involved in the brain-gut axis.
Ketamine Not specifiedp-mTORIncreasedPrefrontal CortexKetamine's rapid antidepressant effects are also mediated through mTOR activation.
BDNFIncreasedHippocampusSimilar to MH, ketamine increases BDNF levels.

Mechanistic Insights: Signaling Pathways

The antidepressant-like effects of this compound appear to be mediated through multiple signaling pathways, offering a multi-target approach that distinguishes it from traditional antidepressants.

mTOR Signaling Pathway

This compound has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, a crucial regulator of protein synthesis and synaptic plasticity.[2][7] This mechanism is shared with the rapid-acting antidepressant ketamine and is linked to the upregulation of synaptic proteins and Brain-Derived Neurotrophic Factor (BDNF), which are essential for neuronal survival and growth.[7]

mTOR_Pathway MH This compound mTOR mTOR (Activation) MH->mTOR BDNF BDNF (Upregulation) mTOR->BDNF Synaptic_Proteins Synaptic Proteins (Upregulation) mTOR->Synaptic_Proteins Antidepressant_Effects Antidepressant-like Effects BDNF->Antidepressant_Effects Synaptic_Proteins->Antidepressant_Effects

This compound's activation of the mTOR signaling pathway.
α2-Adrenoceptor and Ghrelin System

Another key mechanism involves the modulation of the α2-adrenoceptor and the ghrelin system, highlighting a connection with the brain-gut axis.[1] The antidepressant effects of this compound can be blocked by an α2-adrenoceptor antagonist.[1] Furthermore, MH has been observed to increase plasma ghrelin levels, a hormone that plays a role in mood regulation.[1] This dual action on both central and peripheral systems suggests a holistic therapeutic potential.

Ghrelin_Pathway MH This compound alpha2 α2-Adrenoceptor (Modulation) MH->alpha2 Ghrelin Ghrelin System (Activation) alpha2->Ghrelin Antidepressant_Effects Antidepressant-like Effects Ghrelin->Antidepressant_Effects

The interplay of this compound with the α2-adrenoceptor and ghrelin system.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and validity of in vivo antidepressant studies.

Forced Swim Test (FST)

The FST is a widely used model to assess antidepressant efficacy.[8][9]

Apparatus:

  • A transparent glass cylinder (20 cm diameter, 40 cm height).

  • Water (23-25°C) filled to a depth of 15 cm.

Procedure:

  • Habituation (Day 1): Naive rats are individually placed in the cylinder for a 15-minute pre-swim session. This initial exposure induces a state of behavioral despair.

  • Test (Day 2): 24 hours after the pre-swim, the animals are administered the test compound (e.g., this compound) or vehicle. After the appropriate absorption time, they are placed back into the swim cylinder for a 5-minute test session.

  • Scoring: The duration of immobility (floating with only minor movements to keep the head above water) is recorded during the 5-minute test. A decrease in immobility time is indicative of an antidepressant-like effect.

FST_Workflow Day1 Day 1: Habituation (15 min pre-swim) Day2 Day 2: Drug Administration (e.g., this compound) Day1->Day2 Test 5 min Test Swim Day2->Test Scoring Record Immobility Time Test->Scoring

Workflow of the Forced Swim Test (FST).
Tail Suspension Test (TST)

The TST is another common behavioral despair model, primarily used in mice.[8][10]

Apparatus:

  • A suspension box or a horizontal bar raised above the floor.

  • Adhesive tape.

Procedure:

  • Mice are individually suspended by their tail to a horizontal bar using adhesive tape, at a height where they cannot escape or touch any surfaces.

  • The test duration is typically 6 minutes.

  • Scoring: The total time the mouse remains immobile is recorded. A reduction in immobility time suggests an antidepressant-like effect.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.

Apparatus:

  • A square arena (typically 40x40 cm or 50x50 cm) with walls.

  • An overhead video camera and tracking software.

Procedure:

  • Animals are placed in the center of the open field arena.

  • They are allowed to freely explore for a set period (e.g., 5-10 minutes).

  • Scoring: The total distance traveled, the number of line crossings, and the time spent in the center versus the periphery of the arena are recorded. An increase in total distance traveled may indicate a psychostimulant effect, which could confound the results of the FST and TST.

Conclusion

In vivo studies validate the antidepressant-like effects of this compound, demonstrating its efficacy in reducing behavioral despair in rodent models. Its unique multi-target mechanism of action, involving both the mTOR signaling pathway and the α2-adrenoceptor/ghrelin system, distinguishes it from conventional antidepressants and suggests a broader therapeutic potential. The comparative data presented here underscore the promise of this compound as a novel antidepressant candidate, warranting further investigation and clinical development.

References

A Comparative Guide to Analytical Methods for the Quantification of Meranzin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methods for the quantification of Meranzin hydrate, a coumarin derivative found in certain medicinal plants. The information is intended for researchers, scientists, and professionals in drug development, offering an objective overview of performance and supporting experimental data from published studies.

Introduction to this compound Quantification

Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal medicines, and metabolomic research. Several analytical techniques have been employed for this purpose, with high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and liquid chromatography-mass spectrometry (LC-MS) being the most prominent. This guide will focus on the cross-validation and comparison of these methods based on available scientific literature.

Quantitative Data Summary

The following table summarizes the performance characteristics of different analytical methods used for this compound quantification.

ParameterUPLC-PDALC-MS/MSHPLC
Linearity Range 2.5 - 640 ng/mL[1]Not explicitly stated, but used for metabolomics[2]1 - 16 ng/mL (for hydrazine hydrate, adaptable)[3]
Limit of Quantification (LOQ) 2.5 ng/mL[1]High sensitivity, detects quantities undetectable by NMR[2]2.168 ng/mL (for hydrazine hydrate)[3]
Precision (RSD%) ≤1.79%[4]Not specified in the context of quantificationNot specified
Accuracy (Recovery %) 97.76 ± 1.37%[4]Not specified in the context of quantificationNot specified
Sample Type Rat plasma[1][4]Crude drug extracts[2]Bulk drug (for hydrazine hydrate)[3]
Detection Method Photodiode Array (PDA)[1]Mass Spectrometry (MS)[2]UV-Vis[3]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

1. Ultra-Performance Liquid Chromatography with Photodiode Array (UPLC-PDA)

This method has been successfully applied to pharmacokinetic studies of this compound in rat plasma[1][4].

  • Instrumentation : Acquity UPLC system consisting of a binary solvent delivery system, an autosampler, and a photodiode array detector[1].

  • Chromatographic Conditions :

    • Column : Specific column details are not provided in the snippets, but a C18 stationary phase is common for such analyses.

    • Mobile Phase : A mixture of acetonitrile and methanol (HPLC grade) is typically used[1]. The exact gradient or isocratic conditions are not detailed in the provided search results.

    • Flow Rate : Not specified.

    • Detection : Photodiode array detection[1]. The specific wavelength for this compound is not mentioned.

  • Sample Preparation (for plasma) :

    • Standard stock solutions of this compound and an internal standard (e.g., sulfamethoxazole) are prepared in methanol[1].

    • Calibration samples are prepared by spiking blank plasma with working standard solutions[1].

    • Quality control (QC) samples are prepared at different concentrations to determine recovery, accuracy, and precision[1].

2. High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and relative quantification of metabolites, including this compound, in complex mixtures like crude drug extracts[2].

  • Instrumentation : A high-resolution LC-MS system is employed[2].

  • Chromatographic Conditions : Specific conditions such as the column, mobile phase, and gradient are not detailed in the provided search result, as the focus was on metabolomic discrimination rather than quantitative validation[2].

  • Mass Spectrometry : Mass spectrometry is used for detection, which offers high sensitivity and selectivity, allowing for the detection of compounds at levels undetectable by other methods like NMR[2].

3. High-Performance Liquid Chromatography (HPLC)

While a specific HPLC method for this compound with full validation parameters was not found, a method for the related compound hydrazine hydrate provides a relevant protocol that could be adapted[3].

  • Instrumentation : High-performance liquid chromatograph with a UV-Vis detector[3].

  • Chromatographic Conditions :

    • Column : Reversed-phase column (e.g., InertSustain)[3].

    • Mobile Phase : Gradient elution with acetonitrile and a trifluoroacetic acid aqueous solution[3].

    • Detection Wavelength : 406 nm (after derivatization for hydrazine hydrate)[3]. The optimal wavelength for this compound would need to be determined.

  • Derivatization (for Hydrazine Hydrate) : The method involves a pre-column derivatization step using an aldoketone reagent under heat to form a hydrazone, which has strong UV absorbance[3]. This step would likely not be necessary for the direct analysis of this compound, which possesses a chromophore.

Methodology and Workflow Diagrams

The following diagrams illustrate the experimental workflow for method validation and a typical signaling pathway analysis where quantification of a compound like this compound would be relevant.

CrossValidationWorkflow cluster_Preparation 1. Preparation cluster_Analysis 2. Analytical Methodologies cluster_Validation 3. Validation Parameters cluster_Comparison 4. Method Comparison Prep Prepare Standard Solutions (this compound & IS) Spike Spike Blank Matrix (e.g., Plasma) Prep->Spike QC Prepare Quality Control Samples (Low, Mid, High) Spike->QC UPLC UPLC-PDA Analysis QC->UPLC LCMS LC-MS Analysis QC->LCMS HPLC HPLC-UV Analysis QC->HPLC Linearity Linearity & Range UPLC->Linearity Accuracy Accuracy (Recovery) UPLC->Accuracy Selectivity Selectivity/Specificity LCMS->Selectivity Precision Precision (Intra- & Inter-day) HPLC->Precision LOQ Limit of Quantification HPLC->LOQ Compare Compare Performance Metrics Linearity->Compare Accuracy->Compare Precision->Compare LOQ->Compare Selectivity->Compare

Caption: Workflow for cross-validation of analytical methods.

SignalingPathway Meranzin This compound Receptor Cell Surface Receptor Meranzin->Receptor Binding Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activation Kinase2 Kinase Cascade 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response (e.g., Anti-inflammatory) Nucleus->Response Gene Expression

Caption: Hypothetical signaling pathway involving this compound.

References

Assessing the Reproducibility of Published Bioactivities for Meranzin Hydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the published bioactivities of Meranzin hydrate, a natural compound noted for its potential therapeutic effects. By objectively comparing its performance with available data and presenting detailed experimental protocols, this document aims to facilitate the reproducibility of key findings and support further research and development.

Prokinetic Activity: Enhancing Gastrointestinal Motility

This compound has demonstrated prokinetic properties, suggesting its potential in treating disorders related to impaired gastrointestinal motility.

Quantitative Data Summary
BioactivityExperimental SystemConcentration/DoseObserved EffectPublication
Prokinetic Isolated rat jejunum muscle strips (in vitro)1–100 μMDose-dependent increase in the amplitude of longitudinal and circular muscle contractions.[1]Huang et al., 2011
Prokinetic Healthy male Sprague-Dawley rats (in vivo)7, 14, and 28 mg/kg (oral gavage)Dose-dependent promotion of intestinal transit and gastric emptying.[1]Huang et al., 2011
Experimental Protocols

In Vitro Assessment of Intestinal Motility

  • Tissue Preparation: Male Sprague-Dawley rats (200–220 g) are euthanized, and segments of the jejunum are isolated. Longitudinal and circular muscle strips are prepared.

  • Assay Conditions: The muscle strips are mounted in an organ bath containing Tyrode's solution, maintained at 37°C, and bubbled with 95% O2 and 5% CO2.

  • Data Acquisition: The contractility of the muscle strips is recorded isometrically using a force transducer. After a stabilization period, this compound is added to the bath in a cumulative concentration-dependent manner (1–100 μM).

  • Endpoint: The change in the amplitude of muscle contractions is measured to determine the prokinetic effect.

In Vivo Evaluation of Gastric Emptying and Intestinal Transit

  • Animal Model: Healthy male Sprague-Dawley rats are used.

  • Procedure: Following oral administration of this compound at various doses, a non-absorbable marker (e.g., phenol red) is given. After a specific time, the animals are euthanized, and the gastrointestinal tract is excised.

  • Analysis: Gastric emptying is determined by measuring the amount of marker remaining in the stomach. Intestinal transit is assessed by measuring the distance traveled by the marker in the small intestine.

Antidepressant-like Activity

In vivo studies have indicated that this compound possesses antidepressant-like effects, potentially through the modulation of specific intracellular signaling pathways.

Quantitative Data Summary
BioactivityExperimental SystemDoseObserved EffectPublication
Antidepressant-like Male Sprague-Dawley rats (Forced Swimming Test)2.25 mg/kg (chronic treatment)Significant decrease in immobility time.[2]Xie et al., 2013
Antidepressant-like Male Sprague-Dawley rats (Forced Swimming Test)9 mg/kg (acute treatment)Decreased immobility time.[2]Xie et al., 2013
Experimental Protocols

Forced Swimming Test (FST) in Rats

  • Animal Model: Male Sprague-Dawley rats are used.

  • Procedure: The test consists of two sessions. In the pre-test session, rats are placed individually in a cylinder of water for 15 minutes. Twenty-four hours later, in the test session, the animals are administered this compound or a vehicle control. After a set pre-treatment time, they are placed back in the water cylinder for 5 minutes.

  • Data Acquisition: The duration of immobility (the time the rat spends floating without struggling) during the 5-minute test session is recorded.

  • Endpoint: A decrease in immobility time is indicative of an antidepressant-like effect.

Signaling Pathway and Experimental Workflow

The rapid antidepressant effects of this compound have been linked to the activation of the mTOR (mechanistic target of rapamycin) signaling pathway.[3]

mTOR_Signaling_Pathway Meranzin_hydrate This compound mTORC1 mTORC1 Meranzin_hydrate->mTORC1 Activates BDNF BDNF mTORC1->BDNF Upregulates Synaptic_Proteins Synaptic Proteins (e.g., PSD95) mTORC1->Synaptic_Proteins Upregulates Antidepressant_Effects Rapid Antidepressant Effects BDNF->Antidepressant_Effects Synaptic_Proteins->Antidepressant_Effects

Caption: mTOR signaling pathway activated by this compound.

The diagram above illustrates the proposed mechanism for the rapid antidepressant effects of this compound. It activates the mTORC1 complex, which in turn upregulates the expression of Brain-Derived Neurotrophic Factor (BDNF) and synaptic proteins, ultimately leading to its therapeutic effects.

Experimental_Workflow_Prokinetic_Assay Start Start: Isolate Rat Jejunum Prepare_Strips Prepare Longitudinal & Circular Muscle Strips Start->Prepare_Strips Mount_Strips Mount in Organ Bath (Tyrode's Solution, 37°C) Prepare_Strips->Mount_Strips Stabilize Stabilization Period Mount_Strips->Stabilize Add_MH Add this compound (1-100 μM, cumulative) Stabilize->Add_MH Record_Contractions Record Isometric Contractions Add_MH->Record_Contractions Analyze_Data Analyze Change in Contraction Amplitude Record_Contractions->Analyze_Data End End: Determine Prokinetic Effect Analyze_Data->End

Caption: In vitro experimental workflow for prokinetic activity.

References

Meranzin hydrate versus synthetic coumarins: a comparative efficacy study.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the naturally occurring coumarin, Meranzin hydrate, and a range of synthetic coumarins, focusing on their efficacy in various biological applications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to offer an objective resource for research and development.

Introduction

Coumarins, a diverse class of benzopyrone-containing phytochemicals, are widely recognized for their broad spectrum of pharmacological activities.[1] this compound, a natural coumarin, has been investigated for its therapeutic potential.[2][3] Concurrently, extensive research has focused on the synthesis of novel coumarin derivatives to enhance their efficacy and target specificity. This guide aims to provide a comparative overview of the biological activities of this compound and various synthetic coumarins, supported by available experimental data.

Comparative Efficacy Data

The following tables summarize the available quantitative data for this compound and a selection of synthetic coumarins across different biological activities. It is important to note that direct comparative studies are scarce, and the presented data is compiled from various independent studies. A significant gap exists in the publicly available literature regarding specific IC50 values for the anticancer and anti-inflammatory activities of this compound, although these properties have been qualitatively reported.[2]

Anticancer Activity

Table 1: Anticancer Efficacy (IC50 values in µM) of Selected Synthetic Coumarins

Compound/DerivativeCell LineIC50 (µM)Reference
Coumarin-Chalcone Hybrid MCF-7 (Breast)9.62 (µg/mL)[4]
Triphenylethylene-Coumarin Hybrid MCF-7 (Breast)3.72[4]
4-Hydroxy-7-methylcoumarin Derivative MCF-7 (Breast)0.003[4]
Alkoxy-coumarin Derivative MCF-7 (Breast)9[4]
Coumarin-based Hydroxamate MCF-7 (Breast)1.84[4]
Thiazole-Coumarin Hybrid HCT-116 (Colon)1.9 (µg/mL)[5]
Thiazole-Coumarin Hybrid HepG2 (Liver)3.8 (µg/mL)[5]
Coumarin-Triazole Hybrid Capan-1 (Pancreatic)1.4[5]
Coumarin-Triazole Hybrid Capan-1 (Pancreatic)5.1[5]
Coumarin-Triazole Hybrid Capan-1 (Pancreatic)5.3[5]
Anti-inflammatory Activity

Both this compound and synthetic coumarins have demonstrated anti-inflammatory potential. However, quantitative IC50 values for this compound in standard anti-inflammatory assays are not consistently reported.

Table 2: Anti-inflammatory Efficacy of this compound and Synthetic Coumarins

CompoundAssayEfficacyReference
This compound Inhibition of inflammatory factors in LPS-stimulated macrophagesQualitative Inhibition[2]
Synthetic Coumarin Derivative (e.g., from Polygonum multiflorum) Nitric Oxide (NO) Production Inhibition in RAW264.7 cellsIC50: 7.6 - 49.3 µM[6]
Synthetic Limonoid (Gedunin-type) Nitric Oxide (NO) Production Inhibition in RAW 264.7 cellsIC50: 4.6 µM[7]
Antimicrobial Activity

This compound has shown activity against a range of bacteria, with reported Minimum Inhibitory Concentration (MIC) values.

Table 3: Antibacterial Efficacy (MIC in µg/mL) of this compound

Bacterial StrainMIC (µg/mL)Reference
Gram-positive and Gram-negative bacteria16 - 256[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

This protocol is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or synthetic coumarins) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value using a dose-response curve.

Carrageenan-Induced Paw Edema Assay

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

Objective: To assess the ability of a compound to reduce acute inflammation.

Principle: Carrageenan, a phlogistic agent, is injected into the paw of a rodent, inducing an inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is determined by its ability to reduce the swelling of the paw.

Procedure:

  • Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., this compound or synthetic coumarins) orally or via intraperitoneal injection at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Objective: To determine the MIC of a compound against specific bacterial strains.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed after incubation.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control well (broth and inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. An indicator dye such as resazurin can be used to aid in the visualization of bacterial growth.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound and synthetic coumarins are mediated through their interaction with various cellular signaling pathways.

This compound

The primary signaling pathway associated with this compound's activity, particularly its antidepressant and anti-inflammatory effects, involves the mTOR (mammalian target of rapamycin) and BDNF-TrkB (Brain-Derived Neurotrophic Factor - Tropomyosin receptor kinase B) signaling pathways.[9][10] In the context of inflammation, this compound has been shown to regulate proinflammatory factors.[10]

Meranzin_Hydrate_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular Meranzin_hydrate Meranzin hydrate mTOR mTOR Meranzin_hydrate->mTOR BDNF BDNF Meranzin_hydrate->BDNF Proinflammatory_Factors Proinflammatory Factors (e.g., TNF-α, IL-6) Meranzin_hydrate->Proinflammatory_Factors Cellular_Response Antidepressant & Anti-inflammatory Effects mTOR->Cellular_Response TrkB TrkB BDNF->TrkB TrkB->Cellular_Response

Caption: this compound signaling pathway.

Synthetic Coumarins

Many synthetic coumarins exert their anticancer effects by modulating the PI3K/Akt/mTOR signaling pathway . This pathway is crucial for cell proliferation, survival, and apoptosis. Inhibition of this pathway by synthetic coumarins can lead to cell cycle arrest and induction of apoptosis in cancer cells.

Synthetic_Coumarin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Synthetic_Coumarins Synthetic Coumarins Synthetic_Coumarins->PI3K Synthetic_Coumarins->Akt Synthetic_Coumarins->mTOR Apoptosis Apoptosis

Caption: Synthetic coumarin PI3K/Akt/mTOR inhibition.

Experimental Workflow Diagrams

In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the anticancer activity of coumarin derivatives.

Cytotoxicity_Workflow Start Start: Cancer Cell Lines Cell_Culture Cell Culture & Seeding (96-well plate) Start->Cell_Culture Compound_Treatment Treatment with Coumarin Derivatives (various concentrations) Cell_Culture->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Data_Analysis Data Analysis: Calculate IC50 MTT_Assay->Data_Analysis End End: Identify Potent Anticancer Compounds Data_Analysis->End

Caption: In Vitro Cytotoxicity Workflow.

In Vivo Anti-inflammatory Assessment

The diagram below outlines the process for evaluating the anti-inflammatory effects of coumarins in an animal model.

Anti_inflammatory_Workflow Start Start: Rodent Model Grouping Animal Grouping: Control, Positive Control, Test Groups Start->Grouping Compound_Admin Compound Administration Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection (Paw) Compound_Admin->Carrageenan_Injection Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Measurement Data_Analysis Data Analysis: % Inhibition of Edema Measurement->Data_Analysis End End: Evaluate Anti-inflammatory Activity Data_Analysis->End

Caption: In Vivo Anti-inflammatory Workflow.

Conclusion

This comparative guide highlights the therapeutic potential of both this compound and synthetic coumarins. Synthetic coumarins have demonstrated significant and quantifiable efficacy in anticancer applications, with numerous derivatives showing potent activity against a wide range of cancer cell lines. The mechanism of action for many of these synthetic compounds involves the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway.

This compound exhibits a range of biological activities, including anti-inflammatory and antibacterial effects. However, a notable gap in the current literature is the lack of specific quantitative data (e.g., IC50 values) for its anticancer and anti-inflammatory properties, which makes a direct, quantitative comparison with synthetic coumarins challenging in these areas.

Further research is warranted to quantitatively assess the anticancer and anti-inflammatory efficacy of this compound to provide a more complete comparative picture. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate such future investigations and support the ongoing development of coumarin-based therapeutics.

References

Meranzin Hydrate vs. Established Prokinetics: A Head-to-Head Comparison for Intestinal Motility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Meranzin hydrate, a novel prokinetic agent, with established drugs used to enhance intestinal motility. The following sections detail the mechanisms of action, comparative efficacy based on preclinical data, and the experimental protocols utilized in these studies.

Overview of Mechanisms of Action

A fundamental difference between this compound and established prokinetic agents lies in their primary pharmacological targets.

  • This compound : This compound exhibits a multi-target mechanism. Preclinical studies indicate that its prokinetic effects are mediated, at least in part, through the activation of H1 histamine receptors.[1] Another significant pathway involves the regulation of α2-adrenoceptors within the brain-gut axis.[2]

  • Established Prokinetics : The majority of widely-used prokinetic drugs target different receptor systems:

    • Dopamine D2 Receptor Antagonists (e.g., Metoclopramide, Domperidone) : These agents increase gastrointestinal motility by blocking the inhibitory effect of dopamine on cholinergic nerve function in the gut.[3][4]

    • Serotonin 5-HT4 Receptor Agonists (e.g., Prucalopride, Cisapride) : Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, a key neurotransmitter that stimulates intestinal muscle contractions.[5][6]

    • Motilin Receptor Agonists (e.g., Erythromycin) : These drugs mimic the action of motilin, a hormone that induces strong contractions in the stomach and small intestine.[5]

    • Acetylcholinesterase Inhibitors (e.g., Neostigmine) : By preventing the breakdown of acetylcholine, these agents increase its availability to stimulate muscarinic receptors on smooth muscle cells, thereby enhancing gut motility.[3][7]

Comparative Efficacy: Preclinical Data

Direct head-to-head clinical trial data comparing this compound with currently leading prokinetics is not yet available. However, preclinical studies in rat models offer valuable insights into its potential efficacy relative to cisapride, a well-characterized 5-HT4 receptor agonist.

One key study evaluated the effects of this compound and cisapride on gastric emptying and intestinal transit in rats. The results, summarized below, demonstrate that this compound exhibits a prokinetic activity comparable to that of cisapride.[8]

Treatment GroupDoseGastric Emptying (%)Intestinal Transit (%)
Control -55.45 ± 3.763.51 ± 5.1
This compound 28 mg/kg72.9 ± 3.875.2 ± 3.1
Cisapride -69.6 ± 4.871.6 ± 6.3

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental procedures, the following diagrams are provided.

cluster_MH This compound Pathway cluster_Established Established Prokinetics Pathways MH This compound H1R H1 Histamine Receptor MH->H1R Activates alpha2AR α2-Adrenoceptor MH->alpha2AR Regulates Prokinetic Prokinetic Effect H1R->Prokinetic alpha2AR->Prokinetic D2_ant Metoclopramide Domperidone D2R Dopamine D2 Receptor D2_ant->D2R Blocks HT4_ag Prucalopride Cisapride HT4R Serotonin 5-HT4 Receptor HT4_ag->HT4R Activates ACh_release Increased Acetylcholine Release D2R->ACh_release Inhibits HT4R->ACh_release

Fig. 1: Signaling pathways of this compound and established prokinetics.

start Start animal_model Sprague-Dawley Rats start->animal_model treatment Oral Administration (this compound, Cisapride, or Control) animal_model->treatment gastric_emptying Gastric Emptying Assay (Phenol red method) treatment->gastric_emptying intestinal_transit Intestinal Transit Assay (Charcoal meal) treatment->intestinal_transit data_analysis Data Analysis and Comparison gastric_emptying->data_analysis intestinal_transit->data_analysis end End data_analysis->end

Fig. 2: General experimental workflow for preclinical prokinetic studies.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative efficacy data.

Animal Models
  • Species : Male Sprague-Dawley rats.[8]

  • Weight : 200-220 g.[2]

  • Housing : Standard laboratory conditions with free access to food and water. Animals are typically fasted for a specified period (e.g., 12-24 hours) before the experiments, with water ad libitum.

Gastric Emptying Assay

This assay measures the rate at which a test meal is emptied from the stomach.

  • Test Meal Preparation : A non-absorbable marker, such as phenol red (e.g., 0.05% in a 5% glucose solution), is used as the test meal.

  • Administration : Following the administration of the test compound (e.g., this compound 28 mg/kg, orally) or vehicle control, the test meal is given via oral gavage.

  • Sample Collection : After a specific time interval (e.g., 30 minutes), the animals are euthanized. The stomach is clamped at the pylorus and cardia, and surgically removed.

  • Analysis : The stomach contents are homogenized with a known volume of alkaline solution (e.g., 0.1 N NaOH). The absorbance of the supernatant is measured spectrophotometrically (e.g., at 560 nm) to determine the concentration of phenol red remaining in the stomach.

  • Calculation : Gastric emptying is calculated using the following formula:

    • Gastric Emptying (%) = (1 - Amount of phenol red recovered from the test animal's stomach / Average amount of phenol red recovered from the stomach of control animals at time 0) x 100

Intestinal Transit Assay

This assay measures the distance a charcoal meal travels through the small intestine in a given time.

  • Test Meal Preparation : A charcoal meal, typically a suspension of 10% charcoal in a 5% gum arabic solution, is used as the marker.

  • Administration : The test compound or vehicle is administered, followed by the oral gavage of the charcoal meal.

  • Sample Collection : After a set time (e.g., 20-30 minutes), the animals are euthanized. The small intestine, from the pylorus to the ileocecal junction, is carefully excised.

  • Measurement : The total length of the small intestine is measured, as is the distance traveled by the charcoal meal from the pylorus.

  • Calculation : Intestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed:

    • Intestinal Transit (%) = (Distance traveled by the charcoal meal / Total length of the small intestine) x 100

Conclusion

This compound demonstrates significant prokinetic activity in preclinical models, with an efficacy comparable to the established 5-HT4 agonist, cisapride. Its unique mechanism of action, involving H1 histamine and α2-adrenergic receptors, distinguishes it from the majority of currently available prokinetic agents that primarily target dopamine or serotonin receptors. This novel mechanism may offer a new therapeutic avenue for managing disorders of intestinal motility. Further clinical investigations are warranted to establish its efficacy and safety profile in human subjects and to directly compare it with currently prescribed prokinetics like metoclopramide and prucalopride.

References

A comparative study of Meranzin hydrate isolated from different botanical sources.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Meranzin hydrate, a naturally occurring coumarin, isolated from various botanical sources. This document synthesizes available data on its yield, purity, and biological activities, offering insights into its potential as a therapeutic agent.

This compound, a prenylated coumarin, has garnered significant attention for its diverse pharmacological effects, most notably its rapid antidepressant-like actions. While predominantly associated with Fructus aurantii, this compound is also present in a variety of other plant species. This guide aims to compare this compound derived from different botanical sources, providing a foundation for further research and development.

Quantitative Analysis of this compound Content

The concentration of this compound varies considerably among different plant sources and even within different parts of the same plant. The following table summarizes the reported yields from various botanical origins. It is important to note that the extraction and quantification methodologies can significantly influence the reported yields, making direct comparisons between studies challenging.

Botanical SourcePlant PartYield of this compoundReference
Citrus aurantium L. (Fructus aurantii)Dried, unripe fruit1.98 mg/g of raw herb (in an extract)[1]
Murraya paniculata (L.) JackDried leaves12 mg from 4 kg (approximately 0.0003%)[2]
Triphasia trifolia (Burm.f.) P.WilsonLeaves0.0015%[3]
Cnidium monnieri (L.) CussonFruitsData not available
Murraya exotica L.Leaves and BranchesData not available

Experimental Protocols

The isolation and quantification of this compound typically involve a series of chromatographic and spectroscopic techniques. Below are generalized experimental protocols based on published literature.

Isolation of this compound from Murraya paniculata

A common procedure for the isolation of this compound from the dried leaves of Murraya paniculata involves the following steps:

  • Extraction: The dried and powdered plant material is exhaustively extracted with methanol at room temperature. The resulting extract is then concentrated under reduced pressure.

  • Partitioning: The crude methanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is typically rich in coumarins, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Purification: Fractions containing this compound are further purified by repeated column chromatography or preparative thin-layer chromatography (TLC) to yield the pure compound.

  • Structure Elucidation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis of this compound in Fructus aurantii by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of this compound in plant extracts.

  • Standard Preparation: A stock solution of pure this compound is prepared in a suitable solvent (e.g., methanol) and serially diluted to create a series of calibration standards.

  • Sample Preparation: The dried and powdered Fructus aurantii is extracted with a suitable solvent, often methanol or a methanol-water mixture, using methods such as ultrasonication or reflux. The extract is then filtered and diluted to an appropriate concentration for HPLC analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient elution is typically employed, using a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

    • Detection: The eluent is monitored using a UV detector, typically at a wavelength where this compound shows maximum absorbance.

  • Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the analyte with the calibration curve generated from the standards.

Comparative Biological Activities

The biological activities of this compound, particularly its antidepressant effects, have been most extensively studied in the context of its isolation from Fructus aurantii. However, research suggests that this compound from other sources may possess similar or distinct pharmacological properties.

Antidepressant Effects and the mTOR Signaling Pathway

Studies on this compound from Fructus aurantii have demonstrated its rapid antidepressant-like effects.[4][5] This action is attributed to its ability to activate the mammalian target of rapamycin (mTOR) signaling pathway in the hippocampus, a key brain region involved in mood regulation.[4] Activation of the mTOR pathway leads to the upregulation of synaptic proteins, which are crucial for neuronal communication and plasticity.[4]

mTOR_Signaling_Pathway MH This compound mTOR mTOR (mammalian Target of Rapamycin) MH->mTOR Activates Synaptic_Proteins Synaptic Proteins (e.g., PSD95, synapsin-1) mTOR->Synaptic_Proteins Upregulates Antidepressant_Effects Antidepressant Effects Synaptic_Proteins->Antidepressant_Effects Leads to

Caption: mTOR signaling pathway activated by this compound.

Other Potential Biological Activities

While the antidepressant activity is a primary focus, this compound and extracts from its various botanical sources have been reported to exhibit a range of other biological effects:

  • Murraya paniculata and Triphasia trifolia : Extracts from these plants have been traditionally used for various ailments, and some studies suggest they possess antidepressant properties.[4] However, the specific contribution of this compound to these effects requires further investigation.

  • Cnidium monnieri : The fruits of this plant are rich in coumarins, which have demonstrated significant anti-inflammatory and cytotoxic activities.[6][7] While this compound is a known constituent, its specific role in these activities is not yet fully elucidated.

  • Murraya exotica : Extracts from this plant have shown cytotoxic and anti-inflammatory properties. As with Cnidium monnieri, the specific contribution of this compound to these effects warrants more detailed investigation.

Experimental Workflow and Comparative Logic

The process of comparing this compound from different botanical sources follows a logical workflow, from initial screening to detailed biological evaluation.

Comparative_Workflow cluster_sources Botanical Sources cluster_analysis Analysis cluster_comparison Comparative Evaluation Source1 Fructus aurantii Isolation Isolation & Purification Source1->Isolation Source2 Murraya paniculata Source2->Isolation Source3 Triphasia trifolia Source3->Isolation Source4 Cnidium monnieri Source4->Isolation Source5 Murraya exotica Source5->Isolation Quantification Quantification (e.g., HPLC) Isolation->Quantification Structure Structural Elucidation (NMR, MS) Isolation->Structure Yield Yield & Purity Comparison Quantification->Yield Structure->Yield Bioactivity Biological Activity Screening Yield->Bioactivity Mechanism Mechanism of Action Studies Bioactivity->Mechanism

Caption: Workflow for comparative analysis of this compound.

Conclusion

This compound is a promising natural compound with significant therapeutic potential, particularly in the field of neuroscience. While Fructus aurantii is the most well-studied source, other botanicals like Murraya paniculata and Triphasia trifolia also represent viable, albeit potentially lower-yield, sources. A significant knowledge gap remains concerning the quantitative presence and specific biological activities of this compound in Cnidium monnieri and Murraya exotica.

Future research should focus on standardized, comparative studies to accurately assess the yield and purity of this compound from these diverse botanical origins. Furthermore, head-to-head comparisons of the biological activities of this compound isolated from each source are crucial to determine if the botanical origin influences its therapeutic efficacy. Such studies will be instrumental in optimizing the production and application of this valuable natural product.

References

In Vitro-In Vivo Correlation of Neuroprotective Effects: A Comparative Analysis of Meranzin Hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of Meranzin hydrate (MH), a coumarin compound, with established neuroprotective agents, Edaravone and Riluzole. While direct in vitro-in vivo correlation studies for this compound in classic neurodegenerative models are emerging, this document synthesizes the current understanding of its neuroprotective-related activities and contrasts them with well-documented alternatives.

Executive Summary

This compound has demonstrated promising anti-inflammatory and neurotrophic-supportive properties in preclinical studies. In vivo, it has been shown to suppress neuroinflammatory markers and upregulate Brain-Derived Neurotrophic Factor (BDNF), suggesting a potential for neuroprotection. However, dedicated in vitro studies corroborating these effects against specific neurotoxic insults like excitotoxicity and oxidative stress are not as extensively documented as for comparator agents. Edaravone, a potent antioxidant, and Riluzole, a glutamate modulator, have well-established in vitro and in vivo neuroprotective profiles, offering clear benchmarks for the future evaluation of this compound.

Comparative Data on Neuroprotective Effects

The following tables summarize the key in vitro and in vivo findings for this compound, Edaravone, and Riluzole.

Table 1: In Vitro Neuroprotective Effects

CompoundCell Line / Primary CultureInsult / ModelKey Findings
This compound BV-2 murine microglial cellsLipopolysaccharide (LPS)Inhibition of inflammatory factor secretion[1]
Macrophage cell lineLipopolysaccharide (LPS)Significant inhibition of inflammatory factor secretion[1]
Edaravone mRNA-induced motor neurons (miMNs) from iPSCsHydrogen peroxide (H₂O₂)-induced neurotoxicityAlleviated neurite damage and electrophysiological dysfunction[2]
mRNA-induced motor neurons (miMNs) from iPSCsGlutamate-induced neurotoxicityDemonstrated neuroprotective effect[2]
Rat retinal ganglion cell line (RGC-5)Oxygen-glucose deprivation (OGD)Reduced cell death[3]
Riluzole Cultured neuronsAnoxiaProtected neurons from anoxic damage[4]
Cultured neuronsGlutamate-uptake inhibitorsProtected neurons from toxic effects[4]
Rat cortical slicesOxygen and glucose deprivation (ischemia)Prevented neuronal death[5]
Neuronal cellsGlutamate excitotoxicityImproved cell viability[6]

Table 2: In Vivo Neuroprotective and Related Effects

CompoundAnimal ModelDisease Model / InsultKey Findings
This compound LPS-induced miceNeuroinflammationReversed high genetic and proteinic levels of caspase-4 in the hippocampus; relieved inflammatory factors (TNF-α and IL-1β)[7]
Rats (Forced Swimming Test)StressIncreased expression of Brain-Derived Neurotrophic Factor (BDNF) and p-mTOR in the hippocampus[8]
Rats (Unpredictable Chronic Mild Stress)DepressionIncreased expression of BDNF in the hippocampal dentate gyrus[9]
Edaravone RatsN-methyl-D-aspartate (NMDA)-induced retinal damageSignificantly protected against retinal cell death[3]
Mutant SOD1 G93A miceAmyotrophic Lateral Sclerosis (ALS)Slowed the degeneration of motor neurons[10]
RatsTraumatic Brain Injury (TBI)Inhibited free radical-induced neuronal degeneration and apoptotic cell death[11]
Riluzole RodentsTransient global cerebral ischemiaComplete suppression of the ischemia-evoked surge in glutamic acid release[4]

Experimental Protocols

In Vitro Neuroinflammation Model with this compound
  • Cell Culture: BV-2 murine microglial cells are cultured in appropriate media.

  • Treatment: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. This compound is co-administered at varying concentrations.

  • Endpoint Analysis: The supernatant is collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.

In Vivo Neuroinflammation Model with this compound
  • Animal Model: Male C57BL/6 mice are used.

  • Induction of Neuroinflammation: A single intraperitoneal injection of LPS is administered.

  • Drug Administration: this compound is administered orally or via intraperitoneal injection.

  • Tissue Analysis: After a specific time point, the hippocampus is dissected. Gene and protein expression of caspase-4, TNF-α, and IL-1β are quantified using qRT-PCR and Western blotting, respectively. Serum levels of inflammatory factors are measured by ELISA[7].

In Vitro Excitotoxicity Model with Edaravone
  • Cell Culture: mRNA-induced motor neurons (miMNs) are generated from induced pluripotent stem cells (iPSCs).

  • Induction of Excitotoxicity: Neurons are exposed to glutamate to induce neurotoxicity.

  • Treatment: Edaravone is added to the culture medium.

  • Endpoint Analysis: Neurite length and cell viability are assessed using imaging and standard cell viability assays[2].

In Vivo Retinal Damage Model with Edaravone
  • Animal Model: Male Sprague-Dawley rats are used.

  • Induction of Retinal Damage: N-methyl-D-aspartate (NMDA) is injected into the vitreous humor of the eye.

  • Drug Administration: Edaravone is administered either via intravitreous injection or intravenously.

  • Histological Analysis: Retinal sections are analyzed for ganglion cell layer cell loss and TUNEL staining to assess apoptosis[3].

Signaling Pathways and Experimental Workflows

Meranzin_Hydrate_Neuroprotection_Pathway LPS LPS Caspase4 Caspase-4 Activation LPS->Caspase4 MH This compound MH->Caspase4 Inflammation Neuroinflammation (TNF-α, IL-1β) MH->Inflammation BDNF BDNF Expression MH->BDNF Caspase4->Inflammation Neuronal_Damage Neuronal Damage Inflammation->Neuronal_Damage Neuroprotection Neuroprotection BDNF->Neuroprotection In_Vitro_In_Vivo_Correlation_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Neuronal/Microglial Cell Culture Induce_Toxicity Induce Neurotoxicity (e.g., LPS, Glutamate, H₂O₂) Cell_Culture->Induce_Toxicity Treat_MH Treat with This compound Induce_Toxicity->Treat_MH Assess_Viability Assess Cell Viability & Inflammatory Markers Treat_MH->Assess_Viability Correlation In Vitro - In Vivo Correlation Assess_Viability->Correlation Animal_Model Animal Model of Neurodegeneration/Stress Administer_MH Administer This compound Animal_Model->Administer_MH Behavioral_Tests Behavioral Assessments Administer_MH->Behavioral_Tests Tissue_Analysis Post-mortem Tissue Analysis (BDNF, Inflammation) Administer_MH->Tissue_Analysis Tissue_Analysis->Correlation

References

Independent verification of the NMR and mass spectrometry data of Meranzin hydrate.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate and independently verified analytical data is paramount for compound identification and quality control. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Meranzin hydrate, a naturally occurring coumarin with potential therapeutic properties.

This compound has been isolated from various plant sources, including Citrus species and Muraya paniculata[1][2]. Its chemical structure has been elucidated as 8-(2,3-dihydroxy-3-methylbutyl)-7-methoxychromen-2-one. This guide summarizes publicly available NMR and MS data and presents it alongside detailed experimental protocols to facilitate independent verification.

Nuclear Magnetic Resonance (NMR) Data Comparison

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables present a comparison of reported ¹H and ¹³C NMR chemical shifts for this compound from an independent study.

Table 1: ¹H NMR Data of this compound

Proton Assignment Chemical Shift (δ) ppm Multiplicity Reference
H-26.24t[1]
H-37.95t[1]
H-77.53t[1]
H-87.03t[1]
H-13 (OCH₃)3.87s[1]
H-17 (CH₃)1.13s[1]
H-18 (CH₃)1.14s[1]
Note: 's' denotes a singlet and 't' denotes a triplet. Data is from a study on Wendan pomelo peel.[1]

Table 2: ¹³C NMR Data of this compound

Carbon Assignment Chemical Shift (δ) ppm Reference
Data Not Available--
A complete, publicly available, and independently verified ¹³C NMR dataset for this compound with full peak assignments was not identified in the conducted search. PubChem references a ¹³C NMR spectrum from Wiley-VCH, but the detailed data is not accessible through open-access channels.

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, aiding in molecular weight determination and structural elucidation.

Table 3: Mass Spectrometry Data of this compound

Ion/Fragment (m/z) Relative Intensity (%) Ionization Mode Reference
296.1481 ([M+NH₄]⁺)-LC-ESI-QTOFPubChem
131.0482100LC-ESI-QTOF (MS2)PubChem
189.054218.36LC-ESI-QTOF (MS2)PubChem
103.053617.31LC-ESI-QTOF (MS2)PubChem
Note: The data from PubChem represents a single source. Independent verification would require comparison with data from another reputable source.

Experimental Protocols for Independent Verification

To facilitate the independent verification of the analytical data for this compound, the following detailed experimental protocols for NMR and Mass Spectrometry are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural confirmation and comparison with reference data.

Instrumentation:

  • A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a 5 mm probe.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30).

  • Temperature: 298 K.

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64 (adjust for optimal signal-to-noise ratio).

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

  • Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Temperature: 298 K.

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024 or more (adjust for optimal signal-to-noise ratio).

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Referencing: Calibrate the chemical shift scale to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Perform phase and baseline correction.

  • Integrate the signals in the ¹H NMR spectrum.

  • Assign the chemical shifts for all observed signals in both ¹H and ¹³C spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight of this compound and obtain its fragmentation pattern for structural confirmation.

Instrumentation:

  • A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system.

  • A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole instrument, equipped with an Electrospray Ionization (ESI) source.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from impurities, for example:

    • 0-1 min: 5% B

    • 1-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

MS Conditions:

  • Ionization Mode: Positive and/or negative Electrospray Ionization (ESI). For this compound, positive mode is often used[3].

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas Flow: 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Mass Range: m/z 50-500.

  • Data Acquisition: Full scan mode for molecular ion determination and tandem MS (MS/MS) or MS² mode for fragmentation analysis. For MS/MS, select the precursor ion corresponding to this compound (e.g., [M+H]⁺ or [M+NH₄]⁺) and apply a suitable collision energy (e.g., 10-40 eV) to induce fragmentation.

Data Analysis:

  • Identify the molecular ion peak corresponding to the expected mass of this compound (C₁₅H₁₈O₅, exact mass: 278.1154).

  • Analyze the fragmentation pattern obtained from the MS/MS spectrum and compare it with previously reported data or theoretical fragmentation pathways.

Workflow for Independent Verification

The following diagram illustrates a logical workflow for the independent verification of this compound's analytical data.

Verification_Workflow cluster_sourcing Material Sourcing & Preparation cluster_analysis Analytical Characterization cluster_comparison Data Comparison & Verification obtain_sample Obtain this compound Sample purify_sample Purify Sample (if necessary) obtain_sample->purify_sample prepare_standards Prepare Analytical Standards purify_sample->prepare_standards nmr_analysis NMR Analysis (1H, 13C) prepare_standards->nmr_analysis ms_analysis Mass Spectrometry Analysis (LC-MS, MS/MS) prepare_standards->ms_analysis compare_nmr Compare NMR Data with Literature nmr_analysis->compare_nmr compare_ms Compare MS Data with Literature ms_analysis->compare_ms verification_decision Verification Decision compare_nmr->verification_decision compare_ms->verification_decision

Caption: Workflow for the independent verification of this compound's analytical data.

References

Safety Operating Guide

Proper Disposal of Meranzin Hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Meranzin hydrate must be disposed of as hazardous waste. Do not discharge down the drain or mix with general laboratory waste. This compound is classified as acutely and chronically toxic to aquatic life, necessitating specialized disposal procedures to prevent environmental contamination.

Researchers and laboratory personnel must adhere to the following guidelines to ensure the safe and compliant disposal of this compound. This information is intended to provide clear, procedural guidance for drug development professionals and scientists handling this substance.

Safety and Hazard Profile

This compound's primary hazard, as it pertains to disposal, is its significant environmental toxicity. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound[1]:

Hazard ClassificationGHS CodeDescription
Acute Aquatic ToxicityCategory 1Very toxic to aquatic life[1].
Chronic Aquatic ToxicityCategory 1Very toxic to aquatic life with long lasting effects[1].
Signal Word Warning
Hazard Pictogram GHS09 (Environment)

Procedural Guidance for Disposal

Given its environmental hazards, this compound waste, including pure substance, solutions, and contaminated labware, must be handled as hazardous chemical waste.

Step-by-Step Disposal Protocol:
  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container for "this compound Waste."

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Waste Collection:

    • Solid Waste: Collect any solid this compound, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and other solid materials in the designated, sealed waste container.

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled container.

    • Contaminated Labware: Disposable labware (e.g., pipette tips, vials) should be placed in the solid waste container. Reusable glassware must be decontaminated before washing. A common procedure is to rinse the glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.

  • Storage of Waste:

    • Store the sealed waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure and away from drains and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

    • Follow all institutional procedures for waste manifest and container handover. The precautionary statement P501 advises to "Dispose of contents/ container to an approved waste disposal plant"[1][2].

Experimental Protocols

Disposal of chemical waste is a regulated procedure and not an experimental protocol to be performed by laboratory personnel. The primary "protocol" is the adherence to the institutional and regulatory guidelines for hazardous waste management.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

MeranzinHydrateDisposal start Material Contaminated with this compound? solid_waste Solid Waste (e.g., PPE, contaminated vials) start->solid_waste  Is it solid? liquid_waste Liquid Waste (e.g., solutions, rinsate) start->liquid_waste  Is it liquid? collect_solid Collect in a labeled, sealed solid hazardous waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid hazardous waste container. liquid_waste->collect_liquid store_waste Store in designated satellite accumulation area. collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact EHS for pickup and disposal at an approved facility. store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the disposal of this compound waste.

References

Personal protective equipment for handling Meranzin hydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Meranzin hydrate, a comprehensive understanding of safety protocols and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.

PropertyValue
CAS Number 5875-49-0
Molecular Formula C₁₅H₁₈O₅
Molecular Weight 278.30 g/mol
Physical State Solid
Storage Temperature -20°C

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the GHS09 pictogram, indicating it is hazardous to the aquatic environment.

Signal Word: Warning

Hazard Statements:

  • H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

  • P273: Avoid release to the environment.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Due to the lack of a comprehensive public Safety Data Sheet, a conservative approach to Personal Protective Equipment (PPE) is recommended. The following PPE should be worn at all times when handling this compound:

PPE CategoryRecommended Equipment
Eye/Face Protection Safety glasses with side shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), lab coat.
Respiratory Protection Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator for dusts is recommended.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the product name and CAS number on the label match the order.

  • Ensure the container is properly sealed.

2. Storage:

  • Store the container in a designated, well-ventilated, and secure location at the recommended temperature of -20°C.

  • Keep the container tightly closed to prevent contamination and degradation.

  • Store away from incompatible materials (strong oxidizing agents).

3. Preparation and Use:

  • All handling of solid this compound should be conducted in a chemical fume hood to minimize inhalation exposure.

  • Before weighing, allow the container to equilibrate to room temperature to prevent condensation.

  • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid. Avoid generating dust.

  • If preparing solutions, add the solid to the solvent slowly and stir to dissolve.

4. Disposal Plan:

  • All waste containing this compound, including empty containers, contaminated PPE, and experimental residues, must be treated as hazardous waste.

  • Collect all waste in clearly labeled, sealed containers.

  • Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations. [cite: P501]

  • Crucially, avoid releasing any amount of this compound into the environment, including drains or standard trash. [cite: P273]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash skin with soap and water for at least 15 minutes. Seek medical attention if irritation develops.

  • Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards Arising from the Chemical: As a combustible solid, it may burn in a fire, producing irritating or toxic gases.

  • Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective clothing.

Accidental Release Measures:

  • In the event of a spill, follow a structured procedure to ensure safety and minimize environmental contamination.

Spill_Response_Workflow Workflow for this compound Spill Response start Spill Occurs evacuate Evacuate Immediate Area & Alert Others start->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) evacuate->ppe contain Contain the Spill (Use absorbent pads or vermiculite) ppe->contain collect Carefully Collect Spilled Material contain->collect decontaminate Decontaminate Spill Area (Use appropriate solvent and wipe clean) collect->decontaminate package Package Contaminated Materials in a Labeled Hazardous Waste Container decontaminate->package dispose Dispose of Waste (Through approved hazardous waste vendor) package->dispose end Spill Cleaned Up dispose->end

Workflow for this compound Spill Response

This comprehensive guide is intended to provide essential safety and logistical information for the handling of this compound. Always consult your institution's specific safety protocols and the most up-to-date Safety Data Sheet (SDS) for the most detailed and current information. By adhering to these guidelines, researchers can minimize risks and ensure a safe laboratory environment.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Meranzin hydrate
Reactant of Route 2
Reactant of Route 2
Meranzin hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.